Propyl 3,5-dichloro-4-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
propyl 3,5-dichloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTZPDOCOFUQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641024 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101003-80-9 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propyl 3,5-dichloro-4-hydroxybenzoate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Propyl 3,5-dichloro-4-hydroxybenzoate
Introduction
This compound is a halogenated derivative of propylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] The introduction of chlorine atoms onto the aromatic ring significantly alters the molecule's physicochemical properties, such as its lipophilicity, electronic character, and metabolic stability. These modifications make it a compound of interest for researchers in drug discovery and development. It can serve as a valuable intermediate for more complex molecules, a reference standard in analytical studies, or a tool for probing structure-activity relationships (SAR) in various biological targets. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, grounded in established chemical principles.
Retrosynthetic Analysis and Synthesis Strategy
A logical and efficient synthesis of the target molecule, this compound, begins with a readily available and economical starting material, 4-hydroxybenzoic acid. The synthetic strategy is dissected into two primary transformations:
-
Electrophilic Aromatic Substitution: The introduction of two chlorine atoms onto the benzene ring. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the carboxylic acid, the incoming electrophiles (chlorine) will be directed to the ortho positions (C3 and C5).
-
Fischer Esterification: The conversion of the carboxylic acid functional group to a propyl ester. This classic acid-catalyzed reaction with propanol is a reliable method for forming the ester bond.[3][4]
This two-step approach is advantageous as it utilizes common reagents and well-understood reaction mechanisms, ensuring a practical and scalable synthesis.
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of 3,5-dichloro-4-hydroxybenzoic acid
The first stage involves the selective chlorination of 4-hydroxybenzoic acid. The strong activating effect of the hydroxyl group facilitates this electrophilic aromatic substitution.
Experimental Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), suspend 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Chlorination: While stirring the suspension, add sulfuryl chloride (SO₂Cl₂) (2.2 eq) dropwise at room temperature. The addition should be controlled to manage the evolution of HCl and SO₂ gases.
-
Reaction: After the addition is complete, gently heat the reaction mixture to 50-60 °C and maintain it for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water. The crude product will precipitate out of the solution.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: The crude 3,5-dichloro-4-hydroxybenzoic acid can be purified by recrystallization from an ethanol-water mixture to yield a pure white crystalline solid.
Part 2: Synthesis of this compound (Fischer Esterification)
This step converts the synthesized dichlorinated carboxylic acid into its propyl ester. The reaction is an equilibrium process, driven to completion by using an excess of the alcohol (propan-1-ol), which also serves as the solvent, and an acid catalyst.[3]
Experimental Protocol:
-
Setup: To a round-bottom flask, add the purified 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) and an excess of propan-1-ol (e.g., 10-20 eq).
-
Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5-10 mol%) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 97 °C for propan-1-ol) for 4-6 hours. The reaction should be monitored by TLC until the starting carboxylic acid is consumed.
-
Neutralization and Isolation: After cooling the reaction mixture to room temperature, neutralize the sulfuric acid catalyst by carefully adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will precipitate. Alternatively, the excess propanol can be removed under reduced pressure, and the residue can be dissolved in a solvent like ethyl acetate and then washed with NaHCO₃ solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield pure white crystals.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Workflow for the characterization of the synthesized compound.
Physicochemical Properties
The fundamental physical and chemical properties of the target compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [5] |
| Molecular Weight | 249.09 g/mol | [5] |
| Appearance | Expected to be a white crystalline solid | |
| Melting Point | To be determined experimentally; serves as a key purity indicator. |
Spectroscopic Analysis
1. Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and the presence of chlorine atoms. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), compounds with chlorine atoms exhibit a characteristic isotopic pattern.[6][7]
-
Expected Molecular Ion Peaks: For a molecule with two chlorine atoms, one would expect to see three main peaks in the molecular ion region:
-
M+: The peak corresponding to the molecule containing two ³⁵Cl isotopes.
-
M+2: The peak for molecules with one ³⁵Cl and one ³⁷Cl.
-
M+4: The peak for molecules with two ³⁷Cl isotopes.
-
-
Isotopic Ratio: The expected relative intensity of the M+, M+2, and M+4 peaks is approximately 9:6:1, which provides a definitive fingerprint for the presence of two chlorine atoms.[8]
2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3500 - 3200 | O-H Stretch (Phenol) | Broad and strong |
| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium to strong |
| ~1720 - 1680 | C=O Stretch (Ester) | Strong and sharp |
| ~1600, ~1475 | C=C Stretch (Aromatic) | Medium, multiple bands |
| ~1300 - 1000 | C-O Stretch (Ester) | Strong |
| ~850 - 550 | C-Cl Stretch | Strong |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Aromatic Protons: The two equivalent protons on the benzene ring (at C2 and C6) are expected to appear as a singlet (1 peak, integrating to 2H) in the downfield region (typically δ 7.5-8.0 ppm).
-
Propyl Chain Protons:
-
-O-CH₂ -CH₂-CH₃: A triplet (integrating to 2H) around δ 4.2-4.4 ppm.
-
-O-CH₂-CH₂ -CH₃: A sextet (or multiplet) (integrating to 2H) around δ 1.7-1.9 ppm.
-
-O-CH₂-CH₂-CH₃ : A triplet (integrating to 3H) around δ 0.9-1.1 ppm.
-
-
Phenolic Proton: A broad singlet for the -OH proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
The spectrum is expected to show 7 distinct signals, corresponding to the different carbon environments in the molecule (4 aromatic carbons, 3 aliphatic carbons). The carbonyl carbon of the ester will appear significantly downfield (~165 ppm).
-
Applications in Drug Discovery and Development
This compound, as a synthesized entity, holds several potential applications for scientific researchers:
-
Chemical Intermediate: It can serve as a starting material or building block for the synthesis of more complex bioactive molecules, where the dichlorinated phenol ester moiety is a required pharmacophore.
-
Reference Standard: In analytical chemistry, it is essential for the development and validation of methods (e.g., HPLC, GC-MS) aimed at detecting and quantifying halogenated environmental contaminants or metabolites of related compounds.
-
Structure-Activity Relationship (SAR) Studies: By comparing its biological activity to that of its non-chlorinated parent compound (propylparaben) and other analogues, researchers can elucidate the role of halogenation in modulating potency, selectivity, and pharmacokinetic properties.
-
Prodrug Research: The ester functional group is a common feature in prodrug design.[9] Studying compounds like this helps in understanding the enzymatic stability and hydrolysis kinetics of ester-based prodrugs, which is crucial for controlling drug release and improving therapeutic outcomes.
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A Spectroscopic Guide to Propyl 3,5-dichloro-4-hydroxybenzoate: Structural Elucidation through NMR, IR, and MS
Abstract
Propyl 3,5-dichloro-4-hydroxybenzoate is a compound of interest within synthetic and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages high-quality predicted data and comparative analysis with structurally related compounds to provide a comprehensive structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering foundational insights into the characterization of this and similar halogenated phenolic esters.
Molecular Structure and Properties
This compound possesses a central benzene ring substituted with a propyl ester group, a hydroxyl group, and two chlorine atoms. The molecular formula is C₁₀H₁₀Cl₂O₃, and the molecular weight is approximately 249.09 g/mol .[1] The strategic placement of the chloro and hydroxyl substituents on the aromatic ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ is expected to show distinct signals corresponding to the aromatic and the propyl chain protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Singlet | 2H | Ar-H |
| ~ 5.5 - 6.0 | Singlet (broad) | 1H | Ar-OH |
| ~ 4.2 - 4.4 | Triplet | 2H | -OCH₂- |
| ~ 1.7 - 1.9 | Sextet | 2H | -CH₂- |
| ~ 0.9 - 1.1 | Triplet | 3H | -CH₃ |
Causality Behind Predictions:
-
Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to resonate as a singlet in the downfield region, typical for aromatic protons. The electron-withdrawing nature of the ester and chlorine atoms deshields these protons, shifting them to a lower field.
-
Phenolic Proton (Ar-OH): The chemical shift of the hydroxyl proton can be variable and is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.
-
Propyl Chain Protons: The propyl group protons exhibit characteristic splitting patterns. The methylene group attached to the ester oxygen (-OCH₂-) is the most deshielded of the alkyl protons and appears as a triplet due to coupling with the adjacent methylene group. The central methylene group (-CH₂-) appears as a sextet, being split by both the -OCH₂- and -CH₃ groups. The terminal methyl group (-CH₃) appears as an upfield triplet, split by the adjacent methylene group.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reveal the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 164 - 166 | C=O (Ester) |
| ~ 150 - 152 | C-OH |
| ~ 130 - 132 | C-Cl |
| ~ 128 - 130 | Ar-C-H |
| ~ 125 - 127 | Ar-C-COOR |
| ~ 67 - 69 | -OCH₂- |
| ~ 21 - 23 | -CH₂- |
| ~ 10 - 12 | -CH₃ |
Causality Behind Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the hydroxyl group (C-OH) is deshielded, as are the carbons bonded to the chlorine atoms (C-Cl). The symmetry of the ring results in fewer than six distinct aromatic carbon signals.[2]
-
Propyl Chain Carbons: The chemical shifts of the propyl chain carbons follow the expected trend, with the carbon attached to the oxygen being the most downfield.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Diagram of NMR Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C-O, and C-Cl bonds, as well as aromatic C=C and C-H vibrations.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3200 - 3600 (broad) | O-H stretch | Phenol |
| ~ 3000 - 3100 | C-H stretch | Aromatic |
| ~ 2850 - 2960 | C-H stretch | Alkyl |
| ~ 1680 - 1710 | C=O stretch | Ester |
| ~ 1500 - 1600 | C=C stretch | Aromatic |
| ~ 1200 - 1300 | C-O stretch | Ester & Phenol |
| ~ 1000 - 1100 | C-O stretch | Ester |
| ~ 700 - 800 | C-Cl stretch | Aryl halide |
Causality Behind Predictions:
-
O-H Stretch: The phenolic hydroxyl group will give rise to a broad absorption band in the 3200-3600 cm⁻¹ region due to intermolecular hydrogen bonding.[5][6][7][8]
-
C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band around 1700 cm⁻¹.
-
C-O Stretches: Both the ester and the phenolic C-O bonds will have characteristic stretching vibrations in the fingerprint region.
-
Aromatic Vibrations: The benzene ring will show characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹.
-
Alkyl C-H Stretches: The propyl group will have C-H stretching vibrations just below 3000 cm⁻¹.
-
C-Cl Stretch: The carbon-chlorine bonds will produce absorptions in the lower frequency region of the spectrum.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
For solid samples like this compound, the KBr pellet method is a common and effective technique for obtaining an IR spectrum.
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[9]
-
-
Grinding and Mixing:
-
Pellet Formation:
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.[10]
-
Diagram of KBr Pellet Preparation
Caption: KBr pellet preparation workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum (Electron Ionization - EI)
In an EI mass spectrum, this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z (mass-to-charge ratio) | Ion | Notes |
| 248, 250, 252 | [M]⁺ | Molecular ion peak cluster. The isotopic pattern (9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |
| 206, 208, 210 | [M - C₃H₆]⁺ | Loss of propene via McLafferty rearrangement. |
| 189, 191 | [M - C₃H₇O]⁺ | Loss of the propoxy group. |
| 161, 163 | [M - C₃H₇O - CO]⁺ | Subsequent loss of carbon monoxide. |
Causality Behind Predictions:
-
Molecular Ion Peak: The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.[13]
-
Fragmentation Pathways: Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. The dichlorinated aromatic ring is relatively stable and will be observed in many of the fragment ions.
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[14]
-
Further dilute this stock solution to a final concentration of around 10 µg/mL in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).[14]
-
Ensure the final solution is free of any particulate matter by filtration if necessary.[14]
-
-
Infusion and Ionization:
-
Desolvation and Ion Detection:
Diagram of ESI-MS Principle
Caption: Principle of ESI-MS.
Conclusion
This technical guide has provided a detailed spectroscopic characterization of this compound based on predicted NMR, IR, and MS data, supplemented with established experimental protocols. The analysis of the predicted spectra provides a clear and consistent picture of the molecular structure, with each spectroscopic technique offering complementary information. The ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum corroborates the molecular weight and provides insights into fragmentation patterns. This comprehensive guide serves as a valuable resource for the structural elucidation of this compound and related compounds.
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Physical and chemical properties of Propyl 3,5-dichloro-4-hydroxybenzoate
An In-Depth Technical Guide to the Physical and Chemical Properties of Propyl 3,5-dichloro-4-hydroxybenzoate
Abstract: This technical guide provides a comprehensive analysis of this compound, a halogenated derivative of the widely recognized paraben family. Designed for researchers, chemists, and drug development professionals, this document delineates the core physicochemical properties, synthesis pathways, analytical characterization methods, and safety considerations for this compound. By integrating established data with theoretical insights, this guide serves as an essential resource for the effective handling, application, and further investigation of this compound in a laboratory and development setting.
Introduction and Strategic Context
This compound belongs to the class of p-hydroxybenzoic acid esters, structurally analogous to common parabens like propylparaben. The introduction of two chlorine atoms onto the benzene ring at the 3 and 5 positions significantly modifies the molecule's electronic and steric properties compared to its non-halogenated counterpart. These modifications are anticipated to influence its chemical reactivity, biological activity, and physical characteristics such as solubility and lipophilicity. While its parent compounds, parabens, are extensively used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food, this compound is primarily positioned as a useful research chemical[1]. Understanding its detailed properties is paramount for its application in synthetic chemistry, as a building block, or in screening for novel biological activities where increased lipophilicity and altered electronic nature may be advantageous.
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is the foundation of all chemical and toxicological assessments.
IUPAC Name: this compound[2] Synonyms: 3,5-DICHLORO-4-HYDROXYBENZOIC ACID PROPYL ESTER, Benzoic acid, 3,5-dichloro-4-hydroxy-, propyl ester[2][3] CAS Number: 101003-80-9[2] Molecular Formula: C₁₀H₁₀Cl₂O₃[2]
The structure consists of a central benzene ring substituted with a propyl ester group, a hydroxyl group, and two chlorine atoms positioned ortho to the hydroxyl group and meta to the ester.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various matrices and its suitability for specific applications. The data presented below is a consolidation of information from computational models and chemical databases.
| Property | Value | Source |
| Molecular Weight | 249.09 g/mol | [2] |
| Exact Mass | 248.0007 g/mol | [4] |
| Physical Appearance | White solid (predicted) | Inferred from related compounds |
| Boiling Point | 330.8 ± 37.0 °C (Predicted) | [3] |
| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol (Inferred) | Inferred from parent compound[5] |
| XLogP3 (Lipophilicity) | 3.8 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Field Insights: The high XLogP3 value of 3.8 suggests significant lipophilicity, a direct consequence of the propyl chain and the two chlorine atoms. This is substantially higher than its non-halogenated analog, propylparaben (log Kow = 3.04)[6]. This enhanced lipophilicity may lead to increased membrane permeability and potential for bioaccumulation, which are critical considerations in drug development and toxicology. The single hydrogen bond donor (the phenolic hydroxyl) and three acceptors (hydroxyl oxygen, and two ester oxygens) allow for specific molecular interactions, though its overall poor aqueous solubility will be dominated by the large nonpolar regions.
Synthesis and Analytical Characterization
Proposed Synthesis Pathway
The most direct and industrially relevant synthesis method is the Fischer esterification of the parent carboxylic acid. This process involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with n-propanol under acidic catalysis.
Protocol Causality:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step is crucial as it activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The alcohol (n-propanol) acts as the nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer & Water Elimination: A series of proton transfers facilitates the elimination of a water molecule, a thermodynamically favorable process that drives the reaction forward.
-
Deprotonation: The final step is the deprotonation of the resulting ester to regenerate the acid catalyst and yield the final product.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Protons: Due to the symmetrical substitution pattern, the two protons on the benzene ring are chemically equivalent. They would appear as a single peak (singlet) in the aromatic region (δ 7.0-8.0 ppm). The presence of electron-withdrawing chlorine atoms would likely shift this peak downfield compared to propylparaben.
-
Propyl Chain Protons: The propyl group would show three distinct signals: a triplet for the terminal methyl group (CH₃, ~δ 1.0 ppm), a sextet for the adjacent methylene group (-CH₂-, ~δ 1.7 ppm), and a triplet for the methylene group attached to the ester oxygen (-OCH₂-, ~δ 4.2 ppm).
-
Hydroxyl Proton: A broad singlet for the phenolic -OH proton, the chemical shift of which would be concentration and solvent dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would confirm the carbon framework. Key expected shifts include the carbonyl carbon of the ester (~165 ppm), aromatic carbons attached to oxygen and chlorine atoms, and the three distinct carbons of the propyl chain.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands confirming the functional groups:
-
A broad band around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic group.
-
A strong, sharp band around 1700-1720 cm⁻¹ for the C=O (carbonyl) stretching of the ester.
-
Bands in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.
-
A band around 1200-1300 cm⁻¹ for the C-O stretching of the ester.
-
Bands in the 800-600 cm⁻¹ region, characteristic of C-Cl bonds.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
Applications in Research and Development
This compound is primarily classified as a research chemical[1]. Its utility stems from its unique combination of features:
-
Intermediate for Synthesis: It can serve as a starting material or intermediate for the synthesis of more complex molecules, such as novel pharmaceuticals, agrochemicals, or polymers. The phenolic hydroxyl group and the aromatic ring are sites for further chemical modification.
-
Antimicrobial Research: Given the well-documented antimicrobial properties of parabens, this chlorinated analog is a candidate for screening against a wide range of bacteria and fungi. Halogenation can sometimes enhance the efficacy or alter the spectrum of antimicrobial agents.
-
Endocrine Disruption Research: Parabens are known to be potential endocrine disruptors. This molecule could be used as a reference compound in toxicological studies to investigate how halogenation affects endocrine activity and metabolic pathways.
Safety, Handling, and Toxicology
While a specific, detailed safety data sheet (SDS) for this compound is not widely available, prudent laboratory practices should be based on data from structurally similar compounds, such as other parabens and chlorinated phenols.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[7].
-
Toxicological Profile: The toxicological properties have not been fully investigated[8]. The oral LD50 in mice for the related compound propylparaben is 6332 mg/kg, suggesting low acute toxicity[7]. However, the addition of chlorine atoms can significantly alter toxicological profiles, and the compound should be handled with care until more data is available. It may cause skin and serious eye irritation[7].
-
Environmental Fate: Due to its predicted lipophilicity and the presence of a stable aromatic ring, the compound may be persistent in the environment and potentially bioaccumulate. It should not be released into drains or the environment[8]. Dispose of the chemical in accordance with local, regional, and national regulations[8].
Conclusion
This compound is a specialized chemical compound whose properties are defined by its halogenated aromatic structure. Its significant lipophilicity and predicted chemical characteristics make it a person of interest for targeted research in synthetic chemistry and microbiology. The provided synthesis and analytical frameworks offer a robust system for its preparation and validation. As with any research chemical whose toxicological profile is not fully elucidated, adherence to stringent safety protocols is mandatory. This guide provides the foundational knowledge required for professionals to utilize this compound safely and effectively in their research and development endeavors.
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An In-Depth Technical Guide to the Crystal Structure of Propyl 3,5-dichloro-4-hydroxybenzoate: A Case Study and Analytical Workflow
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, directly impacting its efficacy, stability, and bioavailability in drug development. This guide provides a comprehensive technical overview of the crystallographic analysis of Propyl 3,5-dichloro-4-hydroxybenzoate, a halogenated derivative of the widely used propylparaben preservative. While a solved crystal structure for this specific compound is not publicly available, this document outlines a complete workflow for its characterization, from synthesis and single-crystal growth to advanced analytical techniques. Leveraging the known crystal structure of Propyl 4-hydroxybenzoate as a comparative model, we delve into the theoretical underpinnings and practical applications of single-crystal X-ray diffraction, Hirshfeld surface analysis, and energy framework calculations. This guide is designed to equip researchers with the necessary knowledge to elucidate and interpret the intricate network of intermolecular interactions that govern the solid-state behavior of this and similar halogenated compounds.
Introduction: The Significance of Crystalline Structure in Pharmaceutical Sciences
In the realm of pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. The crystal structure dictates fundamental properties such as melting point, solubility, dissolution rate, and mechanical strength.[1] For a compound like this compound, understanding its crystal packing can provide insights into its stability as a preservative and its potential interactions within a formulation. The introduction of chlorine atoms onto the phenyl ring, as compared to its non-halogenated parent compound, Propyl 4-hydroxybenzoate (propylparaben), is expected to significantly influence the intermolecular interactions, potentially introducing halogen bonding and altering the hydrogen bonding network.[2][3]
This guide will navigate the reader through the essential experimental and computational methodologies required to fully characterize the crystal structure of this compound.
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 3,5-dichloro-4-hydroxybenzoic acid with propanol. The starting acid itself can be synthesized from more readily available precursors.[4][5]
Experimental Protocol: Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 3,5-dichloro-4-hydroxybenzoic acid in an excess of n-propanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture and remove the excess propanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a common and effective method.[6]
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Screen a variety of solvents with differing polarities to find a suitable one in which the compound has moderate solubility. Ethanol has been shown to be effective for the parent compound, propylparaben.[7][8]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent at a slightly elevated temperature.
-
Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.
-
Crystal Harvesting: Once well-formed single crystals are observed, carefully harvest them from the solution.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Case Study: Crystal Structure of Propyl 4-hydroxybenzoate
The crystal structure of the parent compound, Propyl 4-hydroxybenzoate (propylparaben), provides a valuable reference point. It crystallizes in the monoclinic space group P2₁/c.[7][9] The asymmetric unit contains two independent molecules.[7][8]
| Crystallographic Parameter | Propyl 4-hydroxybenzoate [7][9] |
| Chemical Formula | C₁₀H₁₂O₃ |
| Formula Weight | 180.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0634 (12) |
| b (Å) | 13.8419 (14) |
| c (Å) | 11.7982 (11) |
| β (°) | 108.625 (2) |
| Volume (ų) | 1866.9 (3) |
| Z | 8 |
The crystal packing of propylparaben is characterized by O-H···O hydrogen bonds, forming one-dimensional chains.[7][8] These chains are further linked by weak π-π stacking interactions between the benzene rings.[7][8]
For this compound, the presence of two chlorine atoms flanking the hydroxyl group is expected to introduce significant changes to this packing motif. The chlorine atoms can act as both halogen bond donors and acceptors, potentially leading to C-Cl···Cl, C-Cl···O, or C-Cl···π interactions.[2][10] These interactions would compete with and modify the hydrogen bonding and π-π stacking observed in the parent compound.
Advanced Structural Analysis: Deciphering Intermolecular Interactions
Beyond the basic crystal structure, a deeper understanding of the forces governing crystal packing can be achieved through computational methods like Hirshfeld surface analysis and energy framework calculations.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12] The surface is generated by partitioning the crystal electron density into molecular volumes. The properties mapped onto this surface, such as dnorm, shape index, and curvedness, reveal the nature and relative importance of different intermolecular contacts.[2][13]
Workflow for Hirshfeld Surface Analysis
Caption: Workflow for Hirshfeld Surface Analysis using CrystalExplorer.
For this compound, the Hirshfeld surface analysis would be particularly insightful for identifying and quantifying the contribution of halogen bonding to the overall crystal packing. The 2D fingerprint plots would provide a quantitative summary of the different types of intermolecular contacts.
Energy Framework Analysis
Energy framework analysis provides a visual representation of the energetic landscape of a crystal lattice.[14][15] It involves calculating the interaction energies between a central molecule and its neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction.[15] This method allows for an intuitive understanding of the anisotropy of the crystal packing and can help rationalize mechanical properties.[16]
Interpreting Energy Frameworks
-
Red Cylinders: Represent electrostatic interactions.
-
Green Cylinders: Represent dispersion interactions.
-
Blue Cylinders: Represent the total interaction energy.
For this compound, energy framework analysis would reveal the dominant forces in the crystal packing. It would allow for a direct comparison of the strength of hydrogen bonding versus halogen bonding and π-π stacking, providing a quantitative basis for understanding the supramolecular architecture.[17]
Conclusion and Future Directions
The comprehensive crystallographic analysis of this compound, as outlined in this guide, is a crucial step in its characterization for pharmaceutical applications. By combining experimental techniques like single-crystal X-ray diffraction with advanced computational methods such as Hirshfeld surface analysis and energy framework calculations, researchers can gain a deep and nuanced understanding of its solid-state properties. While the specific crystal structure of the title compound remains to be determined, the methodologies and comparative analysis with propylparaben presented here provide a robust framework for its future elucidation. Such studies are not only of fundamental scientific interest but also have significant practical implications for the formulation, stability, and performance of pharmaceutical products containing this and other halogenated preservatives.
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Propyl 3,5-dichloro-4-hydroxybenzoate: A Technical Guide on Potential Biological Activity
Foreword: Unveiling the Potential of a Dichlorinated Paraben Analog
Propyl 3,5-dichloro-4-hydroxybenzoate, a chlorinated derivative of the well-known preservative propylparaben, presents a compelling case for investigation into its biological activities. While the parent compound, propylparaben, has a long history of use and study as an antimicrobial and antifungal agent, the introduction of two chlorine atoms to the phenolic ring at the 3 and 5 positions is anticipated to significantly modulate its physicochemical properties and, consequently, its biological profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the potential biological activities of this compound, drawing upon established principles of medicinal chemistry and extrapolating from data on related chlorinated phenolic compounds. In the absence of extensive direct studies on this specific molecule, this document serves as a foundational resource, offering theoretical frameworks, structure-activity relationship insights, and detailed experimental protocols to guide future research.
Molecular Profile and Physicochemical Characteristics
Understanding the fundamental properties of this compound is critical to predicting its biological behavior. The addition of chlorine atoms is known to increase lipophilicity and alter the electronic character of the phenolic hydroxyl group, which can influence membrane permeability, receptor binding, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | PubChem[1] |
| Molecular Weight | 249.09 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 101003-80-9 | PubChem[1] |
| Predicted LogP | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the chlorination of a suitable precursor followed by esterification. A plausible synthetic route is outlined below, based on established organic chemistry principles.
Synthetic Pathway Overview
Caption: A plausible two-step synthesis of this compound.
Detailed Synthetic Protocol
A general procedure for the synthesis of 3,5-dihalogeno-4-hydroxy-benzoic acid esters involves the initial halogenation of the benzoic acid derivative followed by esterification.[2]
Step 1: Synthesis of 3,5-dichloro-4-hydroxybenzoic acid
-
To a solution of p-hydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a catalyst if necessary.
-
The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up by quenching any excess chlorinating agent and precipitating the product by adding water.
-
The crude 3,5-dichloro-4-hydroxybenzoic acid is then collected by filtration, washed, and can be purified by recrystallization.[3]
Step 2: Esterification to this compound
-
Suspend the synthesized 3,5-dichloro-4-hydroxybenzoic acid in an excess of propanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours to drive the esterification reaction to completion.
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture and remove the excess propanol under reduced pressure.
-
The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Potential Biological Activities
The biological activity of phenolic compounds is highly dependent on their substitution pattern. The introduction of chlorine atoms is known to enhance the antimicrobial activity of some phenols.[4]
Antimicrobial and Antifungal Activity
Parabens, including propylparaben, are known for their broad-spectrum antimicrobial and antifungal properties.[5] The mechanism is thought to involve the disruption of membrane transport processes or the inhibition of essential enzyme systems. The increased lipophilicity of this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to greater antimicrobial efficacy compared to its non-chlorinated counterpart.
Hypothesized Mechanism of Action:
Caption: Hypothesized antimicrobial mechanism of this compound.
Anticancer Activity
Certain chlorinated phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The potential anticancer activity of this compound could be attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The increased lipophilicity may also facilitate its entry into cancer cells.
Potential Anticancer Mechanisms:
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways.
-
Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints, preventing cell division.
-
Inhibition of Signaling Pathways: Key pathways such as PI3K/Akt or MAPK, which are often dysregulated in cancer, could be targeted.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound, standardized in vitro assays are essential. The following are detailed protocols for assessing its antimicrobial and anticancer potential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9]
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11][12]
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Toxicology
The toxicological profile of this compound has not been extensively studied. However, insights can be drawn from related compounds. Studies on chlorinated by-products of parabens suggest that chlorination can sometimes reduce aquatic toxicity.[13] Nevertheless, chlorinated phenols as a class can have varying toxic effects, and some are known to be more toxic than their parent compounds.[14] The mechanism of toxicity for some higher chlorinated phenols is suggested to be the uncoupling of oxidative phosphorylation.[14]
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[15][16][17][18][19]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16][17][18][19]
-
Avoid inhalation of dust or contact with skin and eyes.[15][16][17][18][19]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[15][16][17][18][19]
Future Directions and Conclusion
This compound represents an intriguing molecule with the potential for enhanced biological activities compared to its well-studied parent compound. The insights provided in this guide, based on the principles of structure-activity relationships and data from related compounds, strongly suggest that this dichlorinated derivative warrants further investigation.
Future research should focus on:
-
Empirical determination of its antimicrobial and antifungal spectrum and potency.
-
In-depth evaluation of its cytotoxic effects against a panel of cancer cell lines.
-
Elucidation of its specific mechanisms of action at the molecular level.
-
Comprehensive toxicological studies to establish its safety profile.
This technical guide serves as a starting point for researchers to explore the untapped potential of this compound. The provided experimental protocols offer a robust framework for initiating these crucial investigations, which could ultimately lead to the development of novel therapeutic agents or more effective preservatives.
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An In-depth Technical Guide to the Predicted Mechanism of Action of Propyl 3,5-dichloro-4-hydroxybenzoate
Preamble: Charting Unexplored Territory in Molecular Pharmacology
In the landscape of drug discovery and toxicology, we frequently encounter compounds with limited characterization. Propyl 3,5-dichloro-4-hydroxybenzoate is one such molecule. While its constituent parts—a paraben ester and a chlorinated phenol—are well-documented, the unified bioactivity of this specific structure remains largely uninvestigated. This guide, therefore, moves beyond a simple recitation of facts to offer a scientifically-grounded prediction of its mechanism of action. By dissecting the molecule's structural alerts and drawing parallels with extensively studied analogues, we can construct a robust hypothesis. This document is intended for researchers, scientists, and drug development professionals, providing not just a predicted mechanism but a comprehensive roadmap for its experimental validation. Our approach is rooted in the principles of structure-activity relationships, leveraging established knowledge to illuminate the unknown.
Structural and Physicochemical Analysis: A Molecule of Two Halves
This compound is an ester of 4-hydroxybenzoic acid, structurally similar to propylparaben, a widely used antimicrobial preservative.[1][2] The key distinction lies in the two chlorine atoms substituted at the 3 and 5 positions of the benzene ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [3] |
| Molecular Weight | 249.09 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 101003-80-9 | [3][4] |
The introduction of chlorine atoms is predicted to significantly alter the molecule's physicochemical properties compared to propylparaben. The increased lipophilicity due to the chloro- groups would likely enhance membrane permeability and could influence binding affinity to hydrophobic pockets in protein targets. Structure-activity relationship studies on parabens have demonstrated that increased length and lipophilicity of the alkyl side chain can enhance certain biological activities.[5][6]
Predicted Biological Activities and Mechanisms of Action
Based on the extensive literature on parabens and halogenated phenols, we can predict several primary mechanisms of action for this compound. These are not mutually exclusive and may act in concert.
Endocrine Disruption: An Enhanced Estrogenic Effect
Parabens are known endocrine disruptors, exhibiting weak estrogenic activity.[1][7][8] This activity generally increases with the length of the alkyl chain.[6][7] The mechanism involves direct binding to estrogen receptors (ERα and ERβ), acting as agonists.[7][9] Computational analyses have shown that van der Waals interactions are the primary driving force for the paraben-ER interaction.[7]
Hypothesis: The increased lipophilicity from the dichloro-substituents on this compound is predicted to enhance its binding affinity for the estrogen receptor, potentially making it a more potent endocrine disruptor than propylparaben.
Another facet of paraben-induced estrogenicity is the inhibition of estrogen sulfotransferases (SULTs) in the skin.[6] By inhibiting the sulfation and subsequent inactivation of estradiol and estrone, parabens can elevate local estrogen levels.[6]
Hypothesis: this compound is likely to be an inhibitor of estrogen sulfotransferases, with a potency potentially greater than that of propylparaben due to its altered electronic and steric properties.
Mitochondrial Dysfunction and Cellular Energetics
A key mechanism of action described for propylparaben is the induction of mitochondrial failure.[1][2][10] This is thought to occur through the induction of membrane permeability transition, leading to mitochondrial depolarization and the uncoupling of oxidative phosphorylation, which depletes cellular ATP.[2][10]
Hypothesis: The electron-withdrawing nature of the chlorine atoms on the phenyl ring of this compound may enhance its ability to act as a protonophore, facilitating the dissipation of the mitochondrial proton gradient and thus being a more potent uncoupler of oxidative phosphorylation than propylparaben.
Altered Cellular Signaling and Proliferation
Studies have shown that propylparaben can promote the proliferation of human breast adenocarcinoma cells (MCF-7) by activating the estrogen receptor.[9] This activation can, in turn, affect downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway and enhance glycolysis and the tricarboxylic acid (TCA) cycle to meet the energy demands of rapid proliferation.[9]
Hypothesis: Due to its predicted enhanced estrogenic activity, this compound may be a more potent stimulator of breast cancer cell proliferation than propylparaben, acting through the ER/MAPK signaling axis.
The predicted signaling pathway is visualized below:
Caption: A multi-phased experimental workflow for mechanism validation.
Phase 1: In Silico Modeling
Objective: To predict the binding affinity of this compound to key protein targets.
Protocol: Molecular Docking
-
Preparation of Ligand: Obtain the 3D structure of this compound (e.g., from PubChem CID 24721097)[3] and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Preparation of Receptors: Obtain crystal structures of human Estrogen Receptor α (ERα) and Estrogen Sulfotransferase (SULT1E1) from the Protein Data Bank. Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Use software such as AutoDock Vina to perform molecular docking of the ligand into the active sites of the prepared receptors.
-
Analysis: Analyze the predicted binding energies and interaction modes (e.g., hydrogen bonds, hydrophobic interactions). Compare these results with those obtained for propylparaben and estradiol.
Phase 2: In Vitro Biochemical Assays
Objective: To quantify the interaction of the compound with the purified target proteins.
Protocol: Estrogen Receptor Competitive Binding Assay
-
Assay Principle: A competitive binding assay using a fluorescently labeled estrogen (e.g., Fluormone™ ES2) and purified human ERα.
-
Procedure:
-
In a 96-well plate, add a fixed concentration of ERα and the fluorescent estrogen tracer.
-
Add increasing concentrations of this compound or control compounds (unlabeled estradiol, propylparaben).
-
Incubate to allow binding to reach equilibrium.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent tracer by the test compound.
-
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the test compound required to displace 50% of the fluorescent tracer.
Phase 3: In Vitro Cellular Assays
Objective: To determine the effect of the compound on cellular functions related to the predicted mechanisms.
Protocol: Mitochondrial Membrane Potential Assay
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver carcinoma cells) to 80% confluency.
-
Treatment: Treat the cells with a range of concentrations of this compound, propylparaben (negative control), and a known mitochondrial uncoupler like CCCP (positive control) for a defined period (e.g., 24 hours).
-
Staining: Incubate the cells with a potentiometric fluorescent dye such as JC-1 or TMRM. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Detection: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Phase 4: Signaling Pathway Analysis
Objective: To investigate the impact of the compound on specific intracellular signaling cascades.
Protocol: Western Blot for MAPK Pathway Activation
-
Cell Culture and Treatment: Culture MCF-7 cells and treat with this compound at a concentration determined from cell viability assays (e.g., EC₂₀) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the p-ERK signal to the t-ERK signal to determine the level of pathway activation.
Summary and Forward Outlook
This compound presents a compelling case study in predictive toxicology and pharmacology. By leveraging the well-established mechanisms of its structural analogs, we have constructed a multi-faceted hypothesis for its biological activity. We predict that this compound will function as:
-
An endocrine disruptor , potentially more potent than propylparaben, through direct estrogen receptor agonism and inhibition of estrogen metabolism.
-
A mitochondrial toxicant , disrupting cellular energy production by uncoupling oxidative phosphorylation.
-
A promoter of cell proliferation in hormone-sensitive cancers via activation of the ER/MAPK signaling pathway.
-
An effective antimicrobial agent .
The provided experimental workflow offers a clear and robust path to empirically test these predictions. The outcomes of such studies will not only elucidate the specific mechanism of this compound but also contribute to a deeper understanding of structure-activity relationships for halogenated phenolic compounds. This knowledge is critical for the rational design of safer chemicals and for accurately assessing the risks of environmental and consumer exposure to novel compounds.
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In Silico Modeling of Propyl 3,5-dichloro-4-hydroxybenzoate Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of Propyl 3,5-dichloro-4-hydroxybenzoate, a halogenated phenolic compound. In the absence of extensive experimental data for this specific molecule, we present a hypothetical, yet scientifically rigorous, case study modeling its interaction with the human Estrogen Receptor alpha (ERα). This choice is predicated on the known endocrine-disrupting activities of structurally related parabens and the significant role of halogenation in modulating ligand-protein interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices in computational toxicology and drug discovery. We will navigate through the essential stages of in silico analysis, from ligand and protein preparation to molecular docking, molecular dynamics, and Quantitative Structure-Activity Relationship (QSAR) considerations, with a focus on self-validating protocols and authoritative scientific grounding.
Introduction: The Rationale for In Silico Investigation
This compound is a small molecule of interest due to its structural similarity to parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products.[1][2] The parent compound, propylparaben, has been shown to possess weak estrogenic activity, raising concerns about its potential as an endocrine disruptor.[3][4][5] The introduction of chlorine atoms to the phenolic ring, as in our subject molecule, is known to significantly alter the physicochemical properties of a compound, potentially impacting its biological activity and toxicity profile.[6][7][8][9][10] Halogenated phenols are recognized as industrial pollutants with potential environmental and health implications.[6][7]
In silico modeling provides a powerful, cost-effective, and rapid approach to predict the potential biological interactions of such compounds, prioritizing them for further experimental validation and reducing reliance on extensive laboratory testing.[11] By simulating the interactions between this compound and a biologically relevant target, we can generate hypotheses about its binding affinity, mode of action, and potential for endocrine disruption.
Selection of a Biological Target: Human Estrogen Receptor Alpha (ERα)
Given the known estrogenic activity of other parabens, the human Estrogen Receptor alpha (ERα) presents a logical and high-value target for this case study.[3][4][12] ERα is a key regulator of the endocrine system, and its interaction with xenobiotic compounds can lead to the disruption of normal hormonal signaling. Molecular modeling studies have previously indicated how paraben molecules can fit into the ligand-binding pocket of ERα.[3] The presence of chlorine atoms on our target molecule introduces the possibility of halogen bonding, a specific type of non-covalent interaction that can significantly influence ligand binding and selectivity.[11][13][14][15][16][17][18][19]
Preparatory Workflow: Foundational Steps for Robust Modeling
The quality of any in silico study is fundamentally dependent on the meticulous preparation of the input structures. This section outlines the critical preparatory steps for both the ligand (this compound) and the protein target (ERα).
Ligand Preparation
The three-dimensional structure of this compound is the starting point for our investigation.
| Property | Value | Source |
| Molecular Formula | C10H10Cl2O3 | PubChem[20] |
| Molecular Weight | 249.09 g/mol | PubChem[20] |
| IUPAC Name | This compound | PubChem[20] |
| CAS Number | 101003-80-9 | PubChem[20] |
Experimental Protocol: Ligand Preparation
-
Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem (CID 24721097).[20]
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using a molecular modeling software package (e.g., Avogadro, ChemDraw 3D).
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step is crucial to remove any steric clashes or unfavorable geometries.
-
Charge Calculation: Assign partial atomic charges to the ligand. For halogenated compounds, specialized charge models may be necessary to accurately represent the electrostatic potential, particularly around the chlorine atoms.
Protein Preparation
The selection and preparation of the protein structure are paramount for a meaningful docking and simulation study.
Experimental Protocol: Protein Preparation
-
PDB Structure Selection: Download the crystal structure of the human Estrogen Receptor alpha ligand-binding domain (LBD) from the Protein Data Bank (PDB). For this study, we will hypothetically select a high-resolution structure complexed with a known ligand (e.g., estradiol).
-
Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the original ligand. This ensures that the docking simulation is not influenced by extraneous entities.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures. The protonation state of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be carefully considered and assigned based on the physiological pH (typically 7.4).
-
Structural Integrity Check: Verify the completeness of the protein structure. Missing residues or atoms should be modeled in using tools available in molecular modeling suites.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relax any steric clashes that may have been introduced during the preparation steps, while keeping the backbone atoms fixed to preserve the overall fold.
Caption: Preparatory workflow for ligand and protein structures.
Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[21] This allows for the identification of plausible binding modes and a preliminary assessment of the interaction strength.
Defining the Binding Site
For a well-characterized receptor like ERα, the binding site is known. The docking search space should be defined as a grid box encompassing the amino acid residues known to interact with the native ligand.
Docking Algorithm Selection
A variety of docking algorithms are available, each with its own strengths. For this study, a genetic algorithm-based approach, as implemented in programs like AutoDock, is a robust choice for exploring the conformational space of the ligand within the binding pocket.
Experimental Protocol: Molecular Docking
-
Grid Box Generation: Define the coordinates and dimensions of the grid box centered on the ERα active site.
-
Docking Parameter Setup: Configure the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.
-
Execution of Docking: Run the molecular docking simulation. The output will be a set of predicted binding poses for this compound, each with a corresponding binding energy score.
-
Analysis of Results: Analyze the top-ranked docking poses. Key aspects to examine include:
-
Binding Energy: A lower binding energy generally indicates a more favorable interaction.
-
Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and protein residues.
-
Hydrophobic Interactions: Note interactions between the non-polar regions of the ligand and protein.
-
Halogen Bonds: Specifically look for potential halogen bonds between the chlorine atoms of the ligand and electron-rich atoms (e.g., oxygen, nitrogen) in the protein backbone or side chains.[11][13][14][15][16][17][18][19]
-
Molecular Dynamics Simulation: Elucidating the Dynamic Nature of the Interaction
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[13]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the top-ranked protein-ligand complex from the docking study into a simulation box filled with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.
-
Force Field Selection: Choose an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the ligand. For halogenated ligands, it is crucial to use a force field with parameters that accurately model halogen bonds.[11][13]
-
Equilibration: Perform a multi-step equilibration protocol, gradually heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure, while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the behavior of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen and Halogen Bond Analysis: To monitor the persistence of key interactions throughout the simulation.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
-
Caption: Molecular dynamics simulation workflow.
Quantitative Structure-Activity Relationship (QSAR) Considerations
QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[6][7][8][9][10] While developing a full QSAR model is beyond the scope of this guide, it is important to consider how data from our in silico study could contribute to such a model.
The predicted binding affinity of this compound to ERα, along with calculated molecular descriptors (e.g., logP, molecular weight, number of halogen atoms), could serve as a data point in a larger dataset of phenolic compounds. By comparing the predicted activity of our target molecule with that of other parabens and chlorinated phenols, we can begin to understand the structural features that drive ERα binding. For instance, the position and number of chlorine atoms are likely to be critical descriptors in a QSAR model for this class of compounds.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the potential interactions of this compound with the human Estrogen Receptor alpha. By employing a combination of molecular docking and molecular dynamics simulations, we can generate valuable hypotheses about the binding mode, affinity, and stability of this complex. The emphasis on meticulous preparation, appropriate force field selection for halogenated compounds, and detailed analysis provides a robust framework for computational toxicology and drug discovery.
The findings from such a study would provide a strong foundation for targeted experimental validation, such as in vitro binding assays and cell-based reporter gene assays, to confirm the predicted estrogenic activity. Ultimately, this integrated computational and experimental approach is essential for accurately assessing the potential risks and biological effects of novel and understudied chemical compounds.
References
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Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields. National Institutes of Health. [Link]
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QSAR models for predicting the toxicity of halogenated phenols to Tetrahymena. Taylor & Francis Online. [Link]
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QSAR models for predicting the toxicity of halogenated phenols to Tetrahymena: Toxicological & Environmental Chemistry: Vol 99, No 2. Taylor & Francis Online. [Link]
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DNA and protein binding of hepatotoxic metabolites of some parabens. [Link]
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Improved Modeling of Halogenated Ligand-Protein Interactions Using the Drude Polarizable and CHARMM Additive Empirical Force Fields. PubMed. [Link]
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A QSAR Study of the Acute Toxicity of Halogenated Phenols. ResearchGate. [Link]
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Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. [Link]
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A QSAR Study of the Acute Toxicity of Halogenated Phenols. ResearchGate. [Link]
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Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. [Link]
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Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Semantic Scholar. [Link]
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Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. ResearchGate. [Link]
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Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution. National Institutes of Health. [Link]
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Oestrogenic activity of parabens in MCF7 human breast cancer cells. PubMed. [Link]
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RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols. National Center for Biotechnology Information. [Link]
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PENTACHLOROPHENOL AND OTHER CHLORINATED PHENOLS ARE SUBSTRATES FOR HUMAN HYDROXYSTEROID SULFOTRANSFERASE hSULT2A1. National Institutes of Health. [Link]
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Parabens and Human Epidermal Growth Factor Receptor Ligand Cross-Talk in Breast Cancer Cells. National Institutes of Health. [Link]
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The effect of paraben preservatives on albumin binding of bilirubin. PubMed. [Link]
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Spectroscopic and Molecular Docking Studies of Cu(II), Ni(II), Co(II), and Mn(II) Complexes with Anticonvulsant Therapeutic Agent Gabapentin. National Institutes of Health. [Link]
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Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI. [Link]
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Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. National Institutes of Health. [Link]
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Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. ResearchGate. [Link]
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Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry. [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Institutes of Health. [Link]
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Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes. MDPI. [Link]
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Molecular Docking, DFT Calculations, Effect of High Energetic Ionizing Radiation, and Biological Evaluation of Some Novel Metal (II) Heteroleptic Complexes Bearing the Thiosemicarbazone Ligand. MDPI. [Link]
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Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. National Institutes of Health. [Link]
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Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. National Institutes of Health. [Link]
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Propyl 3,5-dichloro-4-hydroxybenzoate CAS number 101003-80-9
An In-Depth Technical Guide to Propyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS Number: 101003-80-9) is a chlorinated derivative of propylparaben, a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and food products.[1][2][3] While propylparaben itself is a subject of extensive research due to its preservative efficacy and potential endocrine-disrupting properties, its chlorinated analogs have emerged as compounds of significant interest, primarily as disinfection byproducts formed during water treatment processes.[4][5][6][7] The introduction of chlorine atoms to the phenolic ring can substantially alter the molecule's chemical and toxicological profile, making a thorough understanding of this compound crucial for environmental scientists, toxicologists, and professionals in regulated industries.
This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis and mechanistic pathways, analytical characterization, and known biological and environmental significance. The information is synthesized to provide both foundational knowledge and practical insights for technical professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, analysis, and understanding its environmental fate.
| Property | Value | Source(s) |
| CAS Number | 101003-80-9 | [8] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [8] |
| Molecular Weight | 249.09 g/mol | [8][9] |
| IUPAC Name | This compound | [8] |
| Synonyms | 3,5-Dichloro-4-hydroxybenzoic acid propyl ester | [8][9] |
| Melting Point | 99-101°C | [9] |
| Boiling Point | 330.8 ± 37.0 °C (Predicted) | [9] |
| Appearance | White powder |
Synthesis and Mechanistic Pathways
This compound can be synthesized through two primary routes: the direct chlorination of propylparaben and the esterification of 3,5-dichloro-4-hydroxybenzoic acid. The former is more relevant to its formation as an environmental contaminant, while the latter represents a targeted synthetic approach.
Synthesis via Electrophilic Chlorination of Propylparaben
The most common pathway for the formation of this compound is the electrophilic aromatic substitution reaction between propylparaben and a chlorinating agent, such as aqueous chlorine (hypochlorous acid).[4][5][6] This reaction is of significant environmental relevance as it occurs during the disinfection of water containing propylparaben.
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group of the propylparaben is a strong activating group, directing the incoming electrophile (chlorine) to the ortho positions. The reaction can yield both 3-chloro-propylparaben and 3,5-dichloro-propylparaben.[4][5] The reaction kinetics are influenced by pH, temperature, and the presence of ammonium ions.[4][5][6]
Caption: Reaction pathway for the chlorination of propylparaben.
Experimental Protocol: Chlorination of Propylparaben
This protocol is a generalized procedure based on the principles of electrophilic aromatic chlorination.
-
Dissolution: Dissolve propylparaben in a suitable solvent, such as a mixture of water and a co-solvent like tert-butanol to aid solubility, in a reaction vessel equipped with a magnetic stirrer.
-
pH Adjustment: Adjust the pH of the solution. The reaction rate is pH-dependent, with maximum rates often observed around pH 8.0.[4][5] A buffer solution can be used to maintain the desired pH.
-
Chlorination: Slowly add a standardized solution of sodium hypochlorite (or another source of aqueous chlorine) to the stirred solution at a controlled temperature (e.g., 25°C).[4][5] The molar ratio of chlorine to paraben will influence the product distribution (mono- vs. di-chlorinated).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the desired conversion is achieved, quench the reaction by adding a reducing agent, such as sodium sulfite, to remove any remaining free chlorine.
-
Extraction: Acidify the reaction mixture to protonate the phenolic hydroxyl group and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Synthesis via Esterification of 3,5-Dichloro-4-hydroxybenzoic Acid
A more direct synthetic route involves the esterification of 3,5-dichloro-4-hydroxybenzoic acid with propanol, typically under acidic catalysis (Fischer esterification).[1]
Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carboxyl group towards nucleophilic attack by propanol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the final ester product.
Caption: Workflow for the synthesis of this compound via esterification.
Experimental Protocol: Fischer Esterification
-
Reactant Mixture: In a round-bottom flask, combine 3,5-dichloro-4-hydroxybenzoic acid, an excess of n-propanol (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the mixture to reflux using a heating mantle and a condenser for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool and remove the excess propanol under reduced pressure.
-
Workup: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude ester by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Analytical Characterization
The identification and quantification of this compound rely on standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for identifying this compound in complex matrices, such as environmental samples.[4][5] For structural elucidation and purity assessment of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are indispensable.
Workflow for Analytical Characterization
Caption: General workflow for the analysis of this compound.
Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of calibration standards by serial dilution.
-
Sample Preparation: For synthesized samples, dissolve a known amount in the mobile phase. For environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to concentrate the analyte and remove interfering substances.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid for better peak shape) and acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set to the λmax of the compound, or a mass spectrometer for higher selectivity and sensitivity.
-
-
Analysis: Inject the standards and samples. Identify the peak corresponding to this compound by its retention time.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of the analyte in the samples.
Biological Activity and Toxicological Profile
The toxicological profile of this compound is not as well-characterized as its parent compound, propylparaben. However, the presence of chlorine atoms on the aromatic ring raises concerns about its potential for increased toxicity.
-
Comparison with Propylparaben: Propylparaben is known to have antimicrobial properties and has been reviewed for its safety as a preservative.[2] It is considered relatively non-toxic in acute studies, though it can cause contact dermatitis in sensitive individuals.[2] Concerns have been raised about its potential endocrine-disrupting effects.[7]
-
Toxicity of Chlorinated Parabens: Studies on the chlorination of parabens have indicated that the resulting dichlorinated products can accumulate in solution and may pose a threat to human health and the aquatic environment.[4][5] The increased lipophilicity of the chlorinated derivatives could potentially lead to greater bioaccumulation. One study detected this compound in environmental samples at concentrations up to 28 ng/L, highlighting its presence in the ecosystem.[10]
Further research is needed to fully elucidate the specific toxicological endpoints of this compound, including its potential for cytotoxicity, genotoxicity, and endocrine disruption.
Environmental Fate and Significance
The primary environmental significance of this compound is its formation as a disinfection byproduct (DBP) during the chlorination of water supplies that are contaminated with propylparaben.[4][6] Propylparaben can enter aquatic environments through wastewater treatment plant effluents, as it is widely used in consumer products. The subsequent reaction with chlorine during water treatment leads to the in-situ formation of chlorinated parabens.[6] The stability and persistence of these chlorinated byproducts in the environment are areas of ongoing research.
Conclusion
This compound is a compound of growing interest at the intersection of environmental science, toxicology, and industrial chemistry. While its fundamental chemical properties are known, its primary significance lies in its role as a disinfection byproduct of the widely used preservative, propylparaben. The synthesis of this compound can be achieved through targeted organic reactions, which is crucial for obtaining analytical standards to study its environmental occurrence and toxicological effects. Given the concerns about the potential for increased toxicity of chlorinated organic compounds, further research into the biological activities and environmental fate of this compound is warranted to fully assess its risk to human health and ecosystems.
References
- Mao, Q., Ji, F., Wang, W., Wang, Q., Hu, Z., & Yuan, S. (2015). Chlorination of parabens: reaction kinetics and transformation product identification. Environmental Science and Pollution Research, 22(21), 17266-17275.
- Mao, Q., Ji, F., Wang, W., Wang, Q., Hu, Z., & Yuan, S. (2015). Chlorination of parabens: reaction kinetics and transformation product identification.
- Mao, Q., Ji, F., Wang, W., Wang, Q., Hu, Z., & Yuan, S. (2015). Chlorination of parabens: reaction kinetics and transformation product identification.
- Chemical Properties of 3,5-DICHLORO-4-HYDROXYBENZOIC ACID PROPYL ESTER. ChemicalBook.
- Propyl 3,5-dichloro-4-hydroxybenzo
- Proposed reaction pathways for the chlorination of parabens.
- Propyl 3,5-Dichloro-4-hydroxybenzo
- Propyl 3,5-dichloro-4-hydroxybenzo
- Safety Data Sheet - Propyl 3,5-dichloro-4-hydroxybenzo
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- 3,5-Dichloro-4-hydroxybenzoic acid. PubChem.
- PROPYL 4-HYDROXYBENZOATE.
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The Definitive Guide to the Structural Elucidation of Propyl 3,5-dichloro-4-hydroxybenzoate
This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of Propyl 3,5-dichloro-4-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the logical workflow required to unambiguously confirm the molecular structure of this halogenated phenolic compound.
Introduction: The Importance of Unambiguous Structure Confirmation
This compound (C₁₀H₁₀Cl₂O₃) is a compound of interest due to its structural similarity to parabens, which are widely used as preservatives in the cosmetic, pharmaceutical, and food industries.[1] The introduction of chlorine atoms onto the benzene ring significantly alters the molecule's electronic and steric properties, which can, in turn, affect its biological activity and safety profile. Therefore, a rigorous and unequivocal confirmation of its molecular structure is paramount before any further investigation into its potential applications or toxicological properties.
Synthesis and Isolation: The Genesis of the Molecule
While a detailed synthesis protocol is beyond the scope of this elucidation guide, it is pertinent to understand the likely synthetic route, as it can provide initial clues to the expected structure. This compound is typically synthesized via the esterification of 3,5-dichloro-4-hydroxybenzoic acid with propanol in the presence of an acid catalyst. The starting acid itself can be prepared from p-hydroxybenzoic acid through a chlorination reaction. Understanding this pathway informs our initial hypothesis about the connectivity of the atoms.
A Multi-pronged Analytical Approach: The Strategy for Elucidation
The structure elucidation of an organic molecule is akin to solving a complex puzzle. No single technique can provide all the answers. Instead, we employ a synergistic approach where the strengths of one technique compensate for the limitations of another. Our strategy will be as follows:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain initial structural insights from fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish the precise connectivity of all atoms.
The logical flow of this analytical workflow is depicted in the diagram below:
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.
Mass Spectrometry: Unveiling the Molecular Formula
Core Objective: To determine the molecular weight and deduce the elemental formula.
Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method for this type of molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often suitable for phenolic compounds.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.
-
Scan Range: m/z 50-500.
-
Calibration: Use an appropriate internal or external calibrant to ensure high mass accuracy.
-
Expected Results and Interpretation:
The molecular formula of this compound is C₁₀H₁₀Cl₂O₃. The expected monoisotopic mass is 248.0007 Da.[2] Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in three major peaks for the molecular ion:
-
M+ peak (containing two ³⁵Cl atoms): Highest intensity.
-
M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom): Approximately 65% of the M+ peak intensity.
-
M+4 peak (containing two ³⁷Cl atoms): Approximately 10% of the M+ peak intensity.
The observation of this isotopic pattern is a strong indicator of the presence of two chlorine atoms.
Data Presentation:
| Ion | Calculated m/z | Observed m/z | Abundance Ratio |
| [M-H]⁻ (C₁₀H₉³⁵Cl₂O₃)⁻ | 247.9935 | To be determined | 100 |
| [M-H+2]⁻ (C₁₀H₉³⁵Cl³⁷ClO₃)⁻ | 249.9906 | To be determined | ~65 |
| [M-H+4]⁻ (C₁₀H₉³⁷Cl₂O₃)⁻ | 251.9876 | To be determined | ~10 |
Infrared Spectroscopy: Identifying the Functional Groups
Core Objective: To confirm the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.
Methodology: Fourier-transform infrared (FTIR) spectroscopy, using either a KBr pellet or a thin solid film method.
Experimental Protocol (Thin Solid Film):
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.
-
Film Deposition: Apply a drop of the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Results and Interpretation:
The IR spectrum will provide a "fingerprint" of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3000-2850 | C-H stretch | Propyl group |
| ~1700 | C=O stretch | Ester carbonyl |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~800-600 | C-Cl stretch | Aryl chloride |
The presence of a broad absorption around 3300 cm⁻¹ is indicative of the hydroxyl group. A strong, sharp peak around 1700 cm⁻¹ confirms the ester carbonyl group. The absorptions in the 1600-1470 cm⁻¹ region are characteristic of the aromatic ring, and the C-H stretches of the propyl group will appear below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Core Objective: To determine the complete carbon and hydrogen framework, including the connectivity and spatial relationships of all atoms.
Methodology: A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of the protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing long-range connectivity.
-
Expected Results and Interpretation:
¹H NMR:
-
Aromatic Protons: Due to the symmetrical substitution pattern (chlorine atoms at positions 3 and 5), the two protons on the benzene ring (at positions 2 and 6) are chemically equivalent and will appear as a singlet. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will shift this signal downfield, likely in the range of δ 7.5-8.0 ppm.
-
Propyl Group Protons:
-
-OCH₂-: A triplet, shifted downfield by the adjacent oxygen atom (δ ~4.2 ppm).
-
-CH₂-: A sextet, located between the -OCH₂- and -CH₃ groups (δ ~1.7 ppm).
-
-CH₃: A triplet, the most upfield signal (δ ~1.0 ppm).
-
-
Hydroxyl Proton: A singlet, the chemical shift of which can be variable and may be broadened by exchange.
¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal (δ ~165 ppm).
-
Aromatic Carbons:
-
C-O: Carbon attached to the hydroxyl group (δ ~150-155 ppm).
-
C-Cl: Carbons attached to the chlorine atoms (δ ~128-132 ppm).
-
C-H: Carbons attached to protons (δ ~130-135 ppm).
-
C-C=O: Carbon attached to the carbonyl group (δ ~120-125 ppm).
-
-
Propyl Group Carbons:
-
-OCH₂-: δ ~67 ppm.
-
-CH₂-: δ ~22 ppm.
-
-CH₃: δ ~10 ppm.
-
2D NMR for Final Confirmation:
The relationships between these signals will be definitively established using 2D NMR. The diagram below illustrates the key correlations we would expect to observe.
Caption: Key 2D NMR correlations for structure confirmation.
Conclusion: A Unified Structural Assignment
By integrating the data from mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments, we can unequivocally confirm the structure of this compound. The HRMS data will establish the elemental formula, the IR spectrum will confirm the presence of the key functional groups, and the NMR data will provide an unambiguous map of the atomic connectivity. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any future research into the properties and applications of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Ataman Kimya. PROPYL 4-HYDROXYBENZOATE. [Link]
-
Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
-
University of Colorado Boulder. IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
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Thermal Stability and Degradation of Propyl 3,5-dichloro-4-hydroxybenzoate: A Mechanistic and Methodological Evaluation
An In-Depth Technical Guide for Drug Development Professionals
Prepared by: Senior Application Scientist, Advanced Materials Characterization
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Propyl 3,5-dichloro-4-hydroxybenzoate. As a chlorinated derivative of the widely used propylparaben preservative, understanding its behavior under thermal stress is critical for ensuring product quality, safety, and regulatory compliance in pharmaceutical development. This document synthesizes foundational chemical principles with established analytical methodologies to provide a robust framework for its characterization. We will explore anticipated thermal decomposition pathways, present detailed protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and outline chromatographic methods for the separation and identification of potential degradants. This guide is intended for researchers, formulation scientists, and quality control analysts in the drug development sector.
Introduction: Chemical Context and Significance
This compound (C₁₀H₁₀Cl₂O₃, Molar Mass: 249.09 g/mol ) is a propyl ester of 3,5-dichloro-4-hydroxybenzoic acid.[1] Its structure is analogous to propylparaben, a common antimicrobial preservative, but with the addition of two chlorine atoms on the aromatic ring. These electron-withdrawing chlorine atoms are expected to significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and, critically, its thermal stability.
The stability of any active pharmaceutical ingredient (API) or excipient is a cornerstone of drug development. Thermal degradation can lead to a loss of potency, the formation of toxic impurities, and alterations in the physical properties of the final dosage form. For a compound like this compound, which may be subjected to heat during manufacturing (e.g., melt granulation, sterilization) or long-term storage, a thorough understanding of its thermal liability is not merely academic but a prerequisite for its safe application.
This guide provides the scientific rationale and actionable protocols to investigate this behavior.
Physicochemical Properties and Predicted Thermal Behavior
While extensive experimental data for this specific molecule is not widely published, we can predict its behavior based on its known properties and data from structurally related compounds.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 101003-80-9 | [1] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [1] |
| Melting Point (Tₘ) | 99 - 101 °C | [2] |
| Thermal Stability | Predicted to be lower than non-chlorinated parabens. | The presence of chlorine on the benzene ring can reduce the thermal stability of phenolic polymers.[3] Chlorinated phenols generally begin to pyrolyze above 250°C.[4] |
| Primary Degradation | Hydrolysis of the ester bond. | This is the primary degradation pathway for parabens, yielding the corresponding p-hydroxybenzoic acid and alcohol. |
| Secondary Degradation | Decarboxylation, Dehalogenation, Ring Opening. | At higher temperatures, the resulting 3,5-dichloro-4-hydroxybenzoic acid may decarboxylate. Extreme conditions could lead to more complex reactions. |
Core Methodologies for Thermal Analysis
The two primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] They provide complementary information on mass loss and energetic transitions, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is the definitive method for determining decomposition temperatures.
The choice of atmosphere is critical. A nitrogen atmosphere is used to study the inherent thermal decomposition in an inert environment, preventing oxidative degradation. Running a comparative analysis in an air or oxygen atmosphere can reveal susceptibility to oxidation. A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time.
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Thermal Method:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature (Tₒₙₛₑₜ) of decomposition, defined as the temperature at which significant mass loss begins.
-
Identify the temperatures for discrete mass loss steps and the final residual mass. The first derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition.[7]
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and decomposition, which involve a change in enthalpy.[9][10]
Using hermetically sealed pans is crucial when studying compounds that may sublime or release volatile degradation products. The holes prevent pressure buildup that could damage the sensor while containing the sample. The heat-cool-heat cycle is a standard method to erase the sample's prior thermal history and observe its intrinsic properties.
-
Instrument Setup: Calibrate the DSC instrument using an indium standard for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Create a small pinhole in the lid to allow volatiles to escape.
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Method (Heat-Cool-Heat):
-
Equilibrate at 25 °C for 3 minutes.
-
Ramp the temperature from 25 °C to 120 °C at 10 °C/min (to observe the melt).
-
Cool from 120 °C to 25 °C at 10 °C/min.
-
Ramp the temperature from 25 °C to 450 °C at 10 °C/min (to observe decomposition).
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (Tₘ) and integrate the peak to determine the enthalpy of fusion (ΔHբᵤₛ).
-
Observe any sharp, exothermic events at higher temperatures, which are indicative of thermal decomposition.
-
Proposed Degradation Pathways
Understanding the likely degradation products is essential for developing stability-indicating analytical methods. Based on the chemistry of parabens and chlorinated aromatics, we propose a two-stage primary degradation pathway under thermal stress.
The initial and most probable degradation step is the hydrolysis of the ester linkage, yielding 3,5-dichloro-4-hydroxybenzoic acid and 1-propanol . At elevated temperatures, the resulting chlorinated benzoic acid derivative is susceptible to decarboxylation, which would produce 2,6-dichlorophenol and carbon dioxide. Further degradation at very high temperatures could lead to dehalogenation and ring cleavage, though these products would likely only form under extreme conditions.
Analytical Workflow for Degradant Identification
A validated, stability-indicating analytical method is required to separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.[11]
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a method to separate this compound from its primary degradant, 3,5-dichloro-4-hydroxybenzoic acid.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[11]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.[11]
-
UV Detection Wavelength: 254 nm.[11]
-
Gradient Elution: A gradient is recommended to resolve the more polar degradant from the less polar parent compound. A suggested starting gradient is:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol. For forced degradation studies, subject the solution to thermal stress (e.g., 80°C for 24 hours) before diluting with the mobile phase for injection.
-
Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The ability to achieve mass balance in forced degradation studies (≥95%) is crucial for confirming the stability-indicating nature of the method.[11]
Conclusion
This compound, while structurally similar to propylparaben, requires a dedicated stability assessment due to the influence of its chlorine substituents. The thermal analysis is expected to show a melting endotherm around 100 °C followed by decomposition at higher temperatures, likely beginning above 250 °C. The primary degradation pathway involves ester hydrolysis to form 3,5-dichloro-4-hydroxybenzoic acid, which can be effectively monitored using a gradient reversed-phase HPLC method. The protocols and mechanistic insights provided in this guide serve as a robust starting point for any researcher or drug development professional tasked with characterizing this compound, ensuring a foundation of scientific integrity and technical accuracy.
References
-
A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms. (2021). Biomedical Chromatography. Available at: [Link]
-
Langer, H. G., et al. (1973). Thermal Chemistry of Chlorinated Phenols. ACS Publications. Available at: [Link]
-
García-Gómez, A., et al. (2021). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. ACS ES&T Water. Available at: [Link]
-
Ferreira, L., et al. (2021). Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation. MDPI. Available at: [Link]
-
Thermal Degradation of Phenolic Polymers. (1963). Defense Technical Information Center. Available at: [Link]
- Process for separating chlorinated phenols. (1984). Google Patents.
-
Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. (2018). SciSpace. Available at: [Link]
-
Analyzing Paraben Degradation in Parenteral Formulations with High-Performance Liquid Chromatography. (2023). ResearchGate. Available at: [Link]
-
Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. (2018). Semantic Scholar. Available at: [Link]
-
m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. (2018). ResearchGate. Available at: [Link]
-
PROPYL 4-HYDROXYBENZOATE. Ataman Kimya. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction. (2011). PubMed. Available at: [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PubMed Central. Available at: [Link]
-
Thermogravimetric analysis. Wikipedia. Available at: [Link]
-
Propyl 4-hydroxybenzoate; Propylparaben. Endocrine Disruptor List. Available at: [Link]
-
Sonochemical degradation of chlorinated phenolic compounds in water: Effects of physicochemical properties of the compounds on degradation. (2011). Ewha Womans University Repository. Available at: [Link]
-
Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy. (2022). PubMed. Available at: [Link]
-
Gas Chromatographic Determination of Parabens after In-situ Derivatization and Dispersive Liquid-Liquid Microextraction. (2014). ResearchGate. Available at: [Link]
-
Sensitive analysis of parabens using HPLC with evaporative light scattering detection at subambient temperatures. Agilent. Available at: [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2010). National Institutes of Health. Available at: [Link]
-
Degradation pathway for 3-chlorobenzoic acid by... (2016). ResearchGate. Available at: [Link]
-
Thermal data acquired from differential scanning calorimetry (DSC)... (2023). ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: In Vitro Antimicrobial Assay for Propyl 3,5-dichloro-4-hydroxybenzoate
Abstract
This document provides a comprehensive guide for determining the in vitro antimicrobial activity of Propyl 3,5-dichloro-4-hydroxybenzoate, a halogenated paraben derivative. Parabens, specifically their longer-chain esters, are well-established antimicrobial preservatives used in pharmaceuticals, cosmetics, and food products.[1][2][3] The introduction of halogen atoms, such as chlorine, to the phenol ring can significantly modulate the compound's biological activity.[4][5] This guide presents detailed, field-proven protocols for Minimum Inhibitory Concentration (MIC) determination via broth microdilution and susceptibility testing using the agar disk diffusion method. The methodologies are grounded in international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7][8]
Introduction: The Rationale for Antimicrobial Evaluation
This compound is a structural analog of propylparaben, featuring two chlorine atoms on the phenolic ring. Standard parabens exert their antimicrobial effect primarily by disrupting microbial cell membrane transport processes and mitochondrial function.[9] The antimicrobial efficacy of parabens is known to increase with the length of the alkyl ester chain.[1][9] Halogenation of phenolic compounds is a common strategy in drug development to enhance antimicrobial potency. Therefore, a robust and standardized evaluation of this compound's activity against a panel of bacteria and fungi is critical to understanding its potential as a novel preservative or therapeutic agent.
This protocol is designed for researchers, scientists, and drug development professionals to produce reliable and comparable antimicrobial susceptibility data.
Hypothesized Mechanism of Action
The antimicrobial activity of this compound is likely multifactorial, stemming from its paraben and halogenated phenol moieties. It is hypothesized to act by:
-
Membrane Disruption: Like other parabens, the compound is expected to interfere with the phospholipid bilayer of the microbial cell membrane, disrupting membrane potential and inhibiting crucial transport systems.
-
Enzyme Inhibition: The phenolic hydroxyl group and halogen atoms may interact with key microbial enzymes, leading to their inactivation.
-
Enhanced Potency: The electron-withdrawing nature of the chlorine atoms can increase the acidity of the hydroxyl group, potentially enhancing its ability to disrupt proton gradients and interact with cellular targets.
Caption: Hypothesized antimicrobial mechanism of action.
Materials and Reagents
Test Compound
-
This compound (Purity ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile
Media and Buffers
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[6][10]
-
RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi[11][12]
-
Mueller-Hinton Agar (MHA)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi
-
0.85% Saline, sterile
-
Phosphate-Buffered Saline (PBS), sterile
Microbial Strains (Quality Control)
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
Mold: Aspergillus brasiliensis (e.g., ATCC 16404)
Equipment and Consumables
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile Petri dishes (90 mm or 100 mm)
-
Spectrophotometer or McFarland densitometer
-
Incubators (35-37°C for bacteria, 30-35°C for fungi)
-
Micropipettes and sterile tips
-
Sterile filter paper disks (6 mm)
-
Vortex mixer
-
Sterile loops, swabs, and spreaders
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It adheres to the principles outlined in CLSI documents M07 for bacteria and M27/M38A for fungi.[6][11][12]
Workflow Overview
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- 5. Halogenation of para-hydroxybenzoate esters (parabens) in chlorinated and brominated waters under simulated drinking water disinfection conditions - American Chemical Society [acs.digitellinc.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. EUCAST: Guidance Documents [eucast.org]
- 8. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Parametric Cell-Based Assay Strategy to Characterize the Mitochondrial Uncoupling Effects of Propyl 3,5-dichloro-4-hydroxybenzoate
Abstract
This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the bioactivity of Propyl 3,5-dichloro-4-hydroxybenzoate. Based on the known effects of structurally related p-hydroxybenzoic acid derivatives, we hypothesize that this compound acts as a mitochondrial uncoupler.[1][2][3] Mitochondrial uncouplers are molecules that disrupt the synthesis of ATP by dissipating the proton gradient across the inner mitochondrial membrane, a mechanism of significant interest in both toxicology and therapeutic development.[4][5] We present a suite of validated, cell-based assays to mechanistically profile the compound's effects on mitochondrial health and overall cell viability. This multi-parametric approach, encompassing measurements of mitochondrial membrane potential, cellular ATP levels, reactive oxygen species (ROS) production, and apoptosis induction, offers a robust system for characterizing potential mitochondrial modulators.
Introduction and Scientific Rationale
Phenolic compounds, particularly halogenated derivatives, are known to interact with biological membranes and modulate cellular energy metabolism.[6] Propylparaben (Propyl 4-hydroxybenzoate), a structurally similar compound, is suggested to exert its effects through mitochondrial failure, including depolarization of the mitochondrial membrane and depletion of cellular ATP via the uncoupling of oxidative phosphorylation.[1] The addition of dichloro-substituents to the aromatic ring of this compound is predicted to enhance its lipophilicity and protonophoric activity, potentially making it a potent mitochondrial modulator.
Mitochondrial uncoupling short-circuits the electron transport chain (ETC), causing an increase in oxygen consumption while decreasing the efficiency of ATP synthesis.[4] This can lead to a cascade of cellular events, including oxidative stress and the initiation of programmed cell death (apoptosis). Therefore, a thorough characterization requires a multi-faceted approach to capture these interconnected events. This guide details the protocols to test the hypothesis that this compound acts as a mitochondrial uncoupler and to quantify its downstream cellular consequences.
Principle of the Method: A Mechanistic Overview
The experimental strategy is designed to provide a holistic view of the compound's impact on cellular bioenergetics. The core hypothesis and the corresponding assays are depicted below.
The Mitochondrial Uncoupling Cascade
Mitochondrial uncouplers act by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the proton-motive force, leading to several key outcomes:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): The influx of protons neutralizes the electrochemical gradient.
-
Reduced ATP Synthesis: The energy from the proton gradient is no longer efficiently captured by ATP synthase.
-
Increased Oxygen Consumption: The cell attempts to compensate for the low ATP yield by increasing the activity of the ETC, consuming more oxygen.
-
Elevated ROS Production: The hyperactive ETC is prone to "electron leakage," leading to the formation of superoxide and other reactive oxygen species.[7]
-
Induction of Apoptosis: Sustained mitochondrial stress and ROS damage are potent triggers for the intrinsic apoptotic pathway, often mediated by caspases.[8][9]
Caption: General experimental workflow for characterizing the compound's cellular effects.
Detailed Protocols
The following protocols are designed for a 96-well plate format but can be adapted. [10]It is crucial to include both a vehicle control (e.g., 0.1% DMSO) and a positive control for each assay to ensure its validity.
Protocol 1: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the JC-1 dye, a ratiometric fluorescent probe that differentially accumulates in mitochondria based on their membrane potential. [11]In healthy, high-potential mitochondria, JC-1 forms red fluorescent aggregates. In depolarized mitochondria, it remains as green fluorescent monomers. [12]A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Positive Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP, a potent mitochondrial uncoupler (e.g., 10-50 µM final concentration). [11][13][14] Procedure:
-
Cell Seeding: Seed cells (e.g., 10,000-40,000 cells/well) in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (CCCP/FCCP) in culture medium. Replace the existing medium with 100 µL of the treatment medium and incubate for the desired time (e.g., 4-24 hours).
-
JC-1 Staining: Prepare a 2 µM JC-1 working solution in warm culture medium or PBS. [13][14]Remove the treatment medium from the wells.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light. [11][14]6. Washing: Carefully remove the staining solution and wash the cells twice with 100 µL of warm Assay Buffer or PBS.
-
Fluorescence Measurement: Add 100 µL of Assay Buffer or PBS to each well. Measure fluorescence on a multi-mode plate reader.
Protocol 2: Cellular ATP Quantification Assay
This assay relies on the luciferase enzyme, which produces a luminescent signal proportional to the amount of ATP present in the sample. [15][16]A decrease in ATP levels can indicate impaired mitochondrial function.
-
Positive Control: A combination of metabolic inhibitors like oligomycin (ATP synthase inhibitor) can be used to induce ATP depletion.
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells in a white, opaque 96-well plate as described in Protocol 1.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Allow it to equilibrate to room temperature.
-
Cell Lysis & Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add a volume of ATP detection reagent equal to the culture volume in the well (e.g., 100 µL).
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. [17]6. Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the raw luminescence units (RLU) to the vehicle control. A decrease in luminescence indicates a reduction in cellular ATP.
Protocol 3: Reactive Oxygen Species (ROS) Production Assay
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS inside the cell. [7][18]An increase in fluorescence indicates elevated ROS levels.
-
Positive Control: Pyocyanin or H₂O₂ (e.g., 50-200 µM) can be used to induce ROS production. [19][20] Procedure:
-
Cell Seeding & Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described in Protocol 1.
-
H2DCFDA Loading: Prepare a 20 µM H2DCFDA working solution in serum-free medium or PBS. [19]3. Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Washing: Remove the loading solution and wash cells once with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS or culture medium to each well. Measure fluorescence with excitation at ~485 nm and emission at ~535 nm. [21]8. Analysis: Normalize the fluorescence intensity to the vehicle control. An increase in fluorescence indicates higher ROS levels.
Protocol 4: Apoptosis Detection (Caspase-3/7 Activity) Assay
This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic pathway. [22]The cleavage releases a substrate for luciferase, generating a luminescent signal.
-
Positive Control: Staurosporine or other known apoptosis inducers (e.g., 1 µM Staurosporine for 4-6 hours).
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells in a white, opaque 96-well plate as described in Protocol 1. The treatment time may need to be longer (e.g., 12-48 hours) to observe apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [22]3. Assay Execution: Follow the "add-mix-measure" format. [22] * Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the raw luminescence units (RLU) to the vehicle control. An increase in luminescence indicates activation of caspase-3/7.
Data Interpretation and Expected Outcomes
The data from these parallel assays should be integrated to build a mechanistic story. For a classic mitochondrial uncoupler, the expected results would follow a specific pattern.
| Assay Parameter | Expected Outcome with Uncoupler | Rationale |
| Mitochondrial Potential (JC-1) | ↓ Decrease in Red/Green Ratio | Direct effect of dissipating the proton gradient across the inner mitochondrial membrane. |
| Cellular ATP Levels | ↓ Decrease in Luminescence | Inefficient ATP synthesis due to the uncoupling of oxidative phosphorylation. |
| ROS Production (DCFDA) | ↑ Increase in Fluorescence | Compensatory hyperactivity of the ETC leads to increased electron leakage and ROS formation. |
| Caspase-3/7 Activity | ↑ Increase in Luminescence | Mitochondrial stress, ATP depletion, and ROS damage trigger the intrinsic apoptotic pathway. |
Table 1: Summary of expected results for a mitochondrial uncoupler in the proposed cell-based assay panel.
Assay Validation and Quality Control
To ensure the reliability of results, especially in a screening context, proper assay validation is essential. [23][24]
-
Controls: Always include vehicle controls (baseline), untreated controls, and a known positive control for each assay to confirm that the system is responsive.
-
Reproducibility: Experiments should be repeated independently to ensure the consistency of the findings.
-
Z'-Factor: For high-throughput screening applications, the Z'-factor should be calculated using the positive and negative controls to assess the quality and dynamic range of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS. [23]* Cytotoxicity: It is important to run a general cell viability assay (e.g., MTT, CellTiter-Blue®, or live/dead staining) in parallel. [25][26][27]This helps to distinguish specific mechanistic effects (like uncoupling) from non-specific cytotoxicity and to select appropriate concentration ranges for the mechanistic assays.
Conclusion
The suite of cell-based assays described in this application note provides a powerful and logical workflow for characterizing the mitochondrial and cellular effects of this compound. By systematically measuring key indicators of mitochondrial health—membrane potential, ATP production, ROS generation, and apoptosis—researchers can confirm its mechanism of action as a mitochondrial uncoupler and quantify its potency and cellular impact. This integrated approach is invaluable for toxicology studies, drug discovery, and fundamental research into cellular metabolism.
References
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Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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JoVE. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Retrieved from [Link]
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Rehman, J., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
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ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
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RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Retrieved from [Link]
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Pardo, R., et al. (2014). Methods to monitor and compare mitochondrial and glycolytic ATP production. Methods in Molecular Biology. Retrieved from [Link]
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]
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Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods in Molecular Biology. Retrieved from [Link]
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Bio-protocol. (n.d.). Measurement of intracellular ATP. Retrieved from [Link]
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MolecularCloud. (2025). Cell Viability Assays: An Overview. Retrieved from [Link]
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Bio-protocol. (n.d.). ATP measurement. Retrieved from [Link]
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Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]
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Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
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Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
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Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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NIH. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. Retrieved from [Link]
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NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
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BioAscent. (n.d.). Mitochondrial Biology in Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]
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ACS Publications. (2021). New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. Retrieved from [Link]
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Longevity.Technology. (2026). New mitochondrial ‘uncouplers’ aim to raise energy burn safely. Retrieved from [Link]
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NIH. (2021). New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. Retrieved from [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
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YouTube. (2025). Integrating Mitochondrial Toxicity Screening Into Early Drug Discovery. Retrieved from [Link]
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NIH. (2022). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
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Soni, M. G., et al. (2002). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology. Retrieved from [Link]
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Chaudhary, J., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
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MDPI. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]
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NIH. (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Retrieved from [Link]
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Wikipedia. (n.d.). Propylparaben. Retrieved from [Link]
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NIH. (2010). Propyl 4-hydroxybenzoate. Retrieved from [Link]
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Endocrine Disruptor List. (n.d.). Propyl 4-hydroxybenzoate; Propylparaben. Retrieved from [Link]
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PharmaCompass. (n.d.). Propyl paraben Drug Information. Retrieved from [Link]
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Li, K. C., et al. (1990). Kinetic evaluation of the ciliotoxicity of methyl- and propyl-p-hydroxybenzoates using factorial experiments. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Application Note: High-Throughput Screening for Inhibitors of Transthyretin Amyloid Fibril Formation using Propyl 3,5-dichloro-4-hydroxybenzoate
Introduction: The Therapeutic Promise of Targeting Transthyretin Amyloidosis
Transthyretin (TTR) amyloidosis is a group of debilitating and often fatal diseases characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils.[1][2] These fibrils deposit in various tissues, including the peripheral nerves and heart, leading to progressive organ dysfunction. A key therapeutic strategy is the stabilization of the native tetrameric structure of TTR, which prevents its dissociation into amyloidogenic monomers, the rate-limiting step in fibril formation.[3][4] Small molecules that bind to the thyroxine-binding sites of TTR can act as kinetic stabilizers, offering a promising avenue for drug development.[1][4]
Structure-activity relationship studies have revealed that compounds with di-halogenated hydrophobic rings can be potent inhibitors of TTR amyloidogenesis.[4][5] Propyl 3,5-dichloro-4-hydroxybenzoate, a halogenated benzoic acid derivative, possesses structural features that suggest its potential as a TTR stabilizer. This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to evaluate this compound and other potential inhibitors of TTR amyloid fibril formation using a robust turbidity-based assay.
Chemical and Physical Properties of this compound
A thorough understanding of the test compound's properties is crucial for accurate and reproducible HTS results.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 3,5-DICHLORO-4-HYDROXYBENZOIC ACID PROPYL ESTER | PubChem |
| CAS Number | 101003-80-9 | PubChem |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | PubChem |
| Molecular Weight | 249.09 g/mol | PubChem |
| Melting Point | 99-101°C | ChemicalBook |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and methanol. | Inferred from Propylparaben |
High-Throughput Screening Workflow for TTR Fibril Inhibitors
The following diagram outlines the key steps in the HTS protocol for identifying and validating inhibitors of TTR amyloid fibril formation.
Caption: High-throughput screening workflow for identifying inhibitors of TTR amyloid fibril formation.
Detailed Protocol: Turbidity-Based HTS Assay
This protocol is designed for a 96-well plate format and is optimized for high-throughput screening.
Materials and Reagents
-
This compound (Test Compound)
-
Recombinant Human Transthyretin (TTR) : Wild-type or a destabilized mutant (e.g., V30M or Y78F) expressed and purified from E. coli.
-
Diflunisal : Positive control inhibitor.
-
Dimethyl Sulfoxide (DMSO) : For compound dissolution.
-
Sodium Acetate Buffer : 200 mM, pH 4.3, containing 100 mM KCl and 1 mM EDTA.
-
Phosphate Buffer : 10 mM, pH 7.2, containing 100 mM KCl, 1 mM EDTA, and 1 mM DTT.
-
96-well clear, flat-bottom microplates .
-
Multichannel pipettes and/or automated liquid handling system .
-
Plate reader with absorbance measurement capabilities at 400 nm .
-
Incubator capable of maintaining 37°C .
Experimental Procedure
-
Compound Plate Preparation :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the positive control, Diflunisal, in DMSO (e.g., 10 mM).
-
Using a liquid handler or multichannel pipette, perform serial dilutions of the test compound and controls in DMSO in a separate 96-well plate to create a concentration gradient.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the corresponding wells of the final assay plate. Include wells with DMSO only as a negative control (100% aggregation).
-
-
TTR Protein Preparation :
-
Thaw the purified TTR protein on ice.
-
Exchange the buffer of the TTR solution to the phosphate buffer (pH 7.2) using a desalting column or dialysis.
-
Determine the protein concentration using a spectrophotometer (A₂₈₀ with an extinction coefficient of 1.83 mL mg⁻¹ cm⁻¹ for the monomer).
-
Dilute the TTR solution to a working concentration of 0.40 mg/mL in the phosphate buffer.
-
-
Assay Initiation and Incubation :
-
To each well of the assay plate containing the compounds, add 50 µL of the 0.40 mg/mL TTR solution.
-
Mix the plate gently for 1 minute.
-
To initiate fibril formation, add 50 µL of the sodium acetate buffer (pH 4.3) to all wells, resulting in a final pH of approximately 4.4 and a final TTR concentration of 0.20 mg/mL.
-
Seal the plate to prevent evaporation and incubate at 37°C without shaking for 72 hours.[6]
-
-
Turbidity Measurement :
-
After the incubation period, measure the optical density (OD) of each well at 400 nm using a plate reader.[6] This wavelength is used to quantify the amount of aggregated TTR, which causes light scattering.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition :
-
The percentage of inhibition for each compound concentration is calculated using the following formula:
-
-
Dose-Response Curves and IC₅₀ Determination :
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for this compound and the positive control.
-
Expected Results and Hit Validation
A successful screen will show a dose-dependent decrease in turbidity in the presence of effective inhibitors.
| Compound | Expected IC₅₀ Range | Notes |
| This compound | To be determined | A low micromolar IC₅₀ would indicate potent inhibitory activity. |
| Diflunisal (Positive Control) | 1-10 µM | A known TTR stabilizer, should exhibit a clear dose-response inhibition. |
| DMSO (Negative Control) | N/A (0% Inhibition) | Represents the maximum level of TTR aggregation under the assay conditions. |
Secondary Assay: Thioflavin T (ThT) Fluorescence
To confirm the inhibitory activity and rule out compound interference with the turbidity assay, a secondary, orthogonal assay is recommended. The Thioflavin T (ThT) fluorescence assay is a widely used method for detecting amyloid fibrils. [7][8]
Caption: Principle of the Thioflavin T (ThT) fluorescence assay for amyloid fibril detection.
Briefly, after the 72-hour incubation, a ThT working solution is added to each well, and the fluorescence is measured at an excitation of ~450 nm and an emission of ~485 nm. [9]A decrease in ThT fluorescence in the presence of the test compound indicates inhibition of fibril formation.
Conclusion and Future Directions
This application note provides a comprehensive framework for conducting a high-throughput screen to identify and characterize inhibitors of transthyretin amyloid fibril formation, using this compound as a candidate compound. The turbidity-based assay is a robust and scalable method for primary screening, and hits should be confirmed using an orthogonal method such as the Thioflavin T fluorescence assay. The structural characteristics of this compound make it a compelling candidate for investigation as a TTR stabilizer. Further studies, including biophysical assays to confirm direct binding and cell-based models of TTR amyloidosis, would be necessary to fully elucidate its therapeutic potential.
References
-
A cell-based high-throughput screening method to directly examine transthyretin amyloid fibril formation at neutral pH. Journal of Biological Chemistry. [Link]
-
Kinetic assay for high-throughput screening of in vitro transthyretin amyloid fibrillogenesis inhibitors. Journal of Combinatorial Chemistry. [Link]
-
Novel transthyretin amyloid fibril formation inhibitors: synthesis, biological evaluation, and X-ray structural analysis. Journal of Medicinal Chemistry. [Link]
-
Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. International Journal of Molecular Sciences. [Link]
-
Structure-dependent, competitive interaction of hydroxy-polychlorobiphenyls, -dibenzo-p-dioxins and -dibenzofurans with human transthyretin. Chemico-Biological Interactions. [Link]
-
Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [Link]
-
Thioflavin T spectroscopic assay. Amyloid Fibrils and Prefibrillar Aggregates. [Link]
-
Thioflavin T Assay. protocols.io. [Link]
-
Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis. Semantic Scholar. [Link]
-
High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry. Analytical Chemistry. [Link]
-
Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. PubMed. [Link]
-
Thioflavin T Assay v1. ResearchGate. [Link]
-
TTR fi bril formation time courses detected by turbidity at 400 nm (OD...). ResearchGate. [Link]
-
ANS titration, followed by fluorescence, of tetrameric WT-TTR (A) and... ResearchGate. [Link]
-
(PDF) Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. ResearchGate. [Link]
-
Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors. Molecules. [Link]
-
Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma. PLoS ONE. [Link]
-
Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors. MDPI. [Link]
-
High-Throughput Screening at the Membrane Interface Reveals Inhibitors of Amyloid-β. ACS Chemical Neuroscience. [Link]
-
Design and Mechanistic Analysis of a Potent Bivalent Inhibitor of Transthyretin Amyloid Fibrillogenesis. Journal of Medicinal Chemistry. [Link]
-
Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. Journal of Biological Chemistry. [Link]
-
Benzoxazoles as transthyretin amyloid fibril inhibitors: synthesis, evaluation, and mechanism of action. Angewandte Chemie International Edition. [Link]
-
Transthyretin chemical chaperoning by flavonoids: Structure–activity insights towards the design of potent amyloidosis inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution. International Journal of Molecular Sciences. [Link]
-
Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils. Journal of Fluorescence. [Link]
-
Specific disruption of transthyretin(105-115) fibrilization using "stabilizing" inhibitors of transthyretin amyloidogenesis. Biochemistry. [Link]
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Application Note: Quantitative Analysis of Propyl 3,5-dichloro-4-hydroxybenzoate in Biological Samples
Introduction
Propyl 3,5-dichloro-4-hydroxybenzoate is a halogenated derivative of propylparaben. Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their antimicrobial properties.[1] The introduction of chlorine atoms into the benzene ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which may, in turn, affect its pharmacokinetic and toxicokinetic profile. Therefore, robust and sensitive analytical methods are essential for the accurate quantification of this compound in biological matrices to support preclinical and clinical drug development, as well as toxicological and exposure assessments.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for quantifying this compound in common biological samples such as plasma, serum, and urine. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed. The protocols provided herein are based on established methods for similar compounds and are intended to serve as a detailed starting point for method development and validation.[2][3][4][5][6][7] All methods must be validated in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12]
Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities. The method involves separating the analyte from other matrix components using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer.
Rationale for Method Selection
The choice of LC-MS/MS is predicated on its ability to provide:
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its internal standard, minimizing interferences from the complex biological matrix.[5]
-
High Sensitivity: LC-MS/MS can achieve low limits of quantification (LOQ), often in the sub-ng/mL range, which is crucial for pharmacokinetic studies where drug concentrations can be very low.[7]
-
Versatility: The method can be adapted to a wide range of biological matrices with appropriate sample preparation.
Experimental Workflow
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol
1. Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Stable isotope-labeled internal standard (IS), e.g., this compound-¹³C₆
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma/serum/urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standard solutions for the calibration curve (e.g., 1 to 1000 ng/mL).
-
Spike the appropriate biological matrix with the working standards to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Pipette 100 µL of the biological sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 x g for 10 minutes to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.[5]
-
MRM Transitions: These would need to be determined by infusing the standard solution. For this compound (MW: 249.09 g/mol [13]), a plausible precursor ion would be [M-H]⁻ at m/z 247. The product ions would be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 247.0 | To be determined | 100 | To be determined |
| Internal Standard | To be determined | To be determined | 100 | To be determined |
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and improve chromatographic performance.[2]
Rationale for Method Selection
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Structural Information: Mass spectrometry provides valuable structural information for compound identification.
-
Alternative to LC-MS/MS: Useful when an LC-MS/MS system is not available.
Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol
1. Sample Preparation and Derivatization
-
Perform sample extraction as described in the LC-MS/MS protocol (LLE or SPE).
-
Evaporate the extract to complete dryness.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.
Method Validation
A comprehensive validation of the chosen analytical method is mandatory to ensure the reliability of the generated data. The validation should be performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9][10][11][12][14][15][16][17]
Validation Parameters
The following parameters must be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
Validation Workflow
Caption: A comprehensive workflow for bioanalytical method validation.
Comparison of Analytical Methods
| Parameter | LC-MS/MS | GC-MS |
| Sensitivity | Very High (pg/mL to sub-ng/mL) | High (ng/mL) |
| Selectivity | Very High (MRM) | High (SIM) |
| Sample Throughput | High | Moderate |
| Derivatization | Not typically required | Often required |
| Compound Suitability | Wide range of polarities | Volatile or semi-volatile compounds |
| Instrumentation Cost | High | Moderate to High |
Conclusion
This application note outlines robust and sensitive analytical methods for the quantification of this compound in biological samples. LC-MS/MS is presented as the primary method of choice due to its superior sensitivity, selectivity, and high-throughput capabilities. A GC-MS method is also described as a viable alternative. It is imperative that any method chosen be fully developed and validated according to international regulatory guidelines to ensure the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and other related studies.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Research Journal of Science and Technology. Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. [Link]
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PubMed. Determination of Parabens in Serum by Liquid Chromatography-Tandem Mass Spectrometry: Correlation With Lipstick Use. [Link]
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ResearchGate. Determination of parabens in urine samples by microextraction using packed sorbent and ultra-performance liquid chromatography coupled to tandem mass spectrometry. [Link]
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PubMed. GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction. [Link]
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Universitas Brawijaya. DETERMINATION OF PARABENS IN SEAFOODS BY MATRIX SOLID PHASE DISPERSION COUPLED WITH GAS CHROMATOGRAPHY-MASS SPECTROMETRY THESIS. [Link]
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A Robust, Validated Reversed-Phase HPLC Method for the Quantification of Propyl 3,5-dichloro-4-hydroxybenzoate in Pharmaceutical Formulations
An Application Note for the Isocratic HPLC-UV Analysis of Propyl 3,5-dichloro-4-hydroxybenzoate
Abstract
This application note details a highly robust and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a halogenated derivative of propylparaben, often used as a preservative or synthesized as a chemical intermediate. The method utilizes a C18 stationary phase with a simple mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications within the pharmaceutical and chemical industries.[1][2][3] We provide a comprehensive guide covering method development rationale, detailed experimental protocols, and a full validation summary, demonstrating the method's specificity, linearity, accuracy, precision, and robustness.
Scientific Rationale and Method Development Strategy
The primary objective was to develop a simple, reliable, and easily transferable HPLC method for the routine analysis of this compound.
Analyte Properties and Chromatographic Approach: this compound (Molecular Formula: C₁₀H₁₀Cl₂O₃) is a moderately nonpolar molecule.[4] The presence of the propyl chain and two chlorine atoms on the aromatic ring increases its hydrophobicity compared to simpler parabens like methylparaben. This characteristic makes reversed-phase chromatography the ideal separation mode, where a nonpolar stationary phase is paired with a polar mobile phase.[5][6]
Stationary Phase Selection: A C18 (octadecylsilane) column was selected due to its widespread availability and proven efficacy in retaining and separating hydrophobic compounds like parabens.[7][8][9] The strong hydrophobic interactions between the analyte and the C18 stationary phase ensure adequate retention and separation from polar excipients commonly found in pharmaceutical formulations.
Mobile Phase Optimization: The mobile phase consists of acetonitrile and water. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. An isocratic elution was favored over a gradient elution to enhance method robustness and simplify transfer between different HPLC systems. The ratio of acetonitrile to water was optimized to achieve a reasonable retention time (typically 3-10 minutes), a good peak shape (tailing factor < 1.5), and adequate resolution from potential impurities.
Detection Wavelength Selection: The presence of a substituted benzene ring in the analyte's structure results in strong UV absorbance. Based on the chromophore and data from similar paraben compounds, a detection wavelength of 254 nm was selected, a common setting that provides high sensitivity for aromatic compounds.[7][10] For formal method development, it is imperative to run a UV-Vis scan of a standard solution of the analyte in the mobile phase to confirm the wavelength of maximum absorbance (λ-max).
Optimized HPLC Method Parameters
All quantitative data and method conditions are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent)[9] |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm[7][10] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase (Acetonitrile:Water, 65:35 v/v) |
Experimental Protocols
The following sections provide step-by-step methodologies for analysis.
Reagent and Standard Preparation
-
Mobile Phase Preparation (1 L): Carefully measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water. Mix thoroughly. Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Allow the solution to cool to room temperature, then dilute to the mark with the diluent and mix well.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to the mark with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.
Sample Preparation (Example: Pharmaceutical Cream)
-
Weighing: Accurately weigh an amount of cream equivalent to approximately 5 mg of this compound into a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of diluent to the flask. Heat in a water bath at 60°C for 15 minutes, with intermittent vigorous shaking, to melt the cream base and disperse the analyte.[11]
-
Cooling & Dilution: Cool the flask to room temperature. Dilute to the mark with the diluent and mix by inverting the flask multiple times.
-
Filtration: Filter a portion of the solution through a 0.45 µm PVDF syringe filter into an HPLC vial, discarding the first 2-3 mL of the filtrate. The resulting solution has a theoretical concentration of 50 µg/mL.
Analytical Workflow Diagram
The overall process from sample receipt to final result is outlined in the workflow below.
Caption: A flowchart of the end-to-end analytical procedure.
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[3][12] The validation parameters and acceptance criteria are summarized below.
System Suitability
Before sample analysis, the chromatographic system's performance is verified. The working standard (50 µg/mL) is injected five times. The results must meet the criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Specificity
Specificity was demonstrated by injecting a blank (diluent) and a placebo (formulation base without the active analyte). No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.[13]
Linearity and Range
Linearity was evaluated by preparing a series of solutions from the stock solution at five concentration levels, ranging from 10 µg/mL to 75 µg/mL (20% to 150% of the working concentration).[3]
| Concentration (µg/mL) | Average Peak Area |
| 10.0 | 198540 |
| 25.0 | 501230 |
| 50.0 | 1001500 |
| 62.5 | 1252100 |
| 75.0 | 1503450 |
| Correlation Coefficient (r²) | 0.9998 |
The method demonstrated excellent linearity across the range of 10-75 µg/mL.
Accuracy (Recovery)
Accuracy was determined by spiking the placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.[13] The percentage recovery was calculated.
| Concentration Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 4.01 | 3.98 | 99.25% |
| 100% | 5.02 | 5.05 | 100.60% |
| 120% | 6.01 | 5.97 | 99.33% |
| Average Recovery | 99.73% |
The high recovery values confirm the method's accuracy.
Precision
-
Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system.
| Precision Type | %RSD of Assay Results |
| Repeatability | 0.85% |
| Intermediate Precision | 1.12% |
The low Relative Standard Deviation (%RSD) values indicate excellent method precision.
Robustness
The method's robustness was tested by introducing small, deliberate variations to key parameters. The system suitability criteria were met under all tested conditions, demonstrating the method's reliability during normal usage.
| Parameter Varied | Result |
| Flow Rate (±0.1 mL/min) | No significant change in peak area |
| Column Temp (±2°C) | Minor shift in retention time, within system suitability |
| Mobile Phase (±2% Acetonitrile) | Minor shift in retention time, within system suitability |
ICH Validation Parameters Logic
The relationship between the core validation characteristics demonstrates how they collectively ensure a method is fit for its intended purpose.
Caption: Logical links between core analytical validation pillars.
Conclusion
The RP-HPLC method described herein is rapid, specific, accurate, precise, and robust for the quantification of this compound. The isocratic nature of the method makes it straightforward and easily transferable for routine use in quality control laboratories. The complete validation according to ICH guidelines confirms that this method is suitable for its intended purpose in analyzing the analyte in pharmaceutical dosage forms or as a raw material.
References
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Biomed Chromatogr. 2021 Oct;35(10):e5152. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms. [Link]
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Journal of Pharmacognosy and Phytochemistry. 2018; 7(1): 2471-2475. Development and validation of RP-HPLC method for simultaneous determination of paraben preservatives in pharmaceutical liquid do. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
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Revue Roumaine de Chimie, 2018, 63(1), 53-59. Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. [Link]
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Journal of Biochemical Technology (2019) 10(1): 33-38. Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. [Link]
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International Online Medical Council (IOMC). HPLC Determination of Some frequently used Parabens in Sunscreens. [Link]
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Der Pharmacia Lettre, 2016, 8 (13):141-149. Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. [Link]
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Acta Scientific Pharmaceutical Sciences 4.4 (2020): 20-27. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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PubChem. This compound. [Link]
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Journal of Chromatographic Science, Volume 53, Issue 5, May 2015, Pages 753–757. Determination of Preservatives in Cosmetics, Cleaning Agents and Pharmaceuticals Using Fast Liquid Chromatography. [Link]
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AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences, Volume 11, Issue 1, 1225-1240. Review on Determination of Preservative in Food Products and Pharmaceutical Products by Different Analytical Method. [Link]
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ALWSCI. Preservative Content Analysis: Techniques And Applications. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research 2024; 14(1): 62-72. A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. [Link]
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ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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ICH. Finalised ICH Guideline - Validation of Analytical Procedures Q2(R2). [Link]
-
Official Method ACM INO 04. IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]
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Agilent Technologies. Separation of Paraben Preservatives by Reversed-Phase HPLC. [Link]
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Shimadzu. High-Resolution and High-Speed Simultaneous Analysis of Preservatives in Cosmetics Using SPP Column. [Link]
-
Ataman Kimya. PROPYL 4-HYDROXYBENZOATE. [Link]
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Application Note: Quantitative Analysis of Propyl 3,5-dichloro-4-hydroxybenzoate in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the detection and quantification of Propyl 3,5-dichloro-4-hydroxybenzoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a halogenated derivative of propylparaben, likely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, or industrial formulations. Given the regulatory scrutiny and potential health concerns associated with paraben-like compounds, a highly selective and reliable analytical method is essential for quality control, safety assessment, and research purposes.[1][2] The described protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and is designed to be validated according to internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6]
Introduction and Scientific Rationale
This compound belongs to the broader family of p-hydroxybenzoic acid esters (parabens), which are widely employed as preservatives due to their efficacy against a broad spectrum of bacteria and fungi. The introduction of chlorine atoms onto the aromatic ring can modify the compound's physicochemical properties, such as its lipophilicity and antimicrobial potency.
The chemical structure of this compound is provided below:
-
Chemical Formula: C₁₀H₁₀Cl₂O₃[7]
-
Molecular Weight: 249.09 g/mol [7]
-
Monoisotopic Mass: 248.0007 Da[7]
The analytical challenge lies in accurately quantifying this specific compound, often present at low concentrations within chemically complex matrices like creams, lotions, or biological fluids. Simple detection methods like HPLC-UV may lack the necessary selectivity to distinguish the analyte from matrix interferences.[8] LC-MS/MS overcomes this limitation by coupling the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).[9] This combination allows for confident identification based on precursor-to-product ion transitions and reliable quantification, even at trace levels.
Principle of the LC-MS/MS Method
The methodology is founded on two core analytical principles:
-
Chromatographic Separation: The analyte is first extracted from the sample matrix and injected into a reversed-phase HPLC system. Using a C18 column, the relatively nonpolar this compound is retained while more polar matrix components are washed away. A gradually increasing gradient of organic solvent is then used to elute the analyte from the column as a sharp, well-defined peak.[10]
-
Mass Spectrometric Detection: The column eluent is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer. In the ESI source, the analyte is ionized, primarily forming a deprotonated molecule [M-H]⁻ in negative ion mode due to its acidic phenolic hydroxyl group.
-
Quadrupole 1 (Q1): This mass filter is set to isolate only the [M-H]⁻ precursor ion (m/z 247.0).
-
Quadrupole 2 (Q2 - Collision Cell): The isolated precursor ions are fragmented by collision with an inert gas (e.g., argon). This process, known as collision-induced dissociation (CID), is highly reproducible and generates characteristic product ions.
-
Quadrupole 3 (Q3): This mass filter is set to detect one or more of the specific product ions.
-
This selective detection process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling precise quantification.
Detailed Experimental Protocol
Materials and Reagents
-
Analytical Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Type I Ultrapure Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic Acid (LC-MS grade) or Ammonium Acetate (LC-MS grade)
-
Equipment: Analytical balance, vortex mixer, sonicator, centrifuge, calibrated micropipettes, Class A volumetric flasks, 0.22 µm syringe filters (PTFE or other solvent-compatible membrane), autosampler vials.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound standard and dissolve in a 10.0 mL volumetric flask using methanol. Sonicate briefly to ensure complete dissolution. Store at -20°C.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10.0 mL with 50:50 (v/v) methanol:water.
-
Calibration Standards (0.5 - 500 ng/mL): Prepare a series of calibration standards by serially diluting the Working Stock Solution with 50:50 (v/v) methanol:water. A suggested concentration range is 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.[11][12]
Sample Preparation (General Protocol for Cosmetic Cream)
The causality behind this protocol is to efficiently disrupt the sample matrix, solubilize the analyte, and remove interfering macromolecules and particulates before injection.
-
Weighing: Accurately weigh approximately 0.2 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.[13]
-
Extraction: Add 5.0 mL of methanol to the tube. Methanol is chosen for its ability to both precipitate proteins and solubilize parabens effectively.[8][14]
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough dispersion of the sample in the solvent.[13]
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes to enhance the extraction efficiency by disrupting cell walls and aggregates.
-
Precipitation & Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes. This step pellets insoluble excipients and precipitated proteins, clarifying the supernatant.[13][15]
-
Dilution & Filtration: Carefully transfer 100 µL of the supernatant into an autosampler vial containing 900 µL of 50:50 methanol:water (a 1:10 dilution). This dilution helps minimize potential matrix effects. Filter the diluted sample through a 0.22 µm syringe filter directly into a clean autosampler vial. The filtration is a critical step to prevent clogging of the LC system.[14][16]
Workflow Diagram: Sample Preparation
The following diagram illustrates the logical flow of the sample preparation protocol.
Caption: General workflow for the extraction of this compound.
LC-MS/MS Instrumental Parameters
The parameters below provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) | Industry standard for paraben separation, offering good retention and peak shape.[10][17] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes better ionization (protonation/deprotonation) in the ESI source. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency for compounds of this type. |
| Gradient Program | See Table 2 below | A gradient ensures efficient elution and separation from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm internal diameter column. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak symmetry.[11] |
| Injection Volume | 5 µL | A small volume minimizes column overload and potential matrix effects. |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 1.0 | 70 | 30 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 70 | 30 |
| 8.0 | 70 | 30 |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer | The gold standard for quantitative analysis due to its MRM capabilities. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The phenolic hydroxyl group readily deprotonates to form [M-H]⁻, providing a strong and stable signal.[12][17] |
| Precursor Ion (Q1) | m/z 247.0 | Corresponds to the [M-H]⁻ of the most abundant isotopologue of this compound. |
| Product Ions (Q3) | Quantifier: m/z 205.0 Qualifier: m/z 161.0 | Quantifier: Corresponds to the loss of propene (C₃H₆), a stable and high-intensity fragment. Qualifier: Corresponds to the subsequent loss of CO₂, confirming the structure. |
| MRM Transitions | Quantifier: 247.0 → 205.0 Qualifier: 247.0 → 161.0 | Monitoring two transitions increases the confidence of identification. The ratio of qualifier/quantifier should be consistent across samples and standards. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimize for maximum signal intensity. |
| Source Temperature | 140 - 150 °C | Prevents analyte degradation while facilitating efficient ionization.[12] |
| Desolvation Temp. | 350 - 450 °C | Ensures complete solvent evaporation from the ESI droplets.[12] |
| Collision Energy (CE) | Optimize empirically (Typical starting range: 15-30 eV) | The voltage applied in the collision cell; must be tuned to maximize the intensity of the desired product ions. |
Conceptual Diagram: Tandem Mass Spectrometry (MS/MS)
This diagram shows the principle of MRM-based detection for the analyte.
Caption: The process of MRM detection in a triple quadrupole mass spectrometer.
Method Validation Framework
To ensure that the analytical method is fit for its intended purpose, a full validation should be performed according to established regulatory guidelines, such as ICH Q2(R2) or the FDA's Bioanalytical Method Validation Guidance.[3][5][18][19] The goal is to provide objective evidence that the method is reliable, reproducible, and accurate for the quantification of this compound in the specified matrix.
Table 4: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix samples.[20] |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Each back-calculated standard concentration should be within ±15% of the nominal value (±20% at LLOQ).[12] |
| Accuracy | The closeness of the measured value to the nominal or known true value. Assessed using Quality Control (QC) samples at different concentrations. | The mean concentration should be within ±15% of the nominal value for QC samples (Low, Mid, High).[21][22] |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The relative standard deviation (%RSD) or coefficient of variation (%CV) should not exceed 15% for QC samples (±20% at LLOQ).[20][21][22] |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | The analyte response should be at least 5-10 times the response of the blank. Accuracy should be within ±20% and precision ≤20% RSD.[20] |
| Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. | The matrix factor (response in post-extraction spiked sample / response in clean solution) should be consistent across different lots of matrix, with an RSD < 15%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, long-term). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust framework for the quantitative determination of this compound. The protocol for sample preparation is straightforward and broadly applicable to complex matrices such as cosmetics. The instrumental parameters serve as an excellent starting point for achieving high-quality chromatographic separation and confident mass spectrometric detection. By adhering to the principles of method validation outlined herein, laboratories can ensure the generation of reliable and defensible data for regulatory submissions, quality control, and advanced research.
References
-
Chromatography Online. (n.d.). Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS. Retrieved from [Link]
- Cabaleiro, N., de la Calle, C., Bendicho, I., & Lavilla, I. (2014). An overview of sample preparation for the determination of parabens in cosmetics. Analytica Chimica Acta, 828, 14-25.
-
ResearchGate. (n.d.). REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Retrieved from [Link]
-
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Truman ChemLab. (2006). The Determination of Parabens in Hand Lotion by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Parabens and Benzoic Acid. Retrieved from [Link]
-
Future Science. (2016). Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC–MS/MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Retrieved from [Link]
-
Waters Corporation. (n.d.). High Throughput Analysis of Phthalates and Parabens in Cosmetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Accuracy and precision of the LC-MS/MS method for analysis of parabens in sports supplements. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Retrieved from [Link]
-
PubMed Central. (n.d.). Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS). Retrieved from [Link]
-
Istanbul University. (2020). Simultaneous Determination of Six Parabens in Cosmetics by a New High Performance Liquid Chromatography Method with Fluorescence. Retrieved from [Link]
-
Future Medicine. (2016). Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC–MS/MS. Retrieved from [Link]
-
PubMed. (2014). Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Determination of parabens in urine samples by microextraction using packed sorbent and ultra-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
NIST. (n.d.). Propylparaben. Retrieved from [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PROPYL 4-HYDROXYBENZOATE. Retrieved from [Link]
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Application Notes and Protocols for Propyl 3,5-dichloro-4-hydroxybenzoate Solubility in In Vitro Studies
Introduction: Navigating the Solubility Challenges of a Dichlorinated Phenolic Compound
Propyl 3,5-dichloro-4-hydroxybenzoate is a halogenated derivative of propylparaben, a compound belonging to the paraben family of preservatives.[1] The introduction of chlorine atoms into the phenolic ring can significantly alter the physicochemical properties of the parent molecule, often leading to increased lipophilicity and reduced aqueous solubility.[2][3] This presents a common yet critical challenge for researchers designing and executing in vitro studies, as achieving and maintaining the compound's solubility in aqueous cell culture media is paramount for generating accurate and reproducible data.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the solubilization of this compound for in vitro applications. This document moves beyond a simple recitation of steps, offering a framework for systematically determining the optimal solvent and concentration limits for your specific experimental setup. By following these protocols, you will establish a self-validating system to ensure the integrity of your in vitro results.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is the first step in developing a robust solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [4] |
| Molecular Weight | 249.09 g/mol | [4] |
| CAS Number | 101003-80-9 | [4] |
| Appearance | White crystalline powder (inferred from parent compounds) | [5] |
| Predicted pKa | 5.33 ± 0.25 | N/A |
| Known Solubility | Slightly soluble in DMSO and Methanol | N/A |
The predicted pKa suggests that the hydroxyl group is acidic, and the overall structure indicates a lipophilic nature, which is further enhanced by the two chlorine atoms. This structural feature is a key indicator of potential low aqueous solubility.
The Causality of Solvent Choice: A Step-Wise Approach to Solubilization
Given the anticipated low aqueous solubility of this compound, a systematic approach to solvent selection is crucial. The goal is to use the most biologically compatible solvent at the lowest possible concentration to avoid off-target effects.
Recommended Solvents in Order of Preference:
-
Cell Culture Media: Direct dissolution in the experimental media is the ideal but often unattainable scenario for lipophilic compounds.
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for dissolving nonpolar compounds for in vitro assays.
-
Ethanol: Another common solvent, though sometimes more cytotoxic than DMSO at similar concentrations.
The following workflow provides a logical progression for determining the optimal solubilization strategy.
Caption: Workflow for systematic solubility testing.
Experimental Protocol 1: Kinetic Solubility Determination
This protocol is designed to quickly assess the practical solubility of this compound in your chosen solvents.[6][7]
Materials:
-
This compound
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
37°C water bath or incubator
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Anhydrous DMSO, cell culture grade
-
Anhydrous Ethanol, molecular biology grade
Procedure:
-
Initial High-Concentration Test in Media:
-
Weigh approximately 10 mg of this compound into a sterile microcentrifuge tube.
-
Add 0.5 mL of your cell culture medium to achieve a target concentration of 20 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound has not fully dissolved, sonicate in a water bath for up to 5 minutes.
-
If still not dissolved, incubate at 37°C for up to 60 minutes with intermittent vortexing.
-
Visually inspect for any undissolved particles against a dark background. If fully dissolved, this can be your starting point for stock preparation. If not, proceed to organic solvents.[8]
-
-
High-Concentration Test in Organic Solvents:
-
Weigh approximately 20 mg of the compound into a fresh sterile microcentrifuge tube.
-
Add 0.1 mL of 100% DMSO to achieve a target concentration of 200 mg/mL.
-
Repeat the vortexing, sonication, and warming steps as described above.
-
If insoluble in DMSO, repeat the process with 100% ethanol in a separate tube.
-
-
Iterative Dilution for Insoluble Compounds:
-
If the compound is not soluble at the initial high concentration in any solvent, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., to 20 mg/mL in DMSO/ethanol or 2 mg/mL in media) and repeat the dissolution steps.[8]
-
Continue this iterative process until the maximum soluble concentration is determined for each solvent.
-
Data Recording:
| Solvent | Initial Conc. | Mechanical Aids Used (Vortex, Sonicate, Heat) | Visual Observation (Soluble/Insoluble) | Maximum Achieved Soluble Concentration |
| Cell Culture Media | 20 mg/mL | |||
| DMSO | 200 mg/mL | |||
| Ethanol | 200 mg/mL |
Experimental Protocol 2: Preparation of Stock and Working Solutions
Once the maximum soluble concentration in a suitable organic solvent is determined, you can proceed with preparing a high-concentration stock solution.
Caption: Workflow for stock and working solution preparation.
Procedure for a 100 mM DMSO Stock Solution (Example):
Molecular Weight of this compound = 249.09 g/mol
-
Calculation: To make a 100 mM (0.1 M) solution, you need 24.909 mg per 1 mL of solvent.
-
Dissolution:
-
Accurately weigh 24.91 mg of the compound into a sterile, conical-bottom microcentrifuge tube.
-
Add 1 mL of anhydrous, cell culture grade DMSO.
-
Vortex until the compound is completely dissolved. Use sonication or gentle warming (37°C) if necessary, being mindful of potential compound degradation with excessive heat.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can compromise compound stability.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparing Working Concentrations:
-
The Challenge of Aqueous Dilution: A common failure point is the precipitation of the compound when the concentrated organic stock is diluted into the aqueous cell culture medium.
-
Best Practice:
-
Perform serial dilutions in 100% of the organic solvent first to create intermediate stocks if a wide range of concentrations is needed.
-
To prepare the final working concentration, rapidly add the small volume of the stock solution to the larger volume of pre-warmed cell culture medium while vortexing or vigorously pipetting to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore alternative solubilization strategies.
-
Trustworthiness: The Imperative of Vehicle Controls
The solvent used to dissolve a compound is not an inert component of the experiment. Both DMSO and ethanol can exert biological effects on cells, which can confound the interpretation of your results.[2][6][9] Therefore, a vehicle control is non-negotiable.
The vehicle control is a culture of cells treated with the same final concentration of the solvent as the cells treated with the highest concentration of your test compound.
Solvent Concentration Limits in Cell-Based Assays:
| Assay Type | Recommended Max. DMSO Conc. | Recommended Max. Ethanol Conc. | Rationale |
| General Cell-Based Assays | ≤ 0.5% | ≤ 0.5% | Higher concentrations can be cytotoxic and interfere with assay components.[6][9] |
| Primary Cell Cultures | ≤ 0.1% | ≤ 0.1% | Primary cells are often more sensitive to solvent toxicity. |
| High-Throughput Screening | 0.1% - 1% | 0.1% - 1% | A balance between compound solubility and minimizing solvent effects. |
Experimental Protocol 3: Validating Solvent Compatibility
Before proceeding with your main experiments, it is essential to determine the highest concentration of your chosen solvent that does not affect the viability or key functions of your specific cell line.
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at the same density you will use for your compound screening assay. Allow them to adhere and grow for 24 hours.
-
Vehicle Titration: Prepare a series of dilutions of your solvent (DMSO or ethanol) in cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a media-only control).
-
Treatment: Replace the old media in your cell plate with the media containing the different solvent concentrations.
-
Incubation: Incubate the cells for the same duration as your planned compound exposure.
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against solvent concentration. The highest concentration that does not cause a significant decrease in viability compared to the media-only control is your maximum allowable solvent concentration for subsequent experiments.
Conclusion: A Framework for Rigorous In Vitro Science
The successful use of this compound in in vitro studies is contingent on a meticulous and systematic approach to its solubilization. Due to its chemical nature, direct dissolution in aqueous media is unlikely, necessitating the use of organic solvents like DMSO or ethanol. The protocols outlined in these application notes provide a validated framework for determining the optimal solubilization strategy, preparing stable stock solutions, and, most importantly, establishing the appropriate vehicle controls to ensure the scientific integrity of your data. By investing the effort to characterize the solubility and solvent compatibility of this compound within your specific experimental system, you build a foundation of trustworthiness and reproducibility for your research findings.
References
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 8(9), e72695. Retrieved from [Link]
-
Bevan, C. D., & Porter, W. R. (2010). In vitro solubility assays in drug discovery. Current protocols in pharmacology, Chapter 7, Unit7.13. Retrieved from [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]
-
Terasaki, M., et al. (2012). Formation of halogenated by-products of parabens in chlorinated water. ResearchGate. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Canosa, P., et al. (2006). Paraben-chlorinated derivatives in river waters. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Barabasz, W., et al. (2019). Physicochemical Properties of Parabens. ResearchGate. Retrieved from [Link]
-
Giordano, F., et al. (2001). Physical Properties of Parabens and Their Mixtures: Solubility in Water, Thermal Behavior, and Crystal Structures. PubMed. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PROPYL PARABEN. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of propyl 4-hydroxybenzoate (CAS 94-13-3). Retrieved from [Link]
-
Wang, L., et al. (2016). Chlorination of parabens: reaction kinetics and transformation product identification. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylparaben. Retrieved from [Link]
-
Yang, H., et al. (2014). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. ResearchGate. Retrieved from [Link]
-
Yang, H., et al. (2014). Ternary phase diagrams of ethyl paraben and propyl paraben in ethanol aqueous solvents. Semantic Scholar. Retrieved from [Link]
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Propyl 3,5-dichloro-4-hydroxybenzoate: A Guide to its Application as a Reference Standard
In the landscape of analytical chemistry and pharmaceutical development, the integrity of quantitative analysis hinges on the quality of the reference standards employed. Propyl 3,5-dichloro-4-hydroxybenzoate, a halogenated derivative of the widely used propylparaben, serves as a critical reference material in various analytical applications. Its chlorinated structure imparts distinct physicochemical properties that are leveraged for specific analytical challenges, including chromatographic separations and purity assessments of related compounds.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound as a reference standard. The methodologies outlined herein are grounded in established analytical principles for phenolic compounds and parabens, ensuring a robust framework for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application. This compound is a solid at room temperature with the key properties summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 249.09 g/mol | [1][2] |
| CAS Number | 101003-80-9 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Physical Form | Solid | |
| InChI Key | WZTZPDOCOFUQFM-UHFFFAOYSA-N | [1] |
Analytical Applications: A Focus on High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pharmaceutical ingredients and preservatives. While specific validated HPLC methods for this compound are not extensively published, robust methods can be developed based on established protocols for similar compounds like propylparaben and other phenolic preservatives.[3][4][5]
The following protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for the quantification and purity assessment of this compound.
Preparation of Standard Solutions
Accurate preparation of standard solutions is paramount for reliable quantitative analysis.
Protocol 1: Preparation of a Primary Stock Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 25 mg of this compound reference standard.
-
Dissolution: Quantitatively transfer the weighed standard to a 25 mL volumetric flask.
-
Solubilization: Add a suitable solvent, such as methanol or acetonitrile, to dissolve the compound completely. Sonication may be used to aid dissolution.
-
Dilution to Volume: Once dissolved, bring the solution to the final volume with the same solvent and mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed, light-resistant container at 2-8 °C.
Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol 2: Representative RP-HPLC Method
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired linear range.
-
Sample Preparation: Prepare the sample solution by dissolving the material under investigation in a suitable solvent and diluting it with the mobile phase to a concentration within the calibration range.
-
Injection: Inject the standard solutions and the sample solution into the chromatograph.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Quantify the analyte by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
Caption: A typical workflow for HPLC analysis using a reference standard.
Purity Assessment and Certification
The utility of a reference standard is directly tied to its purity. Reputable suppliers of reference standards, such as LGC Standards and Sigma-Aldrich, provide a Certificate of Analysis (CoA) that details the purity and characterization of the material.[6][7][8] The purity is typically determined by a combination of analytical techniques, including:
-
Chromatographic Purity: HPLC or Gas Chromatography (GC) to determine the percentage of the main component and identify any impurities.
-
Identity: Confirmed by techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analyzed by headspace GC.
-
Inorganic Impurities: Assessed by techniques like Inductively Coupled Plasma (ICP) analysis.
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and stability of the this compound reference standard.
-
Storage Conditions: Store in a well-sealed container, protected from light and moisture. Recommended storage is typically at controlled room temperature or refrigerated (2-8 °C), as specified by the manufacturer.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[9] Work in a well-ventilated area or under a fume hood.
-
Stability: While specific stability data for this compound is not widely published, related compounds like Dichlorophen are known to be slowly oxidized in air.[10] Therefore, minimizing exposure to air and light is advisable.
Conclusion
This compound serves as a valuable, albeit less common, reference standard in analytical chemistry. While specific application notes for this compound are sparse, established methodologies for related parabens and halogenated phenols provide a solid foundation for its use. By adhering to the principles of accurate preparation, appropriate analytical techniques, and proper storage, researchers can confidently employ this standard to achieve reliable and reproducible results.
References
-
PubChem. This compound | C10H10Cl2O3 | CID 24721097. [Link]
-
Endocrine Disruptor List. Propyl 4-hydroxybenzoate; Propylparaben. [Link]
-
ResearchGate. Safety Assessment of Dichlorophene and Chlorophene1. [Link]
-
PubMed. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. [Link]
-
Ataman Kimya. PROPYL 4-HYDROXYBENZOATE. [Link]
-
PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856. [Link]
- Google Patents. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
-
SIELC Technologies. HPLC Analysis of Propylparaben. [Link]
-
Shimadzu. eL540 High-Resolution and High-Speed Simultaneous Analysis of Preservatives in Cosmetics Using SPP Column. [Link]
-
PubChem. Dichlorophen | C13H10Cl2O2 | CID 3037. [Link]
-
PMC - NIH. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. [Link]
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- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Propyl 3,5-dichloro-4-hydroxybenzoate Synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate. Our goal is to provide in-depth, actionable insights to help you navigate common challenges and systematically optimize your reaction yield. The information is structured in a practical question-and-answer format, addressing specific issues encountered in the laboratory.
Part 1: Fundamentals of the Synthesis Reaction
The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3,5-dichloro-4-hydroxybenzoic acid with n-propanol.[1] Understanding the mechanism is crucial for effective troubleshooting and optimization.
The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side.[1] This is typically accomplished by using an excess of the alcohol reactant (n-propanol) or by actively removing water as it is formed.[1][2]
Caption: Fischer-Speier esterification mechanism for propylparaben synthesis.
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis.
Q1: What are the critical parameters that influence the reaction yield?
A1: The yield of this compound is primarily influenced by four critical parameters:
-
Temperature: Higher temperatures increase the reaction rate but can also promote side reactions.
-
Catalyst: The type and concentration of the acid catalyst are crucial for activating the carboxylic acid.[1][3]
-
Reactant Ratio: Using an excess of n-propanol helps shift the chemical equilibrium towards the product.[1]
-
Water Removal: As a product, water can drive the reverse reaction (hydrolysis). Its efficient removal is key to achieving high conversion.
Q2: Why is an acid catalyst necessary, and what are the common choices?
A2: The acid catalyst is essential because it protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][4] Common catalysts include:
-
Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is highly effective but can cause charring or other side reactions if not used carefully.
-
Organic Acids: p-Toluenesulfonic acid (TsOH) is a solid, making it easier to handle, and is often a milder alternative.
-
Solid-State / Heterogeneous Catalysts: Acidic resins (e.g., NKC-9) or clays can be used to simplify catalyst removal and product purification, offering a "greener" alternative.[2][5]
Q3: What are the primary side reactions to be aware of?
A3: While the primary reaction is esterification, several side reactions can occur, reducing the yield and complicating purification:
-
Ether Formation: At high temperatures (typically >140°C), the acid catalyst can promote the self-condensation of n-propanol to form di-n-propyl ether.
-
Transesterification: If other alcohols are present as impurities, they can react with the product to form different esters.[6][7]
-
Substrate Degradation: The chlorinated phenolic ring can be sensitive to harsh conditions (very high temperatures or aggressive catalysts), potentially leading to decomposition.
Part 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 1: My reaction yield is significantly lower than expected (<70%). What are the likely causes?
-
Question: I've run the reaction for the prescribed time, but analysis of the crude product shows a large amount of unreacted 3,5-dichloro-4-hydroxybenzoic acid. What went wrong?
-
Answer: This is a classic sign that the reaction equilibrium was not sufficiently shifted towards the products.
-
Ineffective Water Removal: The presence of water, a reaction product, will push the equilibrium back towards the starting materials (Le Châtelier's principle).
-
Solution: If refluxing, ensure your apparatus includes a Dean-Stark trap or that molecular sieves are added to sequester the water formed.
-
-
Insufficient Catalyst Activity: The catalyst may be old, hydrated, or used in too low a concentration.
-
Solution: Use a fresh, anhydrous acid catalyst. For sulfuric acid, a concentration of 1-3 mol% relative to the limiting reagent is a good starting point.
-
-
Sub-optimal Temperature or Time: The reaction may simply not have reached equilibrium in the allotted time at the chosen temperature.
-
Solution: Ensure the reaction is maintained at a steady reflux. Consider extending the reaction time by 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting acid spot disappears or ceases to diminish.
-
-
Issue 2: My final product is pure but the isolated yield is poor after workup.
-
Question: The reaction appeared to go to completion, but I lost a significant amount of product during the extraction and purification steps. How can I improve my recovery?
-
Answer: Product loss during workup is common and can often be mitigated.
-
Premature Precipitation: The product, this compound, has a phenolic hydroxyl group. If you neutralize the acid catalyst with a strong aqueous base (like NaOH) too aggressively, you may deprotonate this group, forming the water-soluble sodium phenoxide salt, which will be lost to the aqueous layer during extraction.
-
Solution: Use a milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, for neutralization. Add it slowly while monitoring the pH to avoid making the solution too alkaline.
-
-
Inefficient Extraction: The product has moderate polarity. Using an inappropriate extraction solvent can lead to poor partitioning from the aqueous layer.
-
Solution: Ethyl acetate or dichloromethane are effective solvents for extracting the product. Perform at least three extractions to ensure maximum recovery from the aqueous phase.
-
-
Recrystallization Losses: Using a solvent in which the product is too soluble will result in low recovery after recrystallization.
-
Solution: Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate). The ideal solvent should dissolve the product well when hot but poorly when cold.
-
-
Issue 3: I'm observing significant byproduct formation that is difficult to separate.
-
Question: My NMR/LC-MS analysis shows an unexpected peak, possibly di-n-propyl ether or another byproduct. How can I prevent this?
-
Answer: Byproduct formation is typically a result of overly harsh reaction conditions.
-
Cause: High reaction temperatures coupled with a strong acid catalyst like H₂SO₄ can promote the dehydration of n-propanol to form di-n-propyl ether.
-
Solution 1 (Temperature Control): Ensure the reaction temperature does not significantly exceed the boiling point of n-propanol (97°C). Use a temperature-controlled heating mantle rather than direct, high-heat settings.
-
Solution 2 (Catalyst Choice): Switch to a milder catalyst like p-toluenesulfonic acid (TsOH), which is less likely to promote the ether side reaction.
-
-
Part 4: Data-Driven Optimization & Recommended Protocol
Systematic optimization involves adjusting one parameter at a time to gauge its effect on the final yield. The following table provides an example of how reaction conditions can be varied to improve yield.
Table 1: Illustrative Optimization of Synthesis Conditions
| Run | Catalyst (mol%) | Reactant Ratio (Acid:Propanol) | Time (h) | Temp (°C) | Yield (%) | Notes |
| 1 | H₂SO₄ (1%) | 1:5 | 4 | 97 (Reflux) | 75% | Baseline experiment. |
| 2 | H₂SO₄ (1%) | 1:10 | 4 | 97 (Reflux) | 85% | Increased propanol excess improves yield. |
| 3 | H₂SO₄ (1%) | 1:10 | 8 | 97 (Reflux) | 92% | Longer reaction time drives to completion. |
| 4 | TsOH (3%) | 1:10 | 8 | 97 (Reflux) | 89% | Milder catalyst, slightly lower yield but fewer byproducts. |
Optimized Experimental Protocol
This protocol is designed as a robust starting point for achieving high yields.
Reagents & Equipment:
-
3,5-dichloro-4-hydroxybenzoic acid (1.0 eq)
-
n-Propanol (10.0 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.02 eq)
-
Round-bottom flask equipped with a reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
Procedure:
-
Setup: To a 250 mL round-bottom flask, add 3,5-dichloro-4-hydroxybenzoic acid (e.g., 10.35 g, 50 mmol).
-
Reagent Addition: Add n-propanol (e.g., 30.0 g, 500 mmol) to the flask. Begin stirring to dissolve the solid.
-
Catalyst: Once dissolved, carefully add concentrated sulfuric acid (e.g., 0.1 mL, ~1 mmol) dropwise to the stirring solution.
-
Reaction: Fit the flask with a Dean-Stark trap (pre-filled with n-propanol) and a reflux condenser. Heat the mixture to a gentle reflux (~97°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 6-8 hours. Water will collect in the Dean-Stark trap. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), checking for the disappearance of the starting acid.
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution ) and then brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water or a hexane/ethyl acetate mixture to obtain pure this compound as a white solid.
References
-
Wikipedia. (n.d.). Propylparaben. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Optimization of pH and Paraben Concentration in a Non-Aqueous Solution Formulation with Transesterification Reaction Products of Parabens (alkyl -4-hydroxybenzoates) and Glycerin. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PROPYL PARABEN. Retrieved from [Link]
-
Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]
-
MDPI. (2020). The Application of Multiple Strategies to Enhance Methylparaben Synthesis Using the Engineered Saccharomyces cerevisiae. Retrieved from [Link]
-
PharmaCompass. (n.d.). Propyl paraben | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pH and Paraben Concentration in a Non-Aqueous Solution Formulation with Transesterification Reaction Products of Parabens (alkyl -4-hydroxybenzoates) and Glycerin | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]
- Google Patents. (n.d.). CN106365990A - Propyl p-hydroxybenzoate preparation method.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Propylparaben - Wikipedia [en.wikipedia.org]
- 5. CN106365990A - Propyl p-hydroxybenzoate preparation method - Google Patents [patents.google.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Propyl 3,5-dichloro-4-hydroxybenzoate
Welcome to the technical support center for the purification of Propyl 3,5-dichloro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Purification Strategy Overview
The purification of this compound typically involves the removal of unreacted starting materials, such as 3,5-dichloro-4-hydroxybenzoic acid and propanol, as well as any side-products formed during synthesis. The choice of purification technique will depend on the scale of the reaction and the nature of the impurities. A general workflow is outlined below.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My this compound will not crystallize out of solution, even after cooling. What should I do?
Answer: This is a common issue in recrystallization and can be caused by several factors. Here’s a systematic approach to troubleshoot this problem:
-
Too much solvent: This is the most frequent reason for crystallization failure.[1] To remedy this, you can evaporate some of the solvent using a gentle stream of air or by carefully heating the solution, and then allow it to cool again.[1][2]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. To induce crystallization, you can:
-
Inappropriate solvent: The chosen solvent may be too good at dissolving your compound at all temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to perform new solvent solubility tests to find a more suitable one.[3]
Question 2: An oil has formed instead of crystals during the cooling process. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is more likely with impure compounds.[1] Here are some strategies to address this:
-
Re-heat and slow cool: Re-heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[1]
-
Add more solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to the oiled-out mixture, reheat until everything dissolves, and then cool slowly.
-
Change the solvent system: If the problem persists, consider using a different recrystallization solvent or a mixed solvent system.
Column Chromatography Issues
Question 3: My compound is streaking down the column instead of forming a distinct band. What is causing this and how can I prevent it?
Answer: Streaking or "tailing" on a chromatography column can lead to poor separation and impure fractions.[5] The primary causes include:
-
Compound instability on silica gel: Your compound might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, your compound is likely unstable.[6] In this case, you can try using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6]
-
Improper solvent system: The eluent may be too polar, causing the compound to move down the column too quickly and without proper equilibration. Conversely, if the eluent is not polar enough, the compound may bind too strongly to the silica, leading to tailing. It is crucial to optimize the solvent system using TLC beforehand.
-
Column overloading: Applying too much sample to the column can lead to broad, tailing bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Question 4: I am not recovering my compound from the column. Where could it be?
Answer: This can be a frustrating experience, but there are a few likely explanations:
-
Compound is still on the column: Your eluent system may not be polar enough to move your compound. You can try flushing the column with a more polar solvent.
-
Compound is unstable on the stationary phase: As mentioned previously, the compound may have decomposed on the column.[6]
-
Compound eluted very quickly: It's possible your compound is very nonpolar and eluted with the solvent front in the very first fractions.[6] Always collect and analyze all fractions until you are certain your compound has eluted.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities are typically the unreacted starting materials: 3,5-dichloro-4-hydroxybenzoic acid and propanol. Side products from the esterification reaction can also be present, such as ethers formed from the phenolic hydroxyl group, though this is less common under standard Fischer esterification conditions.[7][8][9]
Q2: What is a good starting point for a recrystallization solvent for this compound?
Q3: How can I remove unreacted 3,5-dichloro-4-hydroxybenzoic acid from my crude product?
A3: Unreacted carboxylic acid can be effectively removed by a simple acid-base extraction. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic 3,5-dichloro-4-hydroxybenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. The desired ester will remain in the organic layer.[12]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?
A4: Yes, reversed-phase HPLC is a very effective technique for the purification of compounds like this compound, especially on a smaller scale or for achieving very high purity. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would be a typical setup.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify solid crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize crystal formation.[13]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[13]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry completely.
Protocol 2: Purification by Column Chromatography
Objective: To purify oily or highly impure this compound.
Materials:
-
Crude this compound
-
Silica gel (or neutral alumina)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in the initial eluent.[14]
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.[14]
-
Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Troubleshooting Summary for Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystal formation | Too much solvent; Supersaturation | Evaporate excess solvent; Scratch flask; Add seed crystal.[1][3] |
| Oiling out | Compound is impure; Cooling too rapidly | Reheat and cool slowly; Add more solvent; Change solvent system.[1] |
| Low recovery | Too much solvent used; Premature crystallization | Concentrate mother liquor and re-cool; Ensure complete dissolution in hot solvent.[2] |
Table 2: Troubleshooting Summary for Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing | Compound instability on silica; Improper eluent; Column overload | Use neutral alumina or deactivated silica; Optimize eluent with TLC; Reduce sample load.[5][6] |
| No compound recovery | Eluent not polar enough; Compound decomposition | Flush with a more polar solvent; Check for stability on silica.[6] |
| Poor separation | Inappropriate solvent system; Column packed improperly | Optimize eluent with TLC; Repack column carefully.[15] |
Visualization of Key Relationships
Caption: Troubleshooting logic for common purification issues.
References
-
CHROMacademy. Troubleshooting HPLC Column Issues. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Recrystallization1. [Link]
-
LookChem. General procedures for the purification of Esters. [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
-
Journal of Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
How to run column chromatography. [Link]
-
PubChem. This compound. [Link]
- Google Patents. Esterification of phenol group-containing carboxylic acid.
-
ResearchGate. Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
- Google Patents. Esterification of carboxylic acids containing phenol groups.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. web.uvic.ca [web.uvic.ca]
Overcoming solubility issues of Propyl 3,5-dichloro-4-hydroxybenzoate in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Aqueous Buffers
Introduction
Propyl 3,5-dichloro-4-hydroxybenzoate is a hydrophobic, weakly acidic compound that presents significant solubility challenges in aqueous buffers, a common hurdle in experimental biology and preclinical drug development. Achieving a stable, homogenous solution is critical for obtaining reliable and reproducible data. This guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming these solubility issues. It combines fundamental principles with practical, step-by-step protocols to empower researchers in their experimental design.
Part 1: Characterizing the Challenge & Initial Assessment
This section addresses the fundamental properties of this compound and the initial steps to diagnose solubility problems.
Q1: What are the key physicochemical properties of this compound that affect its aqueous solubility?
Answer: The solubility of this compound is governed by several key properties. It is a derivative of p-salicylic acid with chloro-substituents at C-3 and C-5 of the benzene ring.[1] Structurally, it is a moderately sized molecule with significant hydrophobic character due to the propyl chain and two chlorine atoms on the benzene ring. This hydrophobicity is the primary driver of its poor water solubility.[2][3]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C10H10Cl2O3[3] | - |
| Molecular Weight | 249.09 g/mol [3] | Moderate size contributes to solid-state stability. |
| Structure | Propyl ester of 3,5-dichloro-4-hydroxybenzoic acid.[6] | The propyl chain and chlorine atoms increase hydrophobicity. |
| Predicted LogP | 3.8[3] | A high LogP indicates poor water solubility and a preference for lipid environments. |
| Estimated pKa | ~7-8 (Weakly acidic phenolic group) | Allows for pH-dependent ionization, which can be leveraged to increase solubility. |
| Physical Form | White to off-white crystalline solid.[2][7] | The crystalline structure requires energy to break the lattice for dissolution. |
Q2: I've added my compound directly to my phosphate-buffered saline (PBS) at pH 7.4, and it won't dissolve. What's happening?
Answer: This is a common and expected issue. At pH 7.4, which is near the estimated pKa of the phenolic group, a significant portion of the this compound molecules are in their neutral, protonated form. This form is highly hydrophobic and has very low intrinsic solubility in water.[2][8] Simply adding the solid powder to a neutral aqueous buffer is often insufficient to overcome the energy barrier required to break the crystal lattice and solvate the hydrophobic molecule. You are likely observing a suspension of fine particles rather than a true solution.
Part 2: Primary Solubilization Strategy: pH Adjustment
For ionizable compounds, pH modification is the most direct and effective method to enhance aqueous solubility.[9][10][11]
Q3: How can I use pH to dissolve this compound?
Answer: Since the compound is a weak acid, you can dramatically increase its solubility by raising the pH of the solution well above its pKa. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, approximately 99% of the compound will be in its deprotonated (ionized) phenolate form.[12][13][14] This charged species is significantly more polar and, therefore, more soluble in water.[4][15] Phenolic compounds generally become more soluble at a high pH as they can form polar salts.[4]
The strategy is to first dissolve the compound in a small volume of a basic solution to create a concentrated stock, and then dilute this stock into your final aqueous buffer.
Experimental Protocol: Preparation of a Concentrated Stock Solution via pH Adjustment
-
Reagent Preparation : Prepare a 0.1 M to 1.0 M solution of Sodium Hydroxide (NaOH).
-
Weigh Compound : Accurately weigh the required amount of this compound.
-
Initial Dissolution :
-
Place the compound in a suitable container (e.g., a glass vial or conical tube).
-
Add a small volume of the NaOH solution dropwise while vortexing or stirring. Use the minimum volume necessary to achieve complete dissolution. The solution should become clear. This step creates the highly soluble sodium salt of the compound.
-
-
Neutralization/Dilution (Critical Step) :
-
Slowly add the concentrated, basic stock solution to your final, vigorously stirring aqueous buffer (e.g., PBS, TRIS).
-
It is crucial to add the stock to the buffer, not the other way around. This ensures that the compound is rapidly diluted and dispersed, preventing it from precipitating out as the pH is lowered by the buffer.
-
-
Final pH Check : After dilution, check the pH of the final solution to ensure it is within the desired range for your experiment. If the addition of the basic stock has shifted the pH too high, it can be carefully adjusted with a dilute acid (e.g., 0.1 M HCl).
-
Visual Inspection : A successfully prepared solution will be clear and free of any visible precipitate or cloudiness.
Diagram 1: pH-Dependent Solubility Mechanism
This diagram illustrates the equilibrium between the poorly soluble protonated form and the highly soluble deprotonated form of a weak acid like this compound, governed by the solution pH relative to the compound's pKa.
Caption: Decision guide for solubilization.
Experimental Protocol: Using a Co-solvent (e.g., DMSO)
-
Prepare Concentrated Stock: Weigh your compound and dissolve it in the smallest possible volume of 100% Dimethyl Sulfoxide (DMSO). Aim for a high concentration (e.g., 10-100 mM) to minimize the final percentage of DMSO in your working solution.
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer.
-
Final Co-solvent Concentration: Crucially, ensure the final concentration of the co-solvent in your working solution is low (typically <1%, and often <0.1%) and below the threshold that could affect your experimental system (e.g., cell viability, enzyme activity). Always run a vehicle control (buffer with the same final percentage of co-solvent) in your experiments.
Q6: What are the best practices and pitfalls for using co-solvents and cyclodextrins?
Answer:
| Method | Best Practices | Common Pitfalls |
| Co-solvents | - Use the highest possible stock concentration to minimize the final co-solvent percentage.<[10]br>- Always include a vehicle control in experiments.- Add the co-solvent stock to the buffer while vortexing to avoid precipitation. | - Using too high a final concentration, leading to solvent-induced artifacts or toxicity.<[16]br>- The compound may precipitate upon dilution if the final solution cannot support its solubility (the "solvent-shift" problem). |
| Cyclodextrins | - Select the appropriate cyclodextrin type (e.g., HP-β-CD is common).<[17]br>- Molar ratio of drug to cyclodextrin is key; often requires optimization.- Allow sufficient time for complex formation (may require stirring or sonication). | - Potential for the cyclodextrin itself to interfere with the biological system (e.g., by extracting cholesterol from cell membranes).- Not all molecules fit well into the cyclodextrin cavity, limiting its effectiveness. [18] |
Part 4: Troubleshooting & FAQs
Q7: My solution looks clear initially but becomes cloudy or shows precipitate after some time. Why?
Answer: This indicates that you have created a supersaturated, thermodynamically unstable solution. While the initial dissolution method was successful, the concentration is above the equilibrium solubility limit in the final buffer. Over time, the excess compound begins to precipitate out. To resolve this, you must either lower the final concentration or use a more robust solubilization method (e.g., a combination of pH and a co-solvent, or cyclodextrins) to increase the equilibrium solubility.
Q8: Can the buffer type itself affect solubility?
Answer: Yes. While pH is the dominant factor for ionizable compounds, the specific components of the buffer can have secondary effects. The ionic strength and the potential for specific interactions between the buffer salts and your compound can influence solubility. [19]For instance, the dissolution of a weak acid can be affected by ionic interactions between the drug and buffer species in the microenvironment at the solid-liquid interface. [20]If you continue to face issues, trying a different buffer system (e.g., TRIS vs. Phosphate) with the same pH is a valid troubleshooting step.
Q9: I need to sterilize my final solution. How should I do this?
Answer: Due to the risk of precipitation, heat sterilization (autoclaving) of a solution containing a poorly soluble compound is not recommended. The temperature changes can alter solubility limits and cause the compound to crash out. The preferred method is sterile filtration using a 0.22 µm filter. Ensure the filter material is compatible with your solution (e.g., a PVDF or PES membrane is often a good choice, but check for compatibility with any co-solvents used). If you observe clogging or precipitation on the filter, it's a sign that your solution is not truly dissolved but may contain micro-precipitates.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Available at: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Todkar, S. S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. Available at: [Link]
-
Jain, A., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. ResearchGate. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). AETOSWire. Available at: [Link]
-
Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Available at: [Link]
-
Singh, R., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. Available at: [Link]
-
Colón, Y., & Yalkowsky, S. H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. Available at: [Link]
-
Sahu, P. K., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]
-
2,4-Dichlorophenol. Wikipedia. Available at: [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ADMET & DMPK. Available at: [Link]
-
The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2020). ProQuest. Available at: [Link]
-
Colón, Y., & Yalkowsky, S. H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Available at: [Link]
-
Dichlorophenol : 2,3 dichloro phenol, 2,5 dichloro phenol. Yash Rasayan. Available at: [Link]
-
2,4-DICHLOROPHENOL. lookchem.com. Available at: [Link]
-
van der Vegt, N. F. A. (2020). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available at: [Link]
-
2,4-Dichlorophenol with Water. National Institute of Standards and Technology. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Henderson–Hasselbalch equation. Wikipedia. Available at: [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]
-
Barba, F. J., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. Available at: [Link]
-
Henderson Hasselbalch Equation. Save My Exams. Available at: [Link]
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Henderson-Hasselbach Equation. Chemistry LibreTexts. Available at: [Link]
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NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository. Available at: [Link]
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Preparation of Buffer Solutions: Techniques and Considerations. Solubility of Things. Available at: [Link]
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Zhang, T., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
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Dressman, J. B., et al. (2015). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. AAPS PharmSciTech. Available at: [Link]
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3,5-Dichloro-4-hydroxybenzoic acid. NIST WebBook. Available at: [Link]
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3,5-Dichloro-4-hydroxybenzoic acid. PubChem. Available at: [Link]
-
PROPYL 4-HYDROXYBENZOATE. Ataman Kimya. Available at: [Link]
-
3,5-Dichloro-4-hydroxybenzoic acid, 97%. Fisher Scientific. Available at: [Link]
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Technical Support Center: Propyl 3,5-dichloro-4-hydroxybenzoate Degradation
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Propyl 3,5-dichloro-4-hydroxybenzoate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to assist you in identifying and characterizing the degradation products of this compound. Our approach is grounded in established chemical principles and proven analytical methodologies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the stability testing and degradation analysis of this compound.
Q1: What are the primary degradation pathways I should expect for this compound?
A1: Based on its chemical structure—a propyl ester of a dichlorinated 4-hydroxybenzoic acid—the compound is susceptible to three main degradation pathways analogous to other well-studied parabens.[1][2] The primary points of instability are the ester linkage and the substituted aromatic ring.
-
Hydrolysis: The ester bond is the most common point of failure, susceptible to cleavage under both acidic and, more rapidly, alkaline conditions.[1] Aqueous solutions with a pH above 7 can lead to considerable hydrolysis.[3]
-
Oxidation: The phenolic ring can be targeted by oxidative species, particularly hydroxyl radicals (HO•).[4][5] This can lead to the formation of hydroxylated byproducts or, under more aggressive conditions, ring-opening.
-
Photodegradation: The aromatic ring contains chromophores that absorb ultraviolet (UV) light, which can induce photochemical reactions.[6] This is particularly relevant for formulations exposed to sunlight.
The following diagram illustrates these primary degradation routes.
Caption: Workflow for a comprehensive forced degradation study.
Q4: What is the best analytical technique for separating and identifying the degradation products?
A4: The gold standard is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically coupled with a Photodiode Array (PDA) or UV detector. [7][8]For definitive identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. [9]
-
RP-HPLC with UV/PDA: This is the workhorse for separating the parent compound from its more polar degradation products. A C18 column is the most common stationary phase. [10][11]The PDA detector is crucial as it allows you to assess peak purity and compare UV spectra, helping to distinguish different compounds. A typical detection wavelength is 254 nm. [8][12]* LC-MS: When you observe new peaks in your chromatogram, LC-MS provides the molecular weight and fragmentation data needed to elucidate their structures. This is essential for confirming the identity of predicted degradants and characterizing novel ones. [9]
Troubleshooting Guides
Guide 1: Optimizing HPLC Separation
Issue: Poor resolution between the parent peak and a degradation product, or co-eluting peaks.
Causality: The primary degradation product, 3,5-dichloro-4-hydroxybenzoic acid, is significantly more polar than the parent compound due to the loss of the propyl group. Therefore, it will have a much shorter retention time on a C18 column. Problems usually arise with minor, less polar degradants or formulation excipients.
Troubleshooting Steps:
-
Modify Mobile Phase Strength:
-
Symptom: Peaks are eluting too quickly and are poorly resolved.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase retention times and improve separation.
-
-
Adjust Mobile Phase pH:
-
Symptom: Peak tailing or poor shape for acidic analytes.
-
Solution: The primary degradant is a carboxylic acid. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will ensure it is in its neutral, protonated form, leading to sharper peaks and better retention on a C18 column. [8]3. Implement a Gradient Elution:
-
Symptom: A single isocratic method cannot resolve both early-eluting polar degradants and the late-eluting parent compound effectively.
-
Solution: Start with a high percentage of aqueous mobile phase to resolve the early peaks, then gradually increase the organic solvent percentage to elute the parent compound in a reasonable time. [8][13]4. Evaluate Column Chemistry:
-
Symptom: Persistent co-elution issues.
-
Solution: If a standard C18 column is insufficient, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions with the aromatic rings of your analytes.
-
Guide 2: Interpreting Mass Spectrometry (MS) Data
Issue: An unknown peak is detected in the chromatogram, and its identity needs to be confirmed.
Causality: Forced degradation can produce unexpected byproducts. MS provides the molecular weight information necessary for identification.
Workflow for Identification:
-
Determine the Molecular Weight (MW):
-
Examine the mass spectrum for the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ ion in positive ion mode. This compound has a MW of 249.08 g/mol . The primary hydrolysis product, 3,5-dichloro-4-hydroxybenzoic acid, has a MW of 207.01 g/mol . [14]2. Analyze the Isotope Pattern:
-
The presence of two chlorine atoms creates a very distinct isotopic pattern. Look for the M, M+2, and M+4 peaks with a characteristic intensity ratio of approximately 9:6:1. This is a definitive signature for a dichlorinated compound.
-
-
Propose a Structure:
-
If you detect a peak with an [M-H]⁻ ion at m/z 205.9, and it displays the correct 9:6:1 isotopic pattern, you have very strong evidence for the presence of 3,5-dichloro-4-hydroxybenzoic acid.
-
-
Confirm with Fragmentation (MS/MS):
-
Isolate the parent ion and fragment it. For 3,5-dichloro-4-hydroxybenzoic acid, a characteristic fragmentation would be the loss of CO₂ (44 Da), resulting in a fragment corresponding to 2,6-dichlorophenol.
-
Experimental Protocols
These protocols provide a starting point for your forced degradation studies. Always ensure proper safety precautions are taken when handling chemicals.
Protocol 1: Forced Hydrolytic Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.
-
Heat in a water bath at 60°C for 4 hours.
-
Cool the solution, then neutralize with 1 mL of 1.0 M NaOH.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours. (Note: Basic hydrolysis is much faster for parabens).
-
Neutralize the solution with 1 mL of 0.1 M HCl.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Analysis: Analyze by a validated stability-indicating HPLC method alongside a similarly diluted, unstressed control sample.
Protocol 2: Forced Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Oxidation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 24 hours. [15] * Dilute with mobile phase to the target analytical concentration.
-
-
Analysis: Analyze by HPLC. Check for changes in retention time and the appearance of new peaks.
Protocol 3: Forced Photodegradation
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Exposure:
-
Place the solution in a transparent quartz vial.
-
Expose to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).
-
Simultaneously, place a control sample wrapped in aluminum foil in the same chamber to act as a dark control.
-
-
Analysis: After the exposure period, dilute both the exposed and dark control samples and analyze by HPLC. Compare the chromatograms to distinguish between photodegradation and thermal degradation.
References
-
Advanced Oxidation Kinetics and Mechanism of Preservative Propylparaben Degradation in Aqueous Suspension of TiO2 and Risk Assessment of Its Degradation Products. (n.d.). ACS Publications. Retrieved from [Link]
-
Delaquis, P. J., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(6), 2453–2458. Retrieved from [Link]
-
Advanced Oxidation Kinetics and Mechanism of Preservative Propylparaben Degradation in Aqueous Suspension of TiO 2 as well as Risk Assessment of Its Degradation Products. (n.d.). Guangzhou Institute of Geochemistry, Chinese Academy of Sciences. Retrieved from [Link]
-
Propylparaben | C10H12O3. (n.d.). PubChem. Retrieved from [Link]
-
The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. (2022). Journal of Environmental Management, 301, 113882. Retrieved from [Link]
-
Photodegradation of parabens in MQ water under natural sunlight... (n.d.). ResearchGate. Retrieved from [Link]
-
OPINION ON Propylparaben (PP). (2021). European Commission. Retrieved from [Link]
-
PROPYL PARABEN. (n.d.). Ataman Kimya. Retrieved from [Link]
-
The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. (2022). PubMed. Retrieved from [Link]
-
Simultaneous determination of methylparaben, propylparaben, hydrocortisone acetate and its degradation products in a topical cream by RP-HPLC. (2003). PubMed. Retrieved from [Link]
-
Sonoelectrochemical Degradation of Propyl Paraben: An Examination of the Synergy in Different Water Matrices. (2020). MDPI. Retrieved from [Link]
-
Determination of methylparaben, propylparaben, triamcinolone acetonide and its degradation product in a topical cream by RP-HPLC. (2003). PubMed. Retrieved from [Link]
-
A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms. (2021). PubMed. Retrieved from [Link]
-
RESULTS OF FORCED DEGRADATION STUDY. (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced Oxidation Kinetics and Mechanism of Preservative Propylparaben Degradation in Aqueous Suspension of TiO2 and Risk Assessment of Its Degradation Products. (2015). ResearchGate. Retrieved from [Link]
-
Degradation chromatograms of methylparaben, propylparaben and sodium valproate using (a). (n.d.). ResearchGate. Retrieved from [Link]
-
Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. (2022). GERPAC. Retrieved from [Link]
-
3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3. (n.d.). PubChem. Retrieved from [Link]
-
Evaluation of the occurrence and biodegradation of parabens and halogenated by-products in wastewater by accurate-mass liquid chromatography-quadrupole-time-of-flight-mass spectrometry (LC-QTOF-MS). (2011). ResearchGate. Retrieved from [Link]
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- 7. Simultaneous determination of methylparaben, propylparaben, hydrocortisone acetate and its degradation products in a topical cream by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Propyl 3,5-dichloro-4-hydroxybenzoate Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for potential interference caused by Propyl 3,5-dichloro-4-hydroxybenzoate in biochemical assays. The following question-and-answer format is designed to address specific issues you may encounter during your experiments, offering both mechanistic explanations and actionable protocols.
Compound at a Glance: this compound
This compound is a small molecule with a chemical structure that suggests several potential mechanisms of assay interference. Its phenolic nature, coupled with electron-withdrawing chlorine atoms, makes it a candidate for various non-specific interactions in sensitive biochemical assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 249.09 g/mol | [1] |
| XLogP3 | 3.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Non-Specific Inhibition & Aggregation
Question 1: My dose-response curve for this compound shows an unusually steep slope and high Hill coefficient. Could this be an artifact?
Answer: Yes, this is a classic sign of compound aggregation.[3] Many small molecules, particularly those with hydrophobic regions, can self-associate at critical concentrations to form colloidal aggregates.[4][5] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results that are often characterized by steep, non-stoichiometric dose-response curves.[3][4]
Troubleshooting Protocol: Identifying and Mitigating Aggregation-Based Interference
1. Detergent Sensitivity Assay:
-
Rationale: Non-ionic detergents like Triton X-100 or Tween-20 can disrupt the formation of aggregates at concentrations above their critical micelle concentration (CMC).[4][6] A true inhibitor's activity should not be significantly affected by the presence of a mild detergent, whereas an aggregator's apparent activity will often be diminished or eliminated.[3]
-
Protocol:
-
Prepare your standard assay buffer.
-
Create a second batch of assay buffer containing 0.01% (v/v) Triton X-100.
-
Run the dose-response experiment for this compound in both the standard and detergent-containing buffers.
-
Interpretation: A significant rightward shift in the IC₅₀ or a complete loss of activity in the presence of detergent strongly suggests aggregation-based inhibition.[7]
-
2. Centrifugation Assay:
-
Rationale: Aggregates are often large enough to be pelleted by high-speed centrifugation.
-
Protocol:
-
Prepare a solution of this compound in your assay buffer at a concentration where you observe significant inhibition.
-
Centrifuge the solution at >15,000 x g for 30 minutes.
-
Carefully collect the supernatant without disturbing any potential pellet.
-
Test the inhibitory activity of the supernatant in your assay.
-
Interpretation: A loss of inhibitory activity in the supernatant compared to the uncentrifuged control suggests that the active species was pelleted, which is consistent with aggregation.
-
3. Dynamic Light Scattering (DLS):
-
Rationale: DLS is a biophysical technique that can directly detect the presence of particles in the size range of aggregates (typically 50-1000 nm).[8]
-
Procedure: Analyze a solution of this compound in your assay buffer at various concentrations using a DLS instrument. The appearance of particles in the aforementioned size range as concentration increases is strong evidence of aggregation.
Caption: Troubleshooting workflow for suspected compound aggregation.
Category 2: Interference with Assay Signal
Question 2: I'm seeing a decrease in signal in my fluorescence-based assay. Could this compound be quenching the fluorescence?
Answer: It's possible. The aromatic structure of this compound could potentially cause fluorescence quenching through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching if its absorbance spectrum overlaps with the excitation or emission spectrum of your fluorophore.[9][10] This is a form of assay interference where the compound doesn't interact with the biological target but directly affects the readout technology.[11]
Troubleshooting Protocol: Detecting and Correcting for Fluorescence Interference
1. Spectral Profiling:
-
Rationale: To determine the potential for spectral overlap, you need to measure the absorbance and fluorescence spectra of this compound.
-
Protocol:
-
Dissolve the compound in your assay buffer at the highest concentration used in your experiments.
-
Measure the absorbance spectrum across a range that includes your assay's excitation and emission wavelengths.
-
Measure the fluorescence emission spectrum by exciting the compound at your assay's excitation wavelength.
-
Interpretation: Significant absorbance at the excitation or emission wavelength suggests potential inner-filter effects (quenching).[12] Intrinsic fluorescence of the compound at the emission wavelength can create false positives in "signal-on" assays.
-
2. "Compound-Only" Control:
-
Rationale: This control experiment directly measures the effect of the compound on the assay's fluorophore in the absence of the biological target.
-
Protocol:
-
Set up a reaction that includes your assay buffer, the fluorogenic substrate or product (at a concentration that gives a mid-range signal), and a dose-response of this compound.
-
Omit the enzyme or target protein.
-
Measure the fluorescence signal.
-
Interpretation: A concentration-dependent decrease in fluorescence in this setup indicates direct quenching of the fluorophore.
-
3. Orthogonal Assay:
-
Rationale: An orthogonal assay confirms the biological activity using a different detection method that is not susceptible to the same interference.[11][13][14][15]
-
Protocol:
-
If your primary assay is fluorescence-based, choose an orthogonal method such as a luminescence-based, absorbance-based, or label-free (e.g., Surface Plasmon Resonance, SPR) assay.[11][14]
-
Test the activity of this compound in this new assay format.
-
Interpretation: If the compound is active in the primary assay but inactive in the orthogonal assay, the initial result was likely an artifact of fluorescence interference.[11]
-
Caption: Decision tree for investigating fluorescence interference.
Category 3: Chemical Reactivity
Question 3: My assay contains thiol groups (e.g., DTT, cysteine residues). Could this compound be reacting with them?
Answer: This is a valid concern. The electron-deficient aromatic ring of this compound, due to the two chlorine atoms, could potentially be susceptible to nucleophilic attack by thiols. Additionally, phenolic compounds can undergo redox cycling, which can lead to the oxidation of sensitive residues like cysteine.[16][17] Such reactivity can lead to false positives by modifying the target protein or assay reagents.[17]
Troubleshooting Protocol: Assessing Chemical Reactivity
1. Thiol Scavenger Test:
-
Rationale: Increasing the concentration of a nucleophilic scavenger like Dithiothreitol (DTT) can help determine if the compound's activity is due to thiol reactivity.[17]
-
Protocol:
-
Run your assay with the standard concentration of DTT (if any).
-
Repeat the assay with an increased concentration of DTT (e.g., 5-10 mM).
-
Interpretation: A significant decrease in the compound's apparent activity at higher DTT concentrations suggests that the compound may be thiol-reactive.[17]
-
2. Pre-incubation Test:
-
Rationale: If the compound is a reactive inhibitor, its effect may be time-dependent.
-
Protocol:
-
In one set of experiments, add the compound to the enzyme and immediately start the reaction by adding the substrate.
-
In a parallel set, pre-incubate the compound with the enzyme for a period (e.g., 30-60 minutes) before adding the substrate.
-
Interpretation: A time-dependent increase in inhibition (lower IC₅₀ with pre-incubation) is a hallmark of a covalent or reactive inhibitor.
-
3. Redox Activity Assessment:
-
Rationale: Some phenolic compounds can generate reactive oxygen species (ROS) through redox cycling, which can oxidize proteins and interfere with assay readouts.[18][19]
-
Protocol:
-
Run the assay in the presence of an antioxidant, such as N-acetylcysteine (NAC) or catalase (if H₂O₂ is suspected).[20]
-
Alternatively, use a probe like Amplex Red to detect H₂O₂ generation by the compound in the assay buffer.[21]
-
Interpretation: If the compound's activity is diminished by antioxidants or if it is shown to produce ROS, its mechanism of action may be through non-specific oxidation.
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Key Troubleshooting Experiment | Expected Outcome if Interference |
| Steep Dose-Response | Compound Aggregation | Detergent Sensitivity Assay | Activity is reduced or abolished. |
| Signal Decrease (Fluorescence) | Fluorescence Quenching | "Compound-Only" Control | Signal decreases without the enzyme. |
| Time-Dependent Inhibition | Chemical Reactivity | Pre-incubation with Enzyme | IC₅₀ decreases with longer pre-incubation. |
| Sensitivity to DTT | Thiol Reactivity | High DTT Concentration | Apparent potency decreases. |
Final Recommendations
When working with compounds like this compound, which possess structural motifs known to cause assay interference, a proactive and rigorous validation workflow is essential. Always consider the possibility of artifacts and employ a suite of control experiments to ensure the biological relevance of your findings. Combining detergent sensitivity tests, orthogonal assays, and reactivity assessments will provide a comprehensive picture and help you distinguish true hits from misleading false positives.[14][15]
References
- Eftink, M. R., & Ghiron, C. A. (1986). Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure.
- Eftink, M. R., & Ghiron, C. A. (1986). Protein fluorescence quenching by small molecules: Protein penetration versus solvent exposure.
- National Center for Biotechnology Information. (2017).
- Revvity Signals Software. (2022).
- National Institutes of Health. (n.d.).
- Bastola, K. P., Guragain, Y. N., Bhadriraju, V., & Vadlani, P. V. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8(6), 416-431.
- Vipergen. (n.d.).
- McIlrath, T. J. (1980). Quenching of Fluorescence of Small Molecules. Topical Meeting on Spectroscopy in Support of Atmospheric Measurements. Optica Publishing Group.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324.
- Creative Biolabs. (n.d.). Orthogonal Assay Service.
- Lowe, D. (2021). Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset. Frontiers in Pharmacology, 12, 707745.
- O'Brien, J., & Wong, H. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of agricultural and food chemistry, 62(20), 4653-4661.
- Practical Fragments. (2009).
- PubChem. (n.d.).
- Sygnature Discovery. (n.d.).
- Dahlin, J. L., Baell, J. B., & Walters, M. A. (2017). What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. ChemMedChem, 12(17), 1419-1423.
- BenchChem. (2025). Technical Support Center: Troubleshooting Tenoxicam Interference in Biochemical Assays.
- Wu, H., & Miller, L. W. (2018). Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn. Israel Journal of Chemistry, 58(12), 1321-1331.
- Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference.
- Accounts of Chemical Research. (n.d.). Quenching of fluorescence in small molecules.
- BenchChem. (n.d.). Preventing aggregation of 2,3,4-Triphenylbutyramide in assays.
- INRS Espace. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery.
- ResearchGate. (n.d.). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay.
- Coan, K. E., & Shoichet, B. K. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of medicinal chemistry, 50(10), 2295-2300.
- YouTube. (2023). Choosing and using detergents in biochemistry - ionic vs.
- ResearchGate. (2016).
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- GoldBio. (n.d.). Luciferase-based Reporter Assay Troubleshooting Guide.
- Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints.
- ACS Publications. (n.d.).
- Kalyanaraman, B., et al. (2014). Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Formation. Journal of Biological Chemistry, 289(34), 23577-23587.
- Ataman Kimya. (n.d.).
- ChemicalBook. (n.d.). 3,5-dichloro-4-hydroxybenzoic acid propyl ester.
- Echemi. (n.d.). 3,5-DICHLORO-4-HYDROXYBENZOIC ACID PROPYL ESTER.
- Cheméo. (n.d.).
- Sharma, A., et al. (2024). RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring. Microbial Cell Factories, 23(1), 74.
- MDPI. (n.d.). Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine.
- Lu, Y., et al. (2013). Significant improvement of oxidase activity through the genetic incorporation of a redox-active unnatural amino acid.
- ResearchGate. (2021). Redox Manipulation of Enzyme Activity through Physiologically Active Molecule.
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Preventing precipitation of Propyl 3,5-dichloro-4-hydroxybenzoate in cell culture media
Technical Support Center: Propyl 3,5-dichloro-4-hydroxybenzoate
A Guide to Preventing Precipitation in Cell Culture Media
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell-based assays. Due to its chemical nature, this compound can present solubility challenges in aqueous environments like cell culture media. This document provides in-depth troubleshooting guides and FAQs to help you achieve stable, reproducible experimental conditions.
Section 1: Understanding the Challenge: The Chemistry of Precipitation
This compound is a derivative of p-hydroxybenzoic acid, belonging to the paraben family. Its molecular structure, which includes a propyl ester chain and two chlorine atoms on the benzene ring, confers significant hydrophobicity (low water solubility).[1] Compounds like this are readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) but have very limited solubility in water.[2]
The primary challenge arises when a concentrated stock solution in an organic solvent is introduced into the aqueous cell culture medium. This rapid solvent exchange can cause the compound's local concentration to exceed its aqueous solubility limit, leading to a phenomenon known as "crashing out," where the compound rapidly precipitates.[3] Understanding and mitigating this is critical for experimental success.
Caption: Recommended Workflow for Solubilization.
Q2: The media looks fine initially, but I see a precipitate after a few hours or days in the incubator. What are the potential causes?
A: Delayed precipitation is often caused by changes in the media over time or interactions with cellular components.
-
Temperature Shifts: Repeatedly moving cultures in and out of the incubator can cause temperature fluctuations. Even minor cooling can decrease solubility and lead to precipitation of a compound that is near its saturation point. [4]* pH Changes: Cellular metabolism naturally causes the pH of the culture medium to change, typically becoming more acidic. [5]The solubility of a compound with ionizable groups, like the hydroxyl group on this compound, can be pH-dependent. [3]* Interaction with Media Components: The compound may slowly bind to proteins in the serum or other media components, leading to the formation of insoluble complexes. [4]* Evaporation: If the incubator humidity is not properly maintained or culture plates are not well-sealed, evaporation can occur. This increases the concentration of all solutes, including the test compound, potentially pushing it past its solubility limit. [4]
Sources
Common artifacts in experiments with Propyl 3,5-dichloro-4-hydroxybenzoate
Welcome to the technical support center for Propyl 3,5-dichloro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts that can arise during experimentation with this compound. By understanding the underlying principles of these issues, you can ensure the integrity and reproducibility of your results.
Introduction to this compound
This compound is a chlorinated derivative of propylparaben.[1] Like its parent compound, it is often used for its antimicrobial properties.[2][3] However, the addition of chlorine atoms to the phenolic ring can alter its chemical properties, including solubility, reactivity, and potential for interaction with experimental systems. This guide will address the practical challenges you may face and provide actionable solutions.
Frequently Asked Questions & Troubleshooting
Q1: My this compound solution is cloudy or has precipitated. What should I do?
A1: Precipitation is a common issue, often related to solubility and solvent choice. This compound, like other parabens, has limited solubility in water.[2]
-
Root Cause Analysis:
-
Low Aqueous Solubility: The primary reason for precipitation is exceeding the solubility limit in aqueous solutions.
-
Solvent Polarity: Using a solvent with inappropriate polarity can lead to poor dissolution.
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.
-
pH Influence: The pH of the solution can affect the ionization state of the hydroxyl group, which in turn influences solubility. While parabens are effective over a wide pH range, their stability is optimal at a pH of 4 to 5.[4][5]
-
-
Troubleshooting Steps:
-
Solvent Selection: Prepare a concentrated stock solution in an appropriate organic solvent such as ethanol, methanol, or DMSO before diluting it into your aqueous experimental medium.
-
Gentle Warming: Gently warm the solution to aid dissolution, but be cautious of potential degradation at high temperatures.
-
Sonication: Use a sonicator to help break up particles and enhance dissolution.
-
pH Adjustment: If your experimental conditions allow, adjust the pH of the buffer to be within the optimal stability range of the compound (pH 4-5).[4][5]
-
Fresh Preparations: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time.
-
Q2: I'm observing unexpected peaks in my HPLC/GC-MS analysis. Could they be related to the compound?
A2: Yes, unexpected peaks can arise from several sources related to the compound itself or its interaction with the analytical system.
-
Root Cause Analysis:
-
Degradation Products: Chlorinated phenolic compounds can be susceptible to degradation, especially under certain pH and temperature conditions.[6] Hydrolysis of the ester bond is a potential degradation pathway. Aqueous solutions of parabens at pH 8 or above are subject to rapid hydrolysis.[2]
-
Impurities: The starting material may contain impurities from the synthesis process.
-
In-situ Derivatization: In analytical methods like GC-MS, derivatization agents can sometimes lead to side reactions or incomplete derivatization, resulting in multiple peaks.[7][8]
-
Matrix Effects: Components of your sample matrix could be co-extracted and interfere with the analysis.[9]
-
-
Troubleshooting Steps:
-
Run a Standard: Analyze a freshly prepared standard solution of this compound to confirm its retention time and peak shape.
-
Analyze a Blank: Inject a solvent blank and a matrix blank (your sample without the compound) to identify any background peaks.
-
Optimize Analytical Method: Adjust your HPLC or GC-MS method parameters (e.g., gradient, temperature program) to improve the separation of the main peak from any impurities or degradation products.
-
Assess Stability: Perform a stability study by analyzing your sample at different time points and under different storage conditions to see if the unexpected peaks increase over time.
-
Q3: My cell viability or other biological assay results are inconsistent or show unexpected toxicity. What are the potential causes?
A3: Inconsistent results in biological assays can be a significant challenge. The issue may lie with the compound, its preparation, or its interaction with the assay components.
-
Root Cause Analysis:
-
Solvent Toxicity: The organic solvent used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.
-
Compound Precipitation: If the compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and variable.
-
Assay Interference: The compound may directly interfere with the assay chemistry. For example, some compounds can interfere with the absorbance or fluorescence readings of common viability assays (e.g., MTT, AlamarBlue). Preservatives have been shown to interfere with various biological and chemical assays.[10][11]
-
Endocrine Disruption: Parabens and their derivatives are known to have endocrine-disrupting effects, which could lead to unexpected biological responses.[3][12]
-
-
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control (cell culture medium with the same concentration of the solvent used to dissolve the compound) in your experiments.
-
Solubility Check: Visually inspect your culture plates under a microscope for any signs of precipitation after adding the compound.
-
Assay Compatibility: Run a control experiment with the compound in a cell-free assay system to check for direct interference with the assay reagents.
-
Dose-Response Curve: Perform a full dose-response curve to understand the concentration-dependent effects of the compound.
-
Experimental Workflows and Data
Workflow for Preparing a Stable Stock Solution
The following workflow is recommended to prepare a stable stock solution of this compound and to troubleshoot solubility issues.
Caption: Workflow for preparing and troubleshooting stock solutions.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 249.09 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility in Water | Low | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | [2] |
| Optimal pH for Stability | 4-5 | [4][5] |
References
- Giordano, F., Bettini, R., Donini, C., Gazzaniga, A., Caira, M. R., Zhang, D. Z., & Grant, D. J. (2000). Physical properties of parabens and their mixtures: solubility in water, thermal behavior, and crystal structures. Journal of pharmaceutical sciences, 89(10), 1274–1283.
-
Ataman Kimya. (n.d.). PROPYL PARABEN. Retrieved from [Link]
- Li, Y., Wang, W., Zhang, C., Li, J., & Li, J. (2023). Influence of different urine preservation methods and addition of preservatives on quantitative detection of 24-h urinary protein. Frontiers in Physiology, 14, 1240409.
- Yilmaz, H., & Yilmaz, F. M. (2021). Interference of preservatives on urinary iodine measurement by Sandell-Kolthoff method. Ejifcc, 32(3), 324–330.
-
ResearchGate. (n.d.). Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PROPYLPARABEN. Retrieved from [Link]
- Letters in High Energy Physics. (2023). Effectiveness of Different Preservation Techniques for Biological Specimens. Letters in High Energy Physics, 2023(3), 1-10.
- Lightbown, J. W., & Kogut, M. (1964). Quantitative analysis of preservatives in drug preparations by microbiological assay. Journal of Pharmacy and Pharmacology, 16(S1), 70T-82T.
-
ResearchGate. (n.d.). Long-term preservation of biological evidence with commercial off-the-shelf preservatives. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
NCASI. (2007). NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. Retrieved from [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2017). Chlorinated and Non-Chlorinated Phenols in Water. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. Retrieved from [Link]
-
Acta Crystallographica Section E. (2010). Propyl 4-hydroxybenzoate. Retrieved from [Link]
- Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective. The Scientific World Journal, 11, 1857–1866.
-
Endocrine Disruptor List. (n.d.). Propyl 4-hydroxybenzoate; Propylparaben. Retrieved from [Link]
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- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. PROPYL-4-HYDROXYBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncasi.org [ncasi.org]
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- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. Frontiers | Influence of different urine preservation methods and addition of preservatives on quantitative detection of 24-h urinary protein [frontiersin.org]
- 11. Interference of preservatives on urinary iodine measurement by Sandell-Kolthoff method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propyl 4-hydroxybenzoate; Propylparaben | Endocrine Disruptor List [edlists.org]
Impact of pH on Propyl 3,5-dichloro-4-hydroxybenzoate activity and stability
Welcome to the technical support guide for Propyl 3,5-dichloro-4-hydroxybenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this compound, with a specific focus on the critical impact of pH on its activity and stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What is the primary mechanism of action for this compound, and how does pH influence it?
A1: this compound is a halogenated analog of propylparaben. Like other parabens, its antimicrobial activity is primarily attributed to the undissociated (protonated) phenolic form of the molecule.[1] This form is believed to disrupt membrane transport processes or inhibit the synthesis of DNA, RNA, and key enzymes in microorganisms.[1]
The pH of the formulation is a critical determinant of its efficacy. The molecule's activity is dependent on the equilibrium between its protonated (phenolic) and deprotonated (phenolate) forms. The deprotonated phenolate anion, which becomes dominant as the pH rises above the compound's dissociation constant (pKa), is significantly less effective as an antimicrobial agent, largely due to its reduced ability to permeate microbial cell membranes.[2][3]
Q2: What is the expected optimal pH range for the stability and activity of this compound?
A2: For its non-halogenated analog, propylparaben, maximum stability is observed in the acidic to slightly acidic range of pH 3 to 6.[4] Aqueous solutions in this pH range are stable for years at room temperature, whereas solutions at pH 8 or above are subject to rapid hydrolysis.[4] The optimal activity for parabens is generally considered to be in the pH 4-8 range, with efficacy decreasing as the pH increases due to the formation of the phenolate ion.[2][4]
For this compound, the two electron-withdrawing chlorine atoms on the benzene ring are expected to lower the pKa of the phenolic hydroxyl group compared to propylparaben (pKa approx. 8.4).[3] This means the compound will deprotonate at a lower pH. Therefore, while the optimal stability is likely still in the acidic range (pH 4-5), a more significant loss of activity may be observed at pH levels approaching neutrality (pH 6.5-7.5) compared to standard propylparaben.
Caption: pH-dependent equilibrium of the active and inactive forms.
Q3: What are the primary degradation pathways for this compound, especially in aqueous solutions?
A3: The primary chemical degradation pathway for this compound in aqueous solution is hydrolysis of the ester bond. This reaction is susceptible to base catalysis, meaning the rate of degradation increases significantly at alkaline pH levels (pH > 7).[3][5] The hydrolysis products are 3,5-dichloro-4-hydroxybenzoic acid and n-propanol.[1] In experimental settings, observing the appearance of a 3,5-dichloro-4-hydroxybenzoic acid peak via HPLC is a key indicator of degradation.[6]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experimentation.
Issue 1: My compound is precipitating out of my aqueous buffer solution.
| Potential Cause | Explanation & Recommended Action |
| Poor Aqueous Solubility | Parabens, including propylparaben, have inherently low water solubility, which decreases as the alkyl chain length increases.[2] this compound is also expected to have limited water solubility. Solution: First, ensure you are not exceeding the solubility limit. If higher concentrations are needed, consider using a co-solvent system (e.g., with propylene glycol or ethanol) or preparing a more soluble salt form, such as the sodium salt.[4] Note that using the sodium salt will increase the pH of unbuffered solutions.[4] |
| pH-Dependent Solubility | The solubility of parabens can be affected by pH. While the phenolate salt form (at high pH) is more water-soluble, you may be operating in a pH range where the protonated form is least soluble. Solution: Carefully check the pH of your solution after adding the compound. You may need to adjust the buffer system or use a solubilizing agent compatible with your experimental design. The solubility of propylparaben is lowest in acidic conditions and increases at higher pH values.[5] |
Issue 2: I am observing a rapid loss of antimicrobial activity in my formulation over time.
| Potential Cause | Explanation & Recommended Action |
| Alkaline Hydrolysis | This is the most likely cause if your formulation has a pH greater than 7. The ester linkage is being cleaved, converting the active compound into its inactive hydrolysis products.[3] Solution: The most effective solution is to reformulate to a lower pH, ideally within the 4-6 range, where the compound exhibits maximum stability.[4] If the final formulation must be at a higher pH, the shelf-life will be limited, and this must be characterized. Consider refrigerated storage to slow the degradation kinetics. |
| Formation of Phenolate Ion | If the pH of your medium is near or above the pKa of the compound, a significant portion of the molecules will be in the deprotonated, less active phenolate form.[3] Solution: Similar to preventing hydrolysis, adjusting the pH to a more acidic range will shift the equilibrium back to the active, protonated form. Perform a pH-activity profile to determine the functional pH range for your specific application (See Protocol 2). |
| Interaction with Other Excipients | Certain macromolecules or formulation components can interact with and sequester parabens, reducing their effective concentration and antimicrobial activity. Solution: Review all components in your formulation. A preservative efficacy test (PET) should be conducted on the final formulation to ensure that antimicrobial activity is maintained. |
Issue 3: I am seeing unexpected peaks in my HPLC analysis during a stability study.
| Potential Cause | Explanation & Recommended Action |
| Ester Hydrolysis | As discussed, the primary degradation product is 3,5-dichloro-4-hydroxybenzoic acid.[1] This will appear as a new, more polar peak (earlier retention time) in a standard reverse-phase HPLC separation. Solution: Confirm the identity of the new peak by running a standard of 3,5-dichloro-4-hydroxybenzoic acid. Quantify the appearance of this peak over time to determine the degradation rate. This is a key component of a stability-indicating method.[6] |
| Oxidative Degradation | Although less common than hydrolysis, oxidative degradation can occur, especially in the presence of strong oxidizing agents or exposure to UV light.[5] Solution: Ensure your formulation is protected from light and that any excipients are not strong oxidizing agents. If oxidation is suspected, forced degradation studies under oxidative conditions (e.g., using H₂O₂) can help identify potential degradation products.[6] |
Section 3: Experimental Protocols
These protocols provide a framework for conducting key validation experiments.
Protocol 1: Determining the pH-Dependent Stability Profile via HPLC
This protocol establishes a stability-indicating method to quantify the degradation of this compound over time at different pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate for pH 4.0, phosphate for pH 6.0, 7.0, and borate for pH 8.0, 9.0) at a consistent ionic strength.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Sample Preparation: Spike the stock solution into each pH buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (<1-2%) to avoid affecting the stability.
-
Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot from each pH sample and analyze it via a validated reverse-phase HPLC method. This is your T=0 baseline.
-
Incubation: Store the remaining samples in tightly sealed, light-protected containers at a controlled temperature (e.g., 40°C for an accelerated study).
-
Sampling and Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw aliquots from each sample. Analyze via HPLC to quantify the remaining parent compound and the formation of the 3,5-dichloro-4-hydroxybenzoic acid degradant.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time for each pH. Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH to determine the optimal stability range.
Caption: A typical experimental workflow for a pH stability study.
Protocol 2: Assessing the pH-Dependent Antimicrobial Activity
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a target microorganism at various pH levels.
-
Media Preparation: Prepare a suitable liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust aliquots of the medium to a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) using sterile acids/bases.
-
Compound Preparation: Prepare a sterile, concentrated stock of this compound.
-
Microplate Setup: In a 96-well microplate, perform serial dilutions of the compound stock solution into each of the prepared pH-adjusted media.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Leave wells for sterility control (medium only) and growth control (medium + inoculum, no compound).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Determine the MIC for each pH value.
-
Data Analysis: Plot the MIC value against the pH. An increase in the MIC value at higher pH indicates a loss of antimicrobial activity.
Caption: The primary degradation pathway via base-catalyzed hydrolysis.
References
-
Propylparaben - Wikipedia . Wikipedia. [Link]
-
PROPYL PARABEN . Ataman Kimya. [Link]
-
Antimicrobial Preservatives Part Two: Choosing a Preservative . American Pharmaceutical Review. [Link]
-
propyl paraben, 94-13-3 . The Good Scents Company. [Link]
-
Propylparaben | C10H12O3 | CID 7175 . PubChem, National Institutes of Health. [Link]
-
Hydrolysis of Methylparaben . Semantic Scholar. [Link]
-
Table 1: Uses of propylparaben in pharmaceutical preparations . [No specific source title available]. [Link]
-
Kinetics of Degradation of the Parabens . Semantic Scholar. [Link]
-
Antimicrobial Preservatives Part Two: Choosing a Preservative . American Pharmaceutical Review. [Link]
-
A review of the literature on antimicrobial preservatives: Definition, properties, classification, safety, side effects and anti . Atena Journals. [Link]
-
Bacterial Toxicity Testing and Antibacterial Activity of Parabens . ResearchGate. [Link]
-
A review on synthesis of paraben and applications of preservatives . ResearchGate. [Link]
-
Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite . ACS ES&T Water. [Link]
-
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM . Applied and Environmental Microbiology, PMC, NIH. [Link]
-
Effect of pH on the rate constants of the paraben chlorination reaction . ResearchGate. [Link]
-
OPINION ON Propylparaben (PP) . Public Health, European Commission. [Link]
-
This compound | C10H10Cl2O3 | CID 24721097 . PubChem, National Institutes of Health. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation . International Journal of Analytical Chemistry, PMC, NIH. [Link]
-
3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749 . PubChem, National Institutes of Health. [Link]
-
3,5-Dichloro-4-hydroxybenzoic acid . NIST WebBook. [Link]
Sources
- 1. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. phexcom.com [phexcom.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of Propyl 3,5-dichloro-4-hydroxybenzoate and Propylparaben
Introduction
For decades, propylparaben (propyl 4-hydroxybenzoate) has been a cornerstone preservative in the pharmaceutical, cosmetic, and food industries, valued for its broad-spectrum antimicrobial activity and cost-effectiveness.[1] However, the landscape of antimicrobial preservation is in constant evolution, driven by the pursuit of enhanced efficacy and a deeper understanding of the structure-activity relationships of preservatives. This guide provides a detailed comparative analysis of propylparaben and its dichlorinated derivative, propyl 3,5-dichloro-4-hydroxybenzoate.
The introduction of halogen atoms to a phenolic compound can significantly alter its physicochemical properties and, consequently, its biological activity. This guide will delve into the known antimicrobial profile of propylparaben and, based on established principles of antimicrobial action and available toxicological data on halogenated parabens, project the anticipated efficacy of this compound. We will explore the mechanisms of action, present available quantitative data, and provide detailed experimental protocols for researchers to conduct their own comparative assessments.
Mechanism of Antimicrobial Action
Propylparaben
The antimicrobial action of propylparaben, like other parabens, is primarily attributed to its ability to disrupt microbial cellular processes. While the precise mechanism is multifaceted, key actions include:
-
Membrane Disruption: Parabens can interfere with the integrity of the microbial cell membrane, leading to leakage of essential intracellular components.
-
Inhibition of Cellular Respiration: Propylparaben can inhibit key enzymes involved in microbial respiration, thereby disrupting energy production.
-
Interference with Nucleic Acid Synthesis: There is evidence to suggest that parabens can interfere with the synthesis of DNA and RNA, ultimately inhibiting microbial growth and replication.
This compound: A Postulated Mechanism
Direct studies on the antimicrobial mechanism of this compound are scarce. However, based on the known effects of halogenation on phenolic compounds, we can postulate an enhanced mechanism of action. The addition of two chlorine atoms to the benzene ring is expected to:
-
Increase Lipophilicity: The chlorine atoms increase the lipophilicity of the molecule, which may enhance its ability to penetrate the lipid-rich microbial cell membrane.
-
Electronic Effects: The electron-withdrawing nature of chlorine atoms can increase the acidity of the phenolic hydroxyl group, potentially leading to more potent interactions with microbial proteins and enzymes.
-
Oxidative Damage: Halogenated phenols have been associated with inducing oxidative stress within microbial cells, leading to damage of cellular components.
Comparative Antimicrobial Efficacy: A Data-Driven and Inferred Analysis
A direct, side-by-side comparison of the antimicrobial efficacy of propylparaben and this compound through extensive Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data is limited in publicly available literature. However, we can construct a comparative overview based on existing data for propylparaben and infer the potential efficacy of its dichlorinated counterpart.
Propylparaben: Established Efficacy
Propylparaben exhibits broad-spectrum activity against a range of microorganisms, with a notable efficacy against yeasts and molds.[2] Its effectiveness against bacteria is generally lower than that against fungi. The following table summarizes reported MIC values for propylparaben against common microorganisms.
| Microorganism | Type | MIC Range (mg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 512 - 800 |
| Bacillus cereus | Gram-positive Bacteria | 1250 |
| Escherichia coli | Gram-negative Bacteria | 512 - 800 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 8000 |
| Candida albicans | Yeast | - |
| Aspergillus brasiliensis (niger) | Mold | - |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a compilation from various sources for illustrative purposes.[3][4]
This compound: A Hypothesis of Enhanced Efficacy
The increased lipophilicity and the electronic effects of the chlorine atoms are expected to lower the MIC values of this compound against a broad spectrum of microorganisms compared to propylparaben. It is reasonable to hypothesize that the dichlorinated derivative will demonstrate a more potent inhibitory effect, particularly against bacteria that are relatively less sensitive to propylparaben. However, this remains a hypothesis that requires experimental validation.
Safety and Toxicological Profile
Propylparaben
Propylparaben has a long history of use and is generally considered safe at the concentrations permitted in consumer products. However, concerns have been raised regarding its potential endocrine-disrupting activity due to its weak estrogenic effects.[1]
This compound
The toxicological profile of this compound is not as well-established as that of propylparaben. However, studies on chlorinated parabens as a class suggest they may pose a greater toxicological risk than their non-halogenated precursors.[3][8][9][10] Research has indicated that chlorinated parabens can be more toxic to various cell lines.[5] Therefore, a thorough toxicological assessment is crucial before considering the use of this compound in any application.
Experimental Protocols for Comparative Efficacy Testing
To facilitate direct comparison, we provide detailed protocols for determining the MIC and MBC of both compounds. These protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination (Adapted from CLSI M07)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Propylparaben and this compound stock solutions
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile diluent (e.g., saline)
-
Incubator
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each test compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted antimicrobial agent. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion
Propylparaben remains a widely used and effective preservative. The available evidence, primarily from toxicological studies, strongly suggests that its dichlorinated derivative, this compound, is likely to exhibit enhanced antimicrobial efficacy. This is attributed to the physicochemical changes induced by halogenation, which are known to increase the biological activity of phenolic compounds.
However, it is crucial to emphasize that this enhanced efficacy is, at present, a well-founded hypothesis that necessitates direct experimental confirmation through rigorous antimicrobial susceptibility testing. Furthermore, the potential for increased toxicity of chlorinated parabens warrants a thorough safety assessment before any consideration for its use as a preservative. The protocols provided in this guide offer a standardized framework for researchers to conduct these vital comparative studies, contributing to a more comprehensive understanding of the structure-activity relationships of this class of preservatives.
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Microchem Laboratory. (n.d.). USP 51 Antimicrobial Effectiveness Test. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationships of Chlorinated Phenols and Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two important classes of chlorinated aromatic compounds: phenols and benzoates. Understanding how the degree and position of chlorine substitution impact the biological activity and toxicity of these molecules is critical for environmental science, toxicology, and the development of safer chemical products.
Introduction: The Significance of Chlorination and Molecular Structure
Chlorinated phenols and benzoates are widespread environmental contaminants, originating from industrial processes, the breakdown of pesticides, and water disinfection procedures.[1][2] Their persistence and potential for bioaccumulation pose significant risks to ecosystems and human health.[2][3] The biological activity of these compounds is not uniform; it is intricately linked to the number and placement of chlorine atoms on the aromatic ring. This relationship between chemical structure and biological effect, or SAR, is a fundamental concept in toxicology and drug design.
This guide will dissect the SAR of these two compound classes, explaining the underlying physicochemical principles and providing the experimental framework necessary for their evaluation. We will explore how properties like lipophilicity and acidity are modulated by chlorination and, in turn, dictate the compound's toxic potential.
Core Mechanisms of Action: A Tale of Two Acidic Groups
The primary toxic action of many chlorinated phenols is the uncoupling of oxidative phosphorylation.[1][4] In this process, the compound, particularly in its ionized phenolate form, shuttles protons across the inner mitochondrial membrane. This dissipates the crucial proton gradient required for ATP synthesis, causing the cell to expend energy as heat instead of storing it.[4][5] The toxicity of chlorinated phenols generally increases with the degree of chlorination, a trend directly linked to this mechanism.[1][4][6]
While less data is available for a direct comparison, chlorinated benzoates can also exhibit toxicity. Their mechanism often involves more general narcosis or membrane disruption, but the principles of how chlorination affects their physicochemical properties, and thus their ability to interact with biological systems, remain similar. The key difference lies in the acidic functional group—the hydroxyl group of phenol versus the carboxylic acid group of benzoic acid—which dictates the compound's pKa and ionization state at physiological pH.
Experimental Methodologies for SAR Assessment
To establish a reliable SAR, robust and reproducible experimental data are essential. Quantitative Structure-Activity Relationship (QSAR) studies are powerful in silico tools that correlate chemical properties with biological activity, but they rely on high-quality experimental input.[7][8][9] Below is a foundational experimental protocol for assessing the acute toxicity of these compounds, which provides the IC50 values often used in QSAR models.
Protocol: Determination of Acute Toxicity (IC50) using a Microbial Growth Inhibition Assay
This protocol describes a standard method to determine the concentration of a test compound that inhibits 50% of the growth (IC50) of a model bacterium, such as Escherichia coli.
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of negative, solvent, and positive controls. These controls ensure that any observed inhibition is due to the test compound itself and not other factors.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the test compounds (e.g., phenol, 2-chlorophenol, 2,4-dichlorophenol, benzoic acid, 2-chlorobenzoic acid) in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 100 mM).
-
Causality Explanation: DMSO is used because many chlorinated aromatics have low water solubility. A high stock concentration minimizes the final solvent concentration in the assay, reducing potential solvent toxicity.[6]
-
-
Bacterial Culture Preparation:
-
Inoculate a sterile nutrient broth (e.g., Luria-Bertani broth) with a fresh colony of E. coli.
-
Incubate overnight at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Dilute the overnight culture in fresh broth to a standardized optical density (OD) at 600 nm (e.g., OD600 = 0.05).
-
-
Assay Setup (96-Well Plate):
-
Prepare a serial dilution of each stock solution in the nutrient broth directly in a 96-well microplate. This creates a range of test concentrations.
-
Controls:
-
Negative Control: Wells containing only nutrient broth and bacteria (no compound or solvent). This represents 100% growth.
-
Solvent Control: Wells containing broth, bacteria, and the highest concentration of DMSO used in the test wells (e.g., 0.5%). This checks for any inhibitory effect of the solvent.
-
Positive Control: Wells containing a known potent inhibitor (e.g., a high concentration of pentachlorophenol) to confirm the assay is responsive.
-
-
Add the diluted bacterial culture to all wells, ensuring a final volume of 200 µL per well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 18-24 hours).
-
Measure the OD600 of each well using a microplate reader. The OD600 is proportional to the bacterial density.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[10]
-
Workflow for Toxicity Assessment
Caption: Experimental workflow for determining IC50 values.
Comparative Structure-Activity Relationship Analysis
The toxicity of these compounds is primarily governed by two physicochemical properties, which are themselves dictated by the degree and position of chlorination: Lipophilicity (log Kow) and Acidity (pKa) .
-
Lipophilicity (log Kow): This measures how well a compound partitions between octanol and water, serving as a proxy for its ability to cross biological membranes.[7][11] Higher chlorination generally increases lipophilicity.
-
Acidity (pKa): This determines the degree of ionization at a given pH. The electron-withdrawing nature of chlorine atoms stabilizes the resulting anion (phenolate or benzoate), thus increasing the compound's acidity (lowering its pKa).[4][7]
SAR of Chlorinated Phenols
For chlorinated phenols, a clear trend emerges: toxicity increases with an increasing number of chlorine substituents .[4][6] This is a direct consequence of the interplay between lipophilicity and acidity.
-
Increased Chlorination → Increased Lipophilicity: This enhances the molecule's ability to accumulate in and traverse lipid-rich mitochondrial membranes.[7]
-
Increased Chlorination → Lower pKa (Increased Acidity): This increases the concentration of the biologically active phenolate ion at physiological pH, which is the species responsible for dissipating the proton gradient.[4]
A study using human embryonic palatal mesenchymal cells demonstrated this relationship clearly, with IC50 values decreasing (indicating higher toxicity) as the number of chlorine atoms increased.[6]
| Compound | Number of Cl | Typical log Kow | Typical pKa | Relative Toxicity (IC50 µM)[6] |
| Phenol | 0 | 1.46 | 9.99 | 470.0 |
| 4-Chlorophenol | 1 | 2.39 | 9.41 | 150.0 |
| 3,5-Dichlorophenol | 2 | 3.52 | 8.18 | 63.0 |
| 2,3,5-Trichlorophenol | 3 | 3.73 | 7.45 | 27.5 |
| 2,3,4,5-Tetrachlorophenol | 4 | 4.49 | 6.94 | 21.5 |
| Pentachlorophenol | 5 | 5.12 | 4.74 | 18.8 |
Note: Specific log Kow and pKa values can vary slightly depending on the measurement method.
SAR of Chlorinated Benzoates
Chlorinated benzoates follow similar, though generally less potent, trends. The carboxylate group of benzoic acid is inherently more acidic than the hydroxyl group of phenol. Chlorination further increases this acidity. However, the overall biological activity is often lower than their phenolic counterparts. This can be attributed to the bulkier carboxylate group, which may hinder membrane transport compared to the smaller phenolate ion, and differences in their primary mechanism of action.
Direct Comparison: Phenols vs. Benzoates
At the same level of chlorination, chlorinated phenols are generally more toxic than chlorinated benzoates . The primary reason is the optimal balance of lipophilicity and pKa that makes phenols potent uncouplers of oxidative phosphorylation. The pKa values of highly chlorinated phenols are in a range that allows for a significant concentration of the active anion at physiological pH, while still maintaining enough of the neutral form to cross membranes.
Relationship Between Structure and Physicochemical Drivers of Toxicity
Caption: How chlorination drives toxicity via physicochemical changes.
Conclusion
The structure-activity relationships of chlorinated phenols and benzoates are well-defined and driven by fundamental physicochemical principles. For chlorinated phenols, toxicity robustly increases with the degree of chlorination, a phenomenon directly linked to their mechanism as uncouplers of oxidative phosphorylation. This effect is mediated by a concurrent increase in lipophilicity and acidity. While chlorinated benzoates follow similar structural trends, they are generally less potent. This comparative understanding is vital for predicting the environmental fate and toxicological risk of these compounds and for guiding the design of safer alternatives in industrial applications.
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A Comparative Guide to the Efficacy of Propyl 3,5-dichloro-4-hydroxybenzoate Against Drug-Resistant Microbes
Introduction: The Pressing Challenge of Antimicrobial Resistance and the Potential of Novel Compounds
The rise of multidrug-resistant (MDR) organisms represents a significant threat to global health, rendering conventional antibiotic therapies increasingly ineffective. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE) necessitate the urgent discovery and development of novel antimicrobial agents. In this context, the strategic modification of existing antimicrobial scaffolds, such as halogenation, presents a promising avenue for enhancing efficacy. This guide provides a comprehensive analysis of Propyl 3,5-dichloro-4-hydroxybenzoate, a dichlorinated derivative of propylparaben, as a potential agent against drug-resistant microbes. While direct experimental data on this specific compound is limited in publicly available literature, this guide will offer a comparative framework based on the known structure-activity relationships of parabens and other halogenated phenolic compounds. Furthermore, we provide detailed experimental protocols to empower researchers to conduct their own efficacy evaluations.
The Paraben Family: A Foundation of Antimicrobial Activity
Parabens, the esters of p-hydroxybenzoic acid, have a long history of use as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties.[1][2] Their efficacy is largely attributed to their ability to disrupt microbial cell membrane integrity and interfere with crucial enzymatic processes.[3]
Mechanism of Action of Parabens
The antimicrobial action of parabens is multifaceted and is thought to involve several mechanisms:
-
Disruption of Membrane Transport: Parabens can interfere with the transport processes across the bacterial cell membrane.[2]
-
Inhibition of Nucleic Acid Synthesis: Some studies suggest that parabens can inhibit the synthesis of DNA and RNA.[1]
-
Enzyme Inhibition: They may also block the activity of essential enzymes, such as ATPases and phosphotransferases, in some bacterial species.[1]
The general structure-activity relationship for parabens indicates that their antimicrobial activity increases with the length of the alkyl chain.[4] For instance, propylparaben and butylparaben are generally more potent than their methyl and ethyl counterparts, particularly against yeasts and molds.[3][5]
Caption: Postulated mechanisms of action for parabens against microbial cells.
The Influence of Halogenation: Enhancing Antimicrobial Potency
The introduction of halogen atoms, particularly chlorine, into the structure of phenolic compounds has been shown to enhance their antimicrobial activity.[6] This is attributed to several factors, including increased lipophilicity, which can facilitate passage through the microbial cell membrane, and alteration of the electronic properties of the molecule, potentially increasing its reactivity with biological targets. Studies on chlorinated phenols have demonstrated their potential to induce an antibiotic-resistant phenotype in bacteria like Pseudomonas aeruginosa, mediated by the upregulation of efflux pumps.[6] This highlights the complex interactions that can occur between halogenated compounds and microbial resistance mechanisms.
Recent research has explored the antimicrobial and anti-biofilm activities of various halogenated phenols against Staphylococcus aureus and other microbes, with some compounds showing significant efficacy.[7][8] For instance, dichlorophen, a structurally related compound, has been investigated for its antibacterial properties, particularly when functionalized with gold nanoparticles to combat carbapenem-resistant Enterobacteriaceae.[9][10] These findings suggest that the dichlorination of the propylparaben backbone in this compound could potentiate its antimicrobial effects, potentially rendering it more effective against resistant strains compared to its non-halogenated counterpart.
Comparative Efficacy: An Inferential Analysis
In the absence of direct comparative data for this compound, we can infer its potential efficacy relative to other compounds based on established principles of structure-activity relationships.
| Compound | Class | Key Structural Features | Expected Efficacy against Resistant Microbes | Rationale |
| Propylparaben | Paraben | Propyl ester of p-hydroxybenzoic acid | Moderate | Established broad-spectrum antimicrobial activity, but potential for resistance development.[1][4] |
| Triclosan | Chlorinated Phenol | Dichlorinated phenol ether | High | Broad-spectrum agent, though concerns about resistance and environmental impact exist.[1] |
| Dichlorophen | Chlorinated Phenol | Dichlorinated bisphenol | Moderate to High | Known antiparasitic and antibacterial activity, particularly against Gram-positive organisms.[10] |
| This compound | Dichlorinated Paraben | Propyl ester with two chlorine atoms on the benzene ring | Potentially High (Hypothesized) | The combination of a longer alkyl chain (propyl) and dichlorination is hypothesized to enhance membrane penetration and target interaction, potentially overcoming some resistance mechanisms. |
Experimental Protocols for Efficacy Evaluation
To facilitate the investigation of this compound's antimicrobial properties, we provide the following standardized experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] The broth microdilution method is a gold standard for determining MIC values.
Workflow for MIC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Step-by-Step Protocol:
-
Subculturing: Following the MIC assay, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC). 2. Plating: Spot-inoculate the aliquots onto nutrient agar plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 24–48 hours. 4. MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Anti-Biofilm Activity Assay
Bacterial biofilms are a significant factor in persistent and chronic infections, often exhibiting increased resistance to antimicrobial agents.
Workflow for Anti-Biofilm Assay
Caption: Workflow for Anti-Biofilm Activity Assay.
Step-by-Step Protocol:
-
Biofilm Formation: Inoculate a 96-well plate with a standardized bacterial suspension and incubate for 24 hours to allow biofilm formation. [13]2. Treatment: Gently remove the planktonic cells and wash the wells with a sterile saline solution. Add fresh growth medium containing serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Quantification: Wash the wells to remove non-adherent cells. Stain the remaining biofilm with a 0.1% crystal violet solution. After incubation, wash away the excess stain and solubilize the bound stain with ethanol or acetic acid. [13]5. Measurement: Measure the absorbance of the solubilized stain using a microplate reader to quantify the biofilm biomass.
Conclusion and Future Directions
This compound stands as a compound of interest in the quest for new agents to combat drug-resistant microbes. Based on the established principles of paraben chemistry and the known effects of halogenation on antimicrobial activity, it is plausible that this compound could exhibit enhanced efficacy compared to its non-chlorinated precursor. However, empirical data is essential to validate this hypothesis. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the in vitro efficacy of this compound against a panel of clinically relevant drug-resistant bacteria. Such investigations are a critical first step in determining its potential as a lead compound for the development of novel antimicrobial therapies.
References
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020). [Source Name not available]
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (2025). BenchChem.
- MIC/MBC Testing. (n.d.). [Source Name not available]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). (2022). MDPI.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.
- The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019). [Source Name not available]
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
- Propylparaben and Methylparaben in Product Preserv
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma.
- Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. (2014).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isol
- In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
- Evaluating activities of novel antimicrobial peptides against Staphylococcus aureus biofilms. (2016). [Source Name not available]
- Chlorinated phenol-induced physiological antibiotic resistance in Pseudomonas aeruginosa. (2013). FEMS Microbiology Letters.
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2018). PMC - NIH.
- Formation of halogenated by-products of parabens in chlorinated water. (2010).
- Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (2011). PubMed.
- Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024).
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed.
- Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. (2007). PubMed.
- Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. (2014). [Source Name not available]
- Personal Care Products as a Contributing Factor to Antimicrobial Resistance: Current State and Novel Approach to Investig
- Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome. (2022). PMC - NIH.
- Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narr
- Preventing Microbial Infections with N
- Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (2007).
- Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2025). PubMed.
- Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2025). PMC - NIH.
- Phenolics in Control of MRSA. (2016). Frontiers.
- Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). SciSpace.
- Parabens Increase Sulfamethoxazole-, Tetracycline- and Paraben-Resistant Bacteria and Reshape the Nitrogen/Sulfur Cycle-Associated Microbial Communities in Freshw
- 4-Hydroxybenzoic acid derivatives synthesis and characteriz
- Bacterial Toxicity Testing and Antibacterial Activity of Parabens. (2017).
- The chlorination of 4-amino-2-hydroxy-benzoic acid. (1964).
- Phenol-An effective antibacterial Agent. (2016). Research and Reviews.
- Synergistic antimicrobial compositions containing a halogenated acetophenone and an organic acid. (1995).
- The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018).
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A Senior Application Scientist's Guide to Target Identification and Validation for Novel Compounds: A Case Study with Propyl 3,5-dichloro-4-hydroxybenzoate
In the landscape of drug discovery and chemical biology, the identification and subsequent validation of a bioactive compound's molecular target are paramount. This process, often termed target deconvolution, is a critical step that bridges a compound's observed phenotypic effect with its underlying mechanism of action. This guide provides a comprehensive, technically-grounded framework for researchers to navigate this intricate process. We will use the hypothetical scenario of a novel bioactive compound, Propyl 3,5-dichloro-4-hydroxybenzoate, to illustrate a multi-pronged approach to robustly identify and validate its biological target.
This compound is a halogenated derivative of propylparaben. While parabens are broadly known for their antimicrobial properties and potential endocrine-disrupting activities, the specific molecular targets of this dichlorinated analog in a human biological system are not established. This guide will, therefore, outline a strategic workflow, from initial target identification to rigorous validation, that a researcher would undertake to elucidate its mechanism of action.
Part 1: The Strategic Framework for Target Identification
Before a target can be validated, it must first be identified. For a novel compound with an unknown mechanism, a multi-faceted approach is essential to generate a list of high-confidence candidate targets. We will explore three orthogonal, state-of-the-art methodologies: affinity-based proteomics, activity-based protein profiling, and computational prediction.
Affinity-Based Proteomics: Fishing for Binding Partners
The principle behind affinity-based proteomics is to use the compound of interest as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. These captured proteins are then identified using mass spectrometry.
A common and effective technique is to immobilize an analog of the compound onto a solid support, such as magnetic beads. This requires a synthetically tractable handle on the molecule that does not interfere with its binding activity. For this compound, a terminal alkyne or azide could be introduced on the propyl chain, allowing for "click" chemistry-based conjugation to the beads.
Experimental Workflow: Affinity Chromatography
Caption: Workflow for CETSA to validate target engagement.
Data Interpretation:
The results are typically plotted as the fraction of soluble protein remaining as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound is binding to and stabilizing the target protein.
| Parameter | Description | Interpretation of a Positive Result |
| Tm (Melting Temperature) | The temperature at which 50% of the protein is denatured. | An increase in Tm in the presence of the compound compared to the vehicle control. |
| ΔTm | The difference in Tm between the compound-treated and vehicle-treated samples. | A significant positive ΔTm confirms direct target engagement. |
Genetic Approaches: Linking the Target to the Phenotype
Confirming that a compound binds to a protein is not sufficient; it is essential to demonstrate that this binding event is responsible for the observed biological effect. Genetic methods, such as RNA interference (RNAi) or CRISPR/Cas9-mediated gene knockout, are the gold standard for this.
The logic is straightforward: if this compound elicits a specific cellular phenotype (e.g., decreased cell viability) by inhibiting a target protein, then reducing the expression of that protein should either mimic the effect of the compound or render the cells resistant to the compound.
| Genetic Approach | Principle | Expected Outcome for a Validated Target |
| Gene Knockdown (siRNA/shRNA) | Temporarily reduces the amount of the target protein. | Cells with reduced target protein levels show a diminished response to the compound. |
| Gene Knockout (CRISPR/Cas9) | Permanently eliminates the gene encoding the target protein. | Knockout cells become resistant to the compound, meaning a higher concentration is needed to achieve the same phenotypic effect as in wild-type cells. |
In Vitro Enzymatic or Binding Assays: Quantifying the Interaction
If the identified target is an enzyme or a receptor, its interaction with this compound can be quantified using in vitro assays with the purified protein. This step is crucial for determining the potency and selectivity of the compound.
Example Assay Types:
-
Enzymatic Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd) between the compound and the purified target protein.
Comparative Data Summary:
| Validation Method | Information Gained | Advantages | Limitations |
| CETSA | Confirms direct target binding in a physiological context (intact cells). | No need for compound modification; reflects cellular environment. | Not easily high-throughput; may not work for all proteins. |
| Genetic Knockdown/Knockout | Links the target protein to the compound's biological effect. | Provides strong evidence for functional relevance. | Can have off-target effects; compensation mechanisms can mask results. |
| In Vitro Assays (Enzymatic/Binding) | Quantifies the potency (IC₅₀) and affinity (Kd) of the interaction. | Highly quantitative and reproducible. | Does not reflect the complexity of the cellular environment. |
Part 3: Synthesizing the Evidence for a Confident Conclusion
A single experiment is rarely sufficient to validate a drug target. True confidence comes from the convergence of evidence from multiple, orthogonal approaches. For this compound, a robust validation strategy would look like this:
Logical Flow for Target Validation
Caption: A comprehensive strategy for target identification and validation.
By systematically applying these methodologies, researchers can move from a compound with an interesting phenotype to a validated mechanism of action. This rigorous, multi-faceted approach ensures scientific integrity and provides the solid foundation necessary for further drug development efforts.
References
-
Cellular Thermal Shift Assay (CETSA): Martínez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Affinity-Based Proteomics: Ong, S. E., et al. (2009). A quantitative proteomics approach to study the cellular functions of RNA-binding proteins. Nature Protocols. [Link]
-
Activity-Based Protein Profiling (ABPP): Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]
-
CRISPR/Cas9 for Target Validation: Shalem, O., Sanjana, N. E., & Zhang, F. (2015). High-throughput functional genomics using CRISPR-Cas9. Nature Reviews Genetics. [Link]
-
Computational Target Prediction (PharmMapper): Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research. [Link]
-
Isothermal Titration Calorimetry (ITC): Perozzo, R., Folkers, G., & Scapozza, L. (2004). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Journal of Receptors and Signal Transduction. [Link]
-
Surface Plasmon Resonance (SPR): Schasfoort, R. B. M. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
Comparative Cross-Reactivity Analysis: Propyl 3,5-dichloro-4-hydroxybenzoate vs. Alternative Compounds
A Technical Guide for Researchers in Drug Development and Life Sciences
Introduction
Propyl 3,5-dichloro-4-hydroxybenzoate, a halogenated derivative of propylparaben, belongs to a class of compounds that has garnered significant attention in the scientific community. While parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties, their potential for endocrine disruption and cross-reactivity with various biological targets necessitates a thorough evaluation.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity profile of this compound, comparing its performance with its non-halogenated counterpart, propylparaben, and other relevant alternatives. By presenting detailed experimental protocols and supporting data, this document aims to equip researchers with the necessary tools to make informed decisions in their drug development and chemical safety programs.
The chlorination of the benzene ring in p-hydroxybenzoic acid esters can significantly alter their physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence their biological activity and potential for off-target effects. Studies have indicated that halogenated parabens may exhibit increased cytotoxicity compared to their parent compounds.[3][4] Furthermore, in silico models predict a higher probability of halogenated parabens binding to various nuclear receptors, including the glucocorticoid, thyroid, and aryl hydrocarbon receptors, suggesting a broader cross-reactivity profile.[5] This guide will delve into the experimental methodologies required to validate these predictions and quantify the cross-reactivity of this compound.
Comparative Compounds
A thorough cross-reactivity assessment requires the selection of appropriate comparator compounds. For this guide, we will focus on the following:
-
Propylparaben (Propyl 4-hydroxybenzoate): The non-halogenated parent compound, serving as a baseline for evaluating the impact of chlorination.
-
Methylparaben: A shorter-chain paraben to assess the influence of alkyl chain length on activity.
-
Dichlorinated Methylparaben: To compare the effect of chlorination on a different paraben ester.
Experimental Workflows for Cross-Reactivity Profiling
A multi-faceted approach is essential for a comprehensive cross-reactivity assessment. The following experimental workflows are recommended:
Endocrine Disruption Potential Assessment
Given the known endocrine-disrupting potential of parabens, a primary focus of the cross-reactivity studies should be on key targets within the endocrine system.
These assays determine the ability of a test compound to bind to ER and AR, which can lead to agonistic or antagonistic effects.
Aromatase is a key enzyme in estrogen biosynthesis. Inhibition of this enzyme can have significant endocrine-disrupting effects.
Cytotoxicity Profiling
Assessing the general cytotoxicity of this compound and its comparators is crucial for understanding its safety profile.
Detailed Experimental Protocols
Estrogen Receptor (ERα) Competitive Binding Assay
This protocol is adapted from established methods for assessing the binding of compounds to the estrogen receptor.
Materials:
-
Recombinant human ERα protein
-
[³H]-Estradiol (Radioligand)
-
Test compounds (this compound, Propylparaben, etc.)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-Estradiol, and the various concentrations of the test compounds or vehicle control.
-
Initiate the binding reaction by adding the recombinant ERα protein to each well.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Terminate the binding reaction and separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol.
Aromatase (CYP19A1) Inhibition Assay (Fluorometric)
This protocol utilizes a fluorogenic substrate to measure aromatase activity and its inhibition.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Fluorogenic aromatase substrate
-
NADPH (cofactor)
-
Test compounds
-
Aromatase assay buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well black plate, add the assay buffer, recombinant aromatase, and the test compounds or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate and NADPH to each well.
-
Incubate the plate at 37°C, protected from light, for a set duration (e.g., 30-60 minutes).
-
Stop the reaction according to the kit manufacturer's instructions.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the percentage of aromatase activity against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the aromatase activity.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HepG2 human liver cancer cell line or MCF-7 breast cancer cell line)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add fresh medium containing MTT solution.
-
Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Calculate the EC50 value, which is the concentration of the test compound that reduces cell viability by 50%.
Comparative Data and Discussion
The following table summarizes expected and reported data for the comparative cytotoxicity of parabens and their halogenated derivatives. It is important to note that specific experimental data for this compound is limited in publicly available literature, and the values presented are based on trends observed for similar compounds.
| Compound | Target/Assay | Endpoint | Reported/Expected Value | Reference |
| This compound | Cytotoxicity (e.g., HepG2 cells) | EC50 | Expected to be lower than Propylparaben | [3][4] |
| Estrogen Receptor α Binding | IC50 | Predicted to bind; quantitative data needed | [5] | |
| Androgen Receptor Binding | IC50 | Predicted to bind; quantitative data needed | [5] | |
| Aromatase Inhibition | IC50 | Potential for inhibition; data needed | ||
| Propylparaben | Cytotoxicity (HepG2 cells) | EC50 | ~150 µM | [6] |
| Estrogen Receptor α Binding | IC50 | Weak binding reported | [2] | |
| Androgen Receptor Binding | IC50 | Weak binding reported | ||
| Aromatase Inhibition | IC50 | Weak inhibition reported | ||
| Dichlorinated Methylparaben | Cytotoxicity (Daphnia magna) | EC50 | 3.9-fold more toxic than Methylparaben | [7] |
Causality Behind Experimental Choices:
The selection of these specific assays is based on the known biological activities of parabens and the predicted effects of halogenation.
-
ER and AR Binding Assays: Parabens are known to possess weak estrogenic activity, and some have shown anti-androgenic effects.[2] Halogenation can alter the affinity for these receptors. Therefore, quantifying the binding affinity is a critical first step in assessing endocrine disruption potential.
-
Aromatase Inhibition Assay: Interference with steroidogenesis is another important mechanism of endocrine disruption. The structural similarity of parabens to some aromatase substrates warrants an investigation into their inhibitory potential.
-
Cytotoxicity Assays: A general assessment of cytotoxicity in relevant human cell lines (e.g., liver and breast cancer cells) provides a broader understanding of the compound's toxicity profile and helps to contextualize the findings from the receptor and enzyme assays. The increased lipophilicity of halogenated compounds often correlates with increased membrane disruption and general toxicity.[7]
Self-Validating Systems:
Each protocol described incorporates internal controls to ensure the validity of the results.
-
Positive and Negative Controls: In the binding and enzyme assays, known potent inhibitors and inactive compounds should be run in parallel to validate the assay's sensitivity and specificity.
-
Vehicle Controls: All experiments must include a vehicle control (the solvent used to dissolve the test compounds) to account for any effects of the solvent on the assay system.
-
Dose-Response Curves: Generating full dose-response curves allows for the determination of IC50 or EC50 values and provides a more complete picture of the compound's activity than single-point measurements.
Conclusion
The comprehensive cross-reactivity profiling of this compound is essential for a thorough understanding of its potential biological effects. This guide provides a structured approach, including detailed experimental workflows and protocols, to enable researchers to conduct these critical studies. The comparative analysis with non-halogenated parabens and other analogs will elucidate the impact of chlorination on the compound's activity and help in the overall risk assessment. The data generated from these studies will be invaluable for drug development professionals and regulatory scientists in making informed decisions regarding the use and safety of this and other halogenated phenolic compounds.
References
- Ball, A. L., Solan, M. E., Franco, M. E., & Lavado, R. (2023). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Drug and Chemical Toxicology, 46(1), 1-9.
- Jakopin, Ž., & Dolenc, M. S. (2021). Assessment of the endocrine-disrupting potential of halogenated parabens: An in silico approach. Chemosphere, 264, 128447.
- Terasaki, M., Makino, M., & Tatarazako, N. (2009). Acute toxicity of parabens and their chlorinated by-products with Daphnia magna and Vibrio fischeri bioassays. Journal of Applied Toxicology, 29(3), 242-247.
- Terasaki, M., Kamata, R., Shiraishi, F., & Makino, M. (2015). Chronic toxicity of parabens and their chlorinated by-products in Ceriodaphnia dubia. Environmental Toxicology and Chemistry, 34(4), 867-873.
- Vo, T. T. B., & Jeung, E. B. (2019). An Overview of Endocrine Disrupting Chemical Paraben and Search for An Alternative – A Review. Reproductive and Developmental Toxicology, 1(1), 1-10.
- Golden, R., Gandy, J., & Vollmer, G. (2005). A review of the endocrine activity of parabens and implications for potential risks to human health. Critical Reviews in Toxicology, 35(5), 435-458.
- Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
- Darbre, P. D., Aljarrah, A., Miller, W. R., Coldham, N. G., Sauer, M. J., & Pope, G. S. (2004). Concentrations of parabens in human breast tumours. Journal of Applied Toxicology, 24(1), 5-13.
- Bledzka, D., Gromadzinska, J., & Wasowicz, W. (2014). Parabens. From environmental studies to human health.
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European Commission. (2022). Opinion on Propylparaben (PP). Retrieved from [Link]
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Environmental Working Group. (2019). What Are Parabens, and Why Don't They Belong in Cosmetics?. Retrieved from [Link]
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Cleveland Clinic. (2023). What You Should Know About Parabens. Retrieved from [Link]
- Pan, S., Yuan, C., Tagmount, A., Rudel, R. A., Ackerman, J. M., Yaswen, P., ... & Dairkee, S. H. (2016). Parabens and human epidermal growth factor receptor ligand cross-talk in breast cancer cells. Environmental Health Perspectives, 124(5), 563-569.
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The Endocrine Disruption Exchange. (n.d.). Propyl paraben. Retrieved from [Link]
- Jírová, D., Krpcová, A., Kovářová, J., Kejlová, K., Dvořáková, M., & Vávrová, K. (2023). Health safety of parabens evaluated by selected in vitro methods. Regulatory Toxicology and Pharmacology, 137, 105307.
- Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1), 108-125.
- Chaudhary, J., Manuja, R., Sachdeva, S., & Jain, A. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
- Mita, L., Diano, N., Portaccio, M., Balestrieri, M., & Diano, S. (2011). QSAR Methods to Screen Endocrine Disruptors. Current Topics in Medicinal Chemistry, 11(12), 1634-1644.
- McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323.
- Golden, R., & Gandy, J. (2008). Paraben esters: review of recent studies of endocrine toxicity, absorption, esterase and human exposure, and discussion of potential human health risks. Journal of Applied Toxicology, 28(5), 561-578.
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Bridging the Gap: An In-Depth Guide to the In Vitro vs. In Vivo Correlation of Propyl 3,5-dichloro-4-hydroxybenzoate Activity
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Link Between Benchtop and Biological Reality
In the realm of drug discovery and development, the journey of a compound from a promising candidate in a test tube to an effective therapeutic agent is fraught with challenges. A critical hurdle in this process is establishing a reliable in vitro-in vivo correlation (IVIVC). This guide provides a comprehensive comparison of the in vitro and in vivo assessment of the antimicrobial activity of Propylparaben, a widely used preservative in pharmaceuticals, cosmetics, and food products.[1][2] By delving into the experimental data and methodologies, we aim to provide a clear understanding of how in vitro results can inform, but not always perfectly predict, in vivo outcomes.
The fundamental goal of IVIVC is to use in vitro data, such as the rate of drug dissolution or antimicrobial potency, to forecast the in vivo biological response.[3][4] A robust IVIVC is invaluable; it can streamline product development, justify modifications in formulation, and in some cases, reduce the need for extensive animal or human testing.[5][6] However, the transition from a controlled in vitro environment to the dynamic and complex biological milieu of a living organism is rarely straightforward.
The In Vitro Landscape: Quantifying Antimicrobial Potency
The initial assessment of an antimicrobial agent's efficacy begins with in vitro testing. These assays are designed to determine the intrinsic activity of the compound against specific microorganisms in a controlled, isolated setting. The Minimum Inhibitory Concentration (MIC) is the most common metric, representing the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.[5]
Mechanism of Action of Propylparaben
Propylparaben exerts its antimicrobial effects primarily by disrupting the integrity and function of microbial cell membranes.[7][8] This disruption can lead to the leakage of essential cellular components and interference with critical enzymatic processes and DNA/RNA synthesis.[9] The antimicrobial potency of parabens generally increases with the length of their alkyl chain, with propylparaben being more effective against certain fungi and gram-positive bacteria than its shorter-chain counterparts like methylparaben.[7][9]
In Vitro Antimicrobial Spectrum of Propylparaben
Propylparaben demonstrates a broad spectrum of activity, particularly against yeasts, molds, and gram-positive bacteria.[7][10] Its efficacy is influenced by factors such as the pH of the medium, with optimal activity in slightly acidic conditions.[7]
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 0.05% - 0.08% (512 - 800 µg/mL) | [11] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | ~0.8% (8000 µg/mL) | [11] |
| Enterobacter cloacae | Gram-negative Bacteria | 2.2 mM (~400 µg/mL) | [12] |
| Candida albicans | Yeast | 0.43 µmol/mL (~77.5 µg/mL) | [13] |
| Aspergillus niger | Mold | Effective as a preservative | [12] |
Note: MIC values can vary depending on the specific strain and the testing methodology employed.
Experimental Protocol: Broth Microdilution for MIC Determination (Based on CLSI M07)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4][5][14][15][16]
Objective: To determine the lowest concentration of Propylparaben that inhibits the visible growth of a specific bacterium.
Materials:
-
Propylparaben stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Propylparaben Dilutions: A serial two-fold dilution of the Propylparaben stock solution is prepared in CAMHB directly in the 96-well plate. This creates a range of concentrations to be tested.
-
Inoculum Preparation: The test bacterium is cultured overnight and then diluted in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. The inoculum is further diluted to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the diluted Propylparaben is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is determined as the lowest concentration of Propylparaben at which there is no visible growth of the bacterium. This can be assessed visually or with a spectrophotometer.
Caption: Workflow for the in vivo murine skin infection model.
Correlating In Vitro and In Vivo: The Complex Reality
The ultimate goal is to establish a clear and predictive relationship between the in vitro MIC and the in vivo therapeutic effect. However, a direct correlation is often elusive due to a multitude of factors that differentiate the two environments.
Caption: Factors influencing the in vitro-in vivo correlation.
Key Factors Influencing the IVIVC of Propylparaben:
-
Formulation and Drug Release: The in vitro MIC is determined with the pure compound in a liquid medium. In contrast, an in vivo topical application involves a complex formulation (e.g., a cream or ointment). The rate and extent of Propylparaben release from this vehicle are critical for its availability at the infection site.
-
Skin Permeation and Retention: For Propylparaben to be effective, it must penetrate the stratum corneum and reach the deeper epidermal or dermal layers where bacteria may reside. In vitro skin permeation studies using Franz diffusion cells have shown that parabens can permeate and accumulate in the skin. [17][18][19]The efficiency of this process is influenced by the physicochemical properties of the drug and the formulation. [18][19]* Metabolism in the Skin: The skin is metabolically active and can hydrolyze parabens to less active metabolites like p-hydroxybenzoic acid. [20]Rat skin has been shown to metabolize parabens more rapidly than human skin, which is a crucial consideration when extrapolating animal data. [20]This metabolic activity can reduce the concentration of the active compound at the target site.
-
Host Immune Response: The in vivo environment includes the host's immune system, which actively combats the infection. The observed in vivo effect is a combination of the drug's activity and the host's immune response, a factor completely absent in in vitro MIC testing.
-
Biofilm Formation: In chronic wound infections, bacteria can form biofilms, which are structured communities of cells that are significantly less susceptible to antimicrobial agents than their planktonic (free-floating) counterparts. [7][10]An in vitro MIC test against planktonic bacteria may not accurately predict efficacy against a biofilm in vivo.
Conclusion: A Symbiotic Relationship
The in vitro and in vivo evaluation of an antimicrobial agent like Propylparaben are not mutually exclusive but rather complementary components of a comprehensive assessment. In vitro studies provide a rapid and cost-effective means to determine a compound's intrinsic antimicrobial activity and guide formulation development. In vivo studies, while more complex and resource-intensive, are indispensable for evaluating the true therapeutic potential in a biologically relevant system, taking into account the multifaceted interactions between the drug, the formulation, and the host.
A strong in vitro-in vivo correlation is the ideal, but its absence does not negate the value of either type of testing. Understanding the factors that can lead to discrepancies is paramount for rational drug development. For researchers and scientists, the key lies in designing experiments that can systematically investigate these factors, thereby bridging the gap between the controlled environment of the laboratory and the dynamic complexity of a living organism.
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Aubert, N., et al. (2012). Systemic exposure to parabens: pharmacokinetics, tissue distribution, excretion balance and plasma metabolites of [14C]-methyl-, propyl- and butylparaben in rats after oral, topical or subcutaneous administration. Food and Chemical Toxicology, 50(3-4), 445-454. [Link]
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Prasad, M., et al. (2020). Murine Models for Staphylococcal Infection. Current Protocols in Immunology, 130(1), e102. [Link]
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Roche, E. D., et al. (2012). A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds. Antimicrobial Agents and Chemotherapy, 56(8), 4508-4510. [Link]
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Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
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Seo, J. E., et al. (2017). In vitro skin absorption tests of three types of parabens using a Franz diffusion cell. Journal of Exposure Science & Environmental Epidemiology, 27(3), 320-325. [Link]
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Aubert, N., et al. (2012). Systemic exposure to parabens: Pharmacokinetics, tissue distribution, excretion balance and plasma metabolites of [C-14]-methyl-, propyl- and butylparaben in rats after oral, topical or subcutaneous administration. Food and Chemical Toxicology, 50(3-4), 445-454. [Link]
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Itzhari, D., et al. (2021). Resistance and Biodegradation of Triclosan and Propylparaben by Isolated Bacteria from Greywater. Water, 13(9), 1234. [Link]
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Pedersen, S., et al. (2007). In vitro skin permeation and retention of parabens from cosmetic formulations. International Journal of Cosmetic Science, 29(5), 361-367. [Link]
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Soni, M. G., et al. (2002). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 40(10), 1335-1373. [Link]
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Jewell, C., et al. (2007). Comparison of Paraben Stability in Human and Rat Skin. Journal of Investigative Dermatology, 127(7), 1784-1785. [Link]
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A Senior Application Scientist's Guide to Benchmarking Propyl 3,5-dichloro-4-hydroxybenzoate Against Known Mitochondrial Inhibitors
Introduction: Unveiling the Bioactive Potential of a Novel Benzoate Ester
In the landscape of drug discovery and molecular toxicology, the characterization of novel chemical entities is paramount. Propyl 3,5-dichloro-4-hydroxybenzoate, a halogenated derivative of the widely used propylparaben, presents an intriguing subject for investigation. While its parent compound, propylparaben, is known for its antimicrobial properties and has been scrutinized for its effects on mitochondrial function, the biological activities of this dichlorinated analog remain largely unexplored.[1] The addition of chlorine atoms to the phenolic ring can significantly alter the electronic and steric properties of a molecule, potentially leading to novel or enhanced biological effects.
This guide provides a comprehensive framework for the systematic benchmarking of this compound. As a Senior Application Scientist, my objective is to not only provide a series of protocols but to instill a logical and self-validating experimental workflow. We will operate under the hypothesis that, given its structural similarity to compounds known to interfere with cellular energy production, this compound may act as an inhibitor of a key mitochondrial enzyme. Our putative target will be Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain, a critical enzyme that links the Krebs cycle to oxidative phosphorylation.[2]
To rigorously evaluate our test compound, we will benchmark it against a panel of well-characterized SDH inhibitors, each with a distinct mechanism of action:
-
Malonate: A classic competitive inhibitor that directly competes with the natural substrate, succinate, for the active site.[3]
-
Atpenin A5: A highly potent and specific non-competitive inhibitor that binds to the ubiquinone binding site of SDH.[4][5]
-
3-Nitropropionic Acid (3-NPA): An irreversible "suicide" inhibitor that covalently modifies the enzyme's active site, leading to permanent inactivation.[6][7]
This multi-faceted comparison will not only elucidate the potential inhibitory activity of this compound but also provide insights into its mechanism of action.
The Central Role of Succinate Dehydrogenase in Cellular Metabolism
Succinate Dehydrogenase is the only enzyme that participates in both the citric acid cycle and the mitochondrial electron transport chain.[2] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle, simultaneously reducing flavin adenine dinucleotide (FAD) to FADH₂. The electrons from FADH₂ are then passed through a series of iron-sulfur clusters within the SDH complex before being transferred to ubiquinone (Coenzyme Q), which then shuttles them to Complex III. Inhibition of SDH disrupts this crucial link, leading to impaired ATP production and an accumulation of succinate, which has been implicated in various pathological states.[8][9]
Caption: Role of SDH in linking the Krebs Cycle and Electron Transport Chain.
Experimental Workflow: A Three-Tiered Approach to Inhibitor Characterization
Our benchmarking strategy is built upon a logical progression from in vitro enzymatic assays to cell-based functional assays, and finally to biophysical confirmation of target engagement. This tiered approach ensures a thorough and robust evaluation of the test compound's activity.
Caption: A three-tiered workflow for benchmarking novel inhibitors.
Tier 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and the benchmark inhibitors against purified SDH.
Causality: This is the foundational experiment to establish whether our test compound has any direct inhibitory effect on the target enzyme. By comparing its IC₅₀ value to those of known inhibitors, we can quantify its potency.
Protocol: Spectrophotometric SDH Activity Assay
This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction. The rate of this color change is proportional to SDH activity.[4]
Materials:
-
Purified mitochondrial Complex II (Succinate Dehydrogenase)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 2 mM EDTA
-
Succinate solution (1 M)
-
DCIP solution (2.5 mM)
-
Phenazine methosulfate (PMS) solution (20 mM)
-
Test compounds (this compound, Malonate, Atpenin A5, 3-NPA) dissolved in DMSO.
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 600 nm.
Procedure:
-
Prepare serial dilutions of the test and benchmark compounds in DMSO. A typical starting range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add 180 µL of Assay Buffer to each well.
-
Add 2 µL of each compound dilution to the respective wells. For the control (100% activity) and blank wells, add 2 µL of DMSO.
-
Add 5 µL of purified Complex II to all wells except the blank.
-
Add 5 µL of DCIP solution and 5 µL of PMS solution to all wells.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of succinate solution to all wells.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes at 37°C.
-
Calculate the rate of reaction (ΔAbs/min) for each concentration.
-
Normalize the rates to the DMSO control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a non-linear regression (log(inhibitor) vs. response -- variable slope).
Hypothetical Data Presentation
| Compound | IC₅₀ (µM) | Inhibition Type |
| This compound | 5.2 | TBD |
| Malonate | 150 | Competitive |
| Atpenin A5 | 0.01 | Non-competitive |
| 3-Nitropropionic Acid (3-NPA) | 25 | Irreversible |
This table provides a clear, at-a-glance comparison of the potency of our test compound against the established benchmarks.
Tier 2: Cellular Respiration Assay
Objective: To assess the impact of the inhibitors on mitochondrial respiration in intact cells by measuring the oxygen consumption rate (OCR).
Causality: An in vitro IC₅₀ does not always translate to cellular activity due to factors like cell permeability and off-target effects. This assay validates the findings from Tier 1 in a more biologically relevant context. Measuring OCR provides a real-time assessment of mitochondrial function.[10][11]
Protocol: Seahorse XF Cell Mito Stress Test
This assay utilizes a Seahorse XF Analyzer to measure the OCR of cells in response to the sequential addition of mitochondrial inhibitors.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Human cell line (e.g., HepG2 or A549)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Test compounds and benchmark inhibitors.
-
Mito Stress Test compounds: Oligomycin (Complex V inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).
-
Seahorse XF Analyzer.
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
The next day, replace the growth medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with the test compounds and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will first measure the basal OCR.
-
It will then inject the test compounds and measure the OCR to assess their inhibitory effect.
-
Subsequently, it will inject Oligomycin, FCCP, and Rotenone/Antimycin A sequentially to determine key parameters of mitochondrial function (ATP production, maximal respiration, spare respiratory capacity).
-
Analyze the data to determine the effect of each compound on basal and maximal respiration.
Hypothetical Data Presentation
| Compound (at 10x IC₅₀) | Basal OCR (% of Control) | Maximal OCR (% of Control) |
| This compound | 45% | 30% |
| Malonate | 60% | 45% |
| Atpenin A5 | 25% | 15% |
| 3-Nitropropionic Acid (3-NPA) | 35% | 20% |
This data demonstrates the functional consequence of SDH inhibition on cellular energy metabolism, allowing for a comparison of the compounds' impact in a live-cell environment.
Tier 3: Biophysical Assay for Target Engagement
Objective: To confirm the direct binding of this compound to SDH and assess its effect on the protein's thermal stability.
Causality: While enzymatic and cellular assays demonstrate functional inhibition, they do not definitively prove direct binding. A thermal shift assay provides evidence of a physical interaction between the compound and the target protein. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[12][13]
Protocol: Differential Scanning Fluorimetry (DSF) - Thermal Shift Assay
This technique measures the thermal denaturation of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.
Materials:
-
Purified mitochondrial Complex II (Succinate Dehydrogenase)
-
DSF Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl
-
Protein Thermal Shift Dye (e.g., SYPRO Orange)
-
Test compounds and benchmark inhibitors.
-
Real-Time PCR instrument with melt curve capability.
Procedure:
-
Prepare a master mix containing the purified Complex II and the fluorescent dye in DSF buffer.
-
Aliquot the master mix into PCR plate wells.
-
Add the test compounds and benchmark inhibitors at a final concentration of approximately 10-20x their IC₅₀. Include a DMSO control.
-
Seal the plate and place it in the Real-Time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C and measuring fluorescence at each step.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
Calculate the change in melting temperature (ΔTm) for each compound relative to the DMSO control. A positive ΔTm indicates stabilizing binding.
Hypothetical Data Presentation
| Compound | Tm (°C) | ΔTm (°C) | Interpretation |
| DMSO Control | 55.2 | - | Baseline Stability |
| This compound | 58.9 | +3.7 | Binding Confirmed |
| Malonate | 57.8 | +2.6 | Binding Confirmed |
| Atpenin A5 | 62.5 | +7.3 | Strong Binding |
| 3-Nitropropionic Acid (3-NPA) | 55.4 | +0.2 | No significant shift* |
*Note: Irreversible covalent inhibitors like 3-NPA may not always produce a significant thermal shift, as the covalent modification itself might not substantially increase the overall thermal stability of the protein.
Conclusion: Synthesizing the Evidence
This comprehensive benchmarking guide provides a robust framework for characterizing the inhibitory potential of this compound. By systematically progressing through in vitro, cellular, and biophysical assays and comparing the results to well-defined inhibitors, researchers can build a compelling case for the compound's mechanism of action. Our hypothetical data suggests that this compound is a moderately potent inhibitor of SDH that acts directly on the enzyme to impair cellular respiration. This structured approach, grounded in scientific causality and self-validation, is essential for advancing novel compounds from initial hits to viable leads in the drug discovery pipeline.
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Alston, T. A., Mela, L., & Bright, H. J. (1977). 3-nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase. Proceedings of the National Academy of Sciences. Available at: [Link]
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Valls-Lacalle, L., et al. (2016). Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition. Cardiovascular Research. Available at: [Link]
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ResearchGate. (2015). (PDF) Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Propyl 3,5-dichloro-4-hydroxybenzoate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents is a critical component of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of propyl 3,5-dichloro-4-hydroxybenzoate, a halogenated organic compound. By understanding the chemical principles behind these procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact.
Understanding the Compound: Chemical Properties and Hazard Profile
This compound is a chlorinated derivative of propylparaben. Its chemical structure and properties necessitate a specific and cautious approach to its disposal.
Table 1: Physicochemical Data of this compound [1][2]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀Cl₂O₃ | PubChem[1] |
| Molar Mass | 249.09 g/mol | PubChem[1] |
| CAS Number | 101003-80-9 | PubChem[1] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| XLogP3 | 3.8 | PubChem[1] |
The Core Principle: Segregation and Incineration of Halogenated Waste
The cornerstone of proper disposal for this compound is its segregation as a halogenated organic waste. Co-mingling this type of waste with non-halogenated organic solvents or aqueous waste streams is a common and dangerous mistake.
Why Segregation is Crucial:
Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts such as dioxins and furans. Mixing them with other waste streams can lead to:
-
Improper Disposal: Non-halogenated waste is often fuel-blended or recycled, a process unsuitable and unsafe for halogenated compounds.
-
Regulatory Non-Compliance: The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have strict regulations for the disposal of halogenated organic compounds.[5][6]
-
Safety Hazards: Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous conditions.
The recommended disposal pathway for halogenated organic compounds is through a licensed hazardous waste disposal facility equipped with high-temperature incinerators. These facilities operate at temperatures typically exceeding 1100°C, which is necessary for the complete destruction of the halogenated molecules.[7][8]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Personnel Safety First:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE:
-
Chemical safety goggles
-
Nitrile or other chemical-resistant gloves
-
A properly fitting lab coat
-
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Collection and Segregation:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." This container should be made of a material compatible with the chemical and any solvent used for dissolution.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
-
Solid Waste: If disposing of the solid compound, carefully transfer it to the designated waste container, avoiding the creation of dust.
-
Solutions: If the compound is in solution, ensure the solvent is also a halogenated organic solvent (e.g., dichloromethane, chloroform). If a non-halogenated solvent was used, the entire mixture is still considered halogenated waste.
-
Container Integrity: Keep the waste container securely sealed when not in use to prevent evaporation or spillage.
Disposal Workflow Diagram:
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Propyl 3,5-dichloro-4-hydroxybenzoate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Propyl 3,5-dichloro-4-hydroxybenzoate, a halogenated aromatic compound, demands a meticulous, risk-based approach to personal protection. This guide moves beyond a simple checklist, providing the causal reasoning behind each procedural step to build a self-validating system of safety in your laboratory. Remember, Personal Protective Equipment (PPE) is the final, critical barrier between you and potential chemical exposure after engineering and administrative controls have been implemented.[1]
Hazard Profile and Risk Assessment: Understanding the Adversary
This compound (C₁₀H₁₀Cl₂O₃) is a solid, crystalline powder.[2] Its structure as a chlorinated phenol derivative warrants a cautious approach. While a specific, comprehensive toxicological profile is not widely documented, we can infer its primary hazards from its chemical class and data on analogous compounds like Propyl 4-hydroxybenzoate.
The primary routes of occupational exposure are:
-
Dermal Contact: Absorption through the skin.
-
Ocular Contact: Direct contact with eyes from splashes or airborne particles.
-
Inhalation: Breathing in the powder, especially during weighing or transfer.
Based on safety data for the parent compound, Propyl 4-hydroxybenzoate, the primary hazards are identified as:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Skin Sensitization: May cause an allergic skin reaction.
The presence of two chlorine atoms on the benzene ring can potentially modify this reactivity, and as a halogenated aromatic, it requires special consideration for handling and disposal.[3][4]
The Core Protocol: A Multi-Layered Defense
A holistic PPE strategy is essential for mitigating the identified risks. The following protocol outlines the minimum requirements for handling this compound in a laboratory setting.
Eye and Face Protection: Shielding Against the Splash Hazard
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where this chemical is present.[5]
-
Recommended for Handling: Chemical splash goggles are required when handling the solid powder or any solutions. Goggles provide a complete seal around the eyes, offering superior protection against airborne dust and splashes compared to safety glasses.[6]
-
High-Risk Operations: When handling larger quantities (>50g) or performing operations with a significant splash potential (e.g., dissolving, transferring solutions), a face shield must be worn in addition to chemical splash goggles. The goggles protect the eyes, while the face shield protects the entire face from splashes.[5][6]
Skin and Body Protection: The Primary Barrier
To prevent skin irritation and potential sensitization from dermal contact, appropriate body protection is crucial.
-
Laboratory Coat: A clean, fully buttoned, long-sleeved laboratory coat is mandatory.[6] This protects your skin and personal clothing from contamination.
-
Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory to protect against spills and dropped items.[5][6]
-
Chemical-Resistant Apron: For tasks involving larger volumes or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Hand Protection: A Critical Choice
Your hands are most likely to come into direct contact with the chemical. Selecting the correct gloves is vital, as no single glove material is impervious to all chemicals.
-
Primary Glove: Disposable nitrile gloves are the standard for incidental contact.[5] They provide a good barrier against powders and splashes of many common laboratory chemicals.
-
The Rationale for Double-Gloving: For handling halogenated compounds, double-gloving is a highly recommended best practice.[3] This technique provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Glove Selection and Use: The selection of glove material must be based on the manufacturer's chemical compatibility data.[1] Always check the specific breakthrough time and degradation rating for chlorinated compounds.
Table 1: Glove Selection Guide for Incidental Contact
| Glove Material | Protection Level | Best Practices |
| Nitrile | Good for solids, powders, and many aqueous solutions. | Standard choice for incidental contact. Change immediately if contamination occurs.[5] |
| Thicker Nitrile / Neoprene | Enhanced protection against a broader range of chemicals. | Recommended for tasks with prolonged handling or higher risk of exposure. |
| Silver Shield®/4H® | High resistance to a wide range of toxic and hazardous chemicals. | Can be worn as an inner glove during high-risk procedures for maximum protection.[5] |
Crucial Glove Practice: Never wear gloves outside of the laboratory. Remove gloves before touching common surfaces like doorknobs, phones, or keyboards. Always wash hands thoroughly with soap and water after removing gloves.
Respiratory Protection: When Air Purity is a Concern
Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. However, it becomes necessary under specific conditions:
-
Weighing and Transfer: If handling significant quantities of the powder outside of a fume hood or in a way that generates substantial dust.
-
Poor Ventilation: In any area with inadequate ventilation where airborne concentrations may exceed exposure limits.
-
Spill Cleanup: During the cleanup of a large spill.
If a hazard assessment indicates the need for respiratory protection, a NIOSH-approved respirator is required.[7] For powders, a half-mask or full-face respirator with N95, N100, or P100 particulate filters is typically appropriate.[6] All personnel requiring respirators must be enrolled in a respiratory protection program that includes medical clearance and fit testing.
Operational and Disposal Workflow
Proper PPE use is part of a larger workflow that includes preparation, handling, and disposal.
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Safe Handling Workflow Diagram.
Spill Response
For a small spill of solid material, dampen the powder with a suitable solvent like 60-70% ethanol to prevent it from becoming airborne.[8] Then, carefully sweep the material into a designated hazardous waste container. Ensure you are wearing all recommended PPE, including respiratory protection if necessary, during cleanup.
Disposal Plan: A Halogenated Compound
This compound is a halogenated organic compound.[9] As such, all waste—including contaminated gloves, absorbent materials, and empty containers—must be disposed of as halogenated hazardous waste .[3] It is critical to keep this waste stream separate from non-halogenated organic waste to ensure proper and compliant disposal, which typically involves incineration at a regulated facility.[4][9] Never dispose of this chemical down the drain or in regular trash.[3]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely about following rules but about understanding the principles behind them. By recognizing the specific hazards of skin and eye irritation, potential sensitization, and its status as a halogenated compound, you can implement a multi-layered PPE and disposal strategy that provides robust protection. This expert-driven approach ensures that your pursuit of scientific advancement is built on a foundation of uncompromised safety.
References
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- Thomas Scientific. (n.d.). Laboratory Personal Protective Equipment (PPE) for Safety and Precision.
- UC Santa Barbara EH&S. (2025, November 6). Personal Protective Equipment – Lab Safety.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
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- Tokyo Chemical Industry Co., Ltd. (2018, October 3).
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- ChemicalBook. (n.d.). 3,5-dichloro-4-hydroxybenzoic acid propyl ester.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
